molecular formula C33H40O20 B591378 Kaempferol 3-sophoroside 7-rhamnoside CAS No. 93098-79-4

Kaempferol 3-sophoroside 7-rhamnoside

货号: B591378
CAS 编号: 93098-79-4
分子量: 756.7 g/mol
InChI 键: VRYWDBDPXMHHGE-IAYTZLMWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Kaempferol 3-sophoroside 7-rhamnoside has been reported in Lobularia maritima and Styphnolobium japonicum with data available.

属性

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(47-10)48-13-6-14(37)18-15(7-13)49-28(11-2-4-12(36)5-3-11)29(22(18)41)52-33-30(25(44)21(40)17(9-35)51-33)53-32-27(46)24(43)20(39)16(8-34)50-32/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYWDBDPXMHHGE-IAYTZLMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201269623
Record name Kaempferol 3-O-sophoroside 7-O-rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

756.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93098-79-4
Record name Kaempferol 3-O-sophoroside 7-O-rhamnoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93098-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaempferol 3-O-sophoroside 7-O-rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Kaempferol 3-sophoroside 7-rhamnoside: Natural Sources, Experimental Protocols, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the naturally occurring flavonoid, Kaempferol (B1673270) 3-sophoroside 7-rhamnoside. This document details its primary plant sources, outlines comprehensive experimental protocols for its extraction and analysis, and explores its interactions with key cellular signaling pathways.

Natural Sources of Kaempferol 3-sophoroside 7-rhamnoside

This compound has been identified in a variety of plant species. The primary sources identified in the scientific literature are summarized below. While the compound has been detected in these plants, comprehensive quantitative data on its concentration remains limited. Further research is required to establish the precise yields of this compound from different natural sources.

Table 1: Natural Plant Sources of this compound

Plant SpeciesFamilyPlant PartReference
Elaeagnus multifloraElaeagnaceaeHerbs[1]
Lotus (B1177795) hebranicusFabaceaeAerial Parts[1]
Sauropus spatulifoliusPhyllanthaceaeNot Specified[2]
Lobularia maritimaBrassicaceaeNot Specified[3]
Styphnolobium japonicumFabaceaeNot Specified[3]
Solanum tuberosumSolanaceaeNot Specified

In addition to these primary botanical sources, this compound has been detected, though not quantified, in several common food sources, including soybeans (Glycine max), amaranths (Amaranthus), barley (Hordeum vulgare), and teff (Eragrostis tef).

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and identification of this compound from plant materials, based on established protocols for flavonoid glycosides from relevant plant genera.

Extraction of Flavonoid Glycosides from Lotus Species

This protocol is adapted from methodologies for flavonoid extraction from Lotus species and can be optimized for the specific plant material.[4][5][6]

1.1. Materials and Reagents:

  • Dried and powdered aerial parts of Lotus hebranicus

  • 70% (v/v) Ethanol (B145695)

  • Whatman No. 1 filter paper or equivalent

  • Rotary evaporator

  • Freeze-dryer

1.2. Extraction Procedure:

  • Weigh 100 g of dried, powdered plant material.

  • Macerate the powder in 1 L of 70% ethanol at room temperature for 24 hours with occasional agitation.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Lyophilize the concentrated extract to obtain a crude flavonoid powder.

Purification by Column Chromatography

This protocol outlines a general method for the purification of flavonoid glycosides from a crude extract.

2.1. Materials and Reagents:

  • Crude flavonoid extract

  • Silica (B1680970) gel (70-230 mesh)

  • Sephadex LH-20

  • Solvent systems (e.g., chloroform-methanol, methanol-water gradients)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 366 nm)

2.2. Purification Procedure:

  • Dissolve the crude extract in a minimal amount of methanol.

  • Adsorb the dissolved extract onto a small amount of silica gel.

  • Prepare a silica gel column packed with the appropriate solvent system (e.g., chloroform).

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform (B151607) and gradually increasing the proportion of methanol.

  • Collect fractions and monitor the separation using TLC. Visualize the spots under a UV lamp.

  • Combine fractions containing the compound of interest.

  • Further purify the combined fractions using a Sephadex LH-20 column with a methanol-water solvent system to remove remaining impurities.

  • Concentrate the purified fractions to yield the isolated compound.

Identification and Quantification by UPLC-MS/MS

This protocol describes a method for the identification and quantification of this compound.[7][8][9]

3.1. Instrumentation and Conditions:

  • UPLC System: An ultra-performance liquid chromatography system equipped with a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often suitable for flavonoids.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.

3.2. Procedure:

  • Prepare a standard solution of this compound of known concentration.

  • Dissolve the purified sample and the standard in methanol.

  • Inject the samples into the UPLC-MS/MS system.

  • Identify the compound by comparing the retention time and mass spectrum (including fragmentation pattern) with the standard. The expected [M-H]⁻ ion for this compound (C₃₃H₄₀O₂₀) would be approximately m/z 755.2.

  • For quantification, generate a calibration curve using the standard solutions of different concentrations.

  • Calculate the concentration of the compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathway Interactions

While direct studies on the signaling pathways affected by this compound are limited, research on the aglycone kaempferol and structurally similar kaempferol glycosides provides strong evidence for its anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.[10]

Inhibition of the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Kaempferol and its glycosides are known to inhibit this pathway.

NF_kB_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Phosphorylated_IkB P-IκB NF_kB NF-κB (p50/p65) NF_kB_nucleus NF-κB (p50/p65) NF_kB->NF_kB_nucleus translocates IkB_NF_kB_complex IκB-NF-κB Complex IkB_NF_kB_complex->NF_kB releases K3S7R Kaempferol 3-sophoroside 7-rhamnoside K3S7R->IKK_complex inhibits Proteasome Proteasome Phosphorylated_IkB->Proteasome ubiquitination Degraded_IkB Degraded IκB Proteasome->Degraded_IkB degradation DNA DNA NF_kB_nucleus->DNA binds Inflammatory_Genes Inflammatory Gene Transcription (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes activates MAPK_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Inflammatory_Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates K3S7R Kaempferol 3-sophoroside 7-rhamnoside K3S7R->MAPK inhibits phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response induces

References

Kaempferol 3-sophoroside 7-rhamnoside: A Technical Guide to its Biological Activities and Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol (B1673270) 3-sophoroside 7-rhamnoside is a flavonoid glycoside, a class of natural compounds known for their diverse biological activities. As a derivative of the well-studied flavonol kaempferol, this complex glycoside is of increasing interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities and functions of Kaempferol 3-sophoroside 7-rhamnoside and its close structural relatives. Due to the limited availability of data on this specific glycoside, this document also includes information on the aglycone, kaempferol, and other relevant kaempferol glycosides to provide a foundational understanding and guide future research. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this natural compound.

Biological Activities

The biological activities of this compound are primarily inferred from studies on closely related compounds and its aglycone, kaempferol. The primary activities of interest include anti-inflammatory, antioxidant, and anti-cancer effects.

Anti-Inflammatory Activity

Studies on kaempferol and its glycosides have demonstrated significant anti-inflammatory properties. A study on the closely related compound, Kaempferol 3-O-sophoroside (KPOS), revealed its ability to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in human umbilical vein endothelial cells (HUVECs).[1] KPOS was found to suppress the production of tumor necrosis factor-α (TNF-α) and the activation of the critical inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[1] This suggests that this compound may exert similar anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. While direct quantitative antioxidant data for this compound is limited, studies on kaempferol and its other glycosides show potent radical scavenging activity.[2] The glycosylation pattern can influence the antioxidant capacity, and further studies are needed to elucidate the specific activity of the 3-sophoroside 7-rhamnoside derivative.

Anti-Cancer Activity

The anti-cancer potential of kaempferol and its derivatives has been extensively studied. Research on other kaempferol glycosides has shown inhibition of cancer cell proliferation and migration. For instance, Kaempferol-3-O-rhamnoside has been shown to inhibit the proliferation of breast cancer cells.[3] A study on this compound indicated its potential to suppress cancer cell migration. While quantitative data such as IC50 values for cytotoxicity are not yet available for this specific compound, the existing evidence warrants further investigation into its anti-cancer properties.

Neuroprotective Activity

Emerging evidence suggests that kaempferol and its glycosides may possess neuroprotective properties. A study indicated that this compound may act as a neuroprotective agent by attenuating oxidative stress-induced damage through the reduction of reactive oxygen species (ROS). This highlights its potential in the context of neurodegenerative diseases.

Quantitative Data on Biological Activities

Quantitative data for the specific biological activities of this compound are not widely available in the literature. The following table summarizes available data for closely related kaempferol derivatives to provide a comparative reference.

CompoundBiological ActivityAssayCell Line/SystemIC50 / % InhibitionReference
Kaempferol-3-O-rhamnosideAnti-proliferativeMTT AssayJurkat (T-cell leukemia)IC50: 76.3 µM[4]
Kaempferol-3-O-rhamnosideAnti-proliferativeMTT AssayMCF-7 (Breast Cancer)IC50: 227 µM[3]
KaempferolAnti-inflammatoryNitric Oxide ProductionRAW 264.7 MacrophagesIC50: 14.2 µM[5]
α-Rhamnoisorobin (Kaempferol 7-O-rhamnoside)Anti-inflammatoryNitric Oxide ProductionRAW 264.7 MacrophagesIC50: 31.9 µM[5]
Afzelin (Kaempferol 3-O-rhamnoside)Anti-inflammatoryNitric Oxide ProductionRAW 264.7 MacrophagesIC50: 95.7 µM[5]
Kaempferitrin (Kaempferol 3,7-di-O-rhamnoside)Anti-inflammatoryNitric Oxide ProductionRAW 264.7 MacrophagesIC50: >100 µM[5]

Signaling Pathways

The biological effects of this compound and its congeners are mediated through the modulation of various intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Kaempferol 3-O-sophoroside has been shown to inhibit the activation of NF-κB in endothelial cells, thereby reducing the expression of pro-inflammatory genes.[1] This suggests a likely mechanism for the anti-inflammatory effects of this compound.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 K3S7R Kaempferol 3-sophoroside 7-rhamnoside IKK IKK Complex K3S7R->IKK Inhibits TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocates NFkB_IkB NF-κB/IκB Complex NFkB_IkB->NFkB_p65 Releases DNA DNA NFkB_p65_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) DNA->Pro_inflammatory_Genes Induces

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

A computational study has suggested that this compound could be a potent inhibitor of Mitogen-Activated Protein Kinase 3 (MAPK3), also known as ERK1. The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in cancer. This finding suggests a potential mechanism for the anti-cancer effects of this compound.

MAPK_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK3_ERK1 MAPK3 (ERK1) MEK->MAPK3_ERK1 Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) MAPK3_ERK1->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation K3S7R Kaempferol 3-sophoroside 7-rhamnoside K3S7R->MAPK3_ERK1 Inhibits

Caption: Putative inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols

The following section provides detailed methodologies for key experiments relevant to the biological activities of this compound. These protocols are based on established methods used for similar compounds and can be adapted for the specific investigation of this molecule.

Isolation and Purification of this compound

This protocol is a general guide based on methods for isolating kaempferol glycosides from plant material.[6][7]

1. Extraction:

  • Air-dry and powder the plant material (e.g., leaves, flowers).

  • Macerate the powdered material with a suitable solvent (e.g., 80% methanol (B129727) or ethanol) at room temperature for 48-72 hours with occasional shaking.

  • Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Fractionation:

  • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify the fraction containing the desired compound. Flavonoid glycosides are typically found in the more polar fractions (ethyl acetate and n-butanol).

3. Chromatographic Separation:

  • Subject the enriched fraction to column chromatography on a suitable stationary phase (e.g., silica (B1680970) gel, Sephadex LH-20, or Diaion HP-20).

  • Elute the column with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water).

  • Collect the fractions and monitor by TLC.

  • Combine fractions containing the compound of interest and further purify using preparative high-performance liquid chromatography (HPLC) if necessary.

4. Structure Elucidation:

  • Identify the purified compound using spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, COSY, HMQC, and HMBC experiments to determine the chemical structure, including the aglycone and the sugar moieties and their linkage positions.

Isolation_Workflow Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., 80% MeOH) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Enriched_Fraction Enriched Fraction (e.g., Ethyl Acetate) Fractionation->Enriched_Fraction Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Enriched_Fraction->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions Prep_HPLC Preparative HPLC Purified_Fractions->Prep_HPLC Pure_Compound Pure Kaempferol 3-sophoroside 7-rhamnoside Prep_HPLC->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: General workflow for the isolation and purification of this compound.

Anti-Inflammatory Activity Assays

1. Cell Culture and Treatment:

  • Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.

  • Seed the cells in multi-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL), for a defined period (e.g., 6-24 hours).

2. Measurement of Inflammatory Mediators:

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6) using commercially available ELISA kits according to the manufacturer's instructions.

  • Nitric Oxide (NO) Assay (Griess Test):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

    • Quantify the amount of nitrite (B80452), a stable product of NO, using a sodium nitrite standard curve.

3. Western Blot Analysis for NF-κB Activation:

  • Lyse the treated cells and extract total or nuclear proteins.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated IκBα, total IκBα, and the p65 subunit of NF-κB.

  • Use appropriate secondary antibodies and detect the protein bands using a chemiluminescence detection system. An increase in phosphorylated IκBα and nuclear p65 indicates NF-κB activation.

Cancer Cell Migration Assay (Wound Healing Assay)

1. Cell Culture and Seeding:

  • Culture a suitable cancer cell line (e.g., breast cancer, lung cancer) in a multi-well plate until a confluent monolayer is formed.

2. Creating the "Wound":

  • Gently create a scratch or "wound" in the cell monolayer using a sterile pipette tip.

  • Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

3. Treatment and Incubation:

  • Add fresh culture medium containing various concentrations of this compound to the wells.

  • Include a vehicle control (e.g., DMSO).

  • Incubate the plate at 37°C in a CO2 incubator.

4. Monitoring and Analysis:

  • Capture images of the wound at different time points (e.g., 0, 12, 24 hours) using a microscope.

  • Measure the width of the wound at multiple points for each condition.

  • Calculate the percentage of wound closure over time to assess the inhibitory effect of the compound on cell migration.

Conclusion

This compound is a complex flavonoid glycoside with promising biological activities, particularly in the areas of anti-inflammatory, antioxidant, and anti-cancer research. While direct experimental evidence for this specific compound is still emerging, studies on structurally related kaempferol derivatives provide a strong rationale for its therapeutic potential. The modulation of key signaling pathways such as NF-κB and MAPK appears to be a central mechanism of its action. This technical guide provides a foundational resource for researchers and drug development professionals to design and conduct further investigations into the pharmacological properties and therapeutic applications of this compound. Future studies should focus on obtaining quantitative data for its biological activities, elucidating its precise mechanisms of action, and evaluating its efficacy and safety in preclinical and clinical settings.

References

Chemical structure and properties of Kaempferol 3-sophoroside 7-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of Kaempferol (B1673270) 3-sophoroside 7-rhamnoside. The information is curated to support research and development efforts in pharmacology and medicinal chemistry.

Chemical Structure and Properties

Kaempferol 3-sophoroside 7-rhamnoside is a flavonoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom.[1] Its structure consists of a kaempferol aglycone backbone linked to a sophorose and a rhamnose sugar moiety. The sophoroside is attached at the 3-position and the rhamnoside at the 7-position of the kaempferol structure.

The presence of multiple hydroxyl and glycosidic groups significantly influences its chemical and physical properties, including its solubility and potential for biological interactions.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and analytical characterization.

PropertyValueSource
Molecular Formula C33H40O20[3][4][5]
Molecular Weight 756.66 g/mol [3][4]
CAS Number 93098-79-4[4]
IUPAC Name 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one[3]
Appearance Yellow powder[1]
Solubility Soluble in DMSO and methanol. Limited solubility in water.[2]
XLogP3 (Computed) -2.2[3][4]
Topological Polar Surface Area (Computed) 324 Ų[3][4]
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound. Below is a summary of expected and reported spectroscopic features.

Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the characterization of flavonoid glycosides. The fragmentation pattern typically involves the sequential loss of the sugar moieties, providing information about the nature and position of the glycosidic linkages. The fragmentation of this compound is expected to show initial losses of the rhamnosyl (146 Da) and sophorosyl (324 Da) residues. Further fragmentation of the kaempferol aglycone (m/z 286) can also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the definitive structural assignment.

  • 1H NMR: The spectrum will exhibit signals corresponding to the aromatic protons of the kaempferol backbone, as well as signals for the anomeric and other sugar protons of the sophorose and rhamnose units.

  • 13C NMR: The spectrum will show resonances for the carbons of the flavonoid skeleton and the two sugar moieties. The chemical shifts of the anomeric carbons are indicative of the type of sugar and the stereochemistry of the glycosidic bond. Two-dimensional NMR techniques, such as HMBC and HSQC, are essential for assigning the specific positions of the glycosidic linkages.

UV-Vis Spectroscopy: Flavonoids exhibit characteristic UV-Vis spectra due to their conjugated systems. Kaempferol and its glycosides typically show two major absorption bands: Band I in the range of 350-385 nm (associated with the B-ring) and Band II in the range of 250-285 nm (associated with the A-ring). Glycosylation at the 3- and 7-positions can cause shifts in these absorption maxima.

Biological Activities and Signaling Pathways

This compound, along with its aglycone kaempferol, has been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Anti-inflammatory Activity

Studies on the closely related compound, kaempferol-3-O-sophoroside, have demonstrated significant anti-inflammatory properties in human umbilical vein endothelial cells (HUVECs). The proposed mechanism involves the inhibition of the NF-κB signaling pathway. By suppressing the activation of NF-κB, the compound reduces the production of pro-inflammatory cytokines such as TNF-α, thereby mitigating the inflammatory response.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to TNFa TNF-α Nucleus->TNFa Induces transcription K3S7R Kaempferol 3-sophoroside 7-rhamnoside K3S7R->IKK Inhibits

Figure 1: Proposed anti-inflammatory signaling pathway.
Anticancer Activity

The anticancer properties of the aglycone, kaempferol, have been more extensively studied and are often attributed to the modulation of key signaling pathways involved in cell proliferation, survival, and metastasis. These include the PI3K/Akt and MEK/ERK pathways. Kaempferol has been shown to inhibit these pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells. While direct evidence for this compound is still emerging, it is plausible that it exerts similar effects, potentially after deglycosylation to the active aglycone in vivo.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates MEK MEK RTK->MEK Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MEK->ERK Activates ERK->Proliferation K3S7R Kaempferol (aglycone) K3S7R->PI3K Inhibits K3S7R->MEK Inhibits extraction_workflow start Dried Plant Material extraction Maceration with 60% Ethanol start->extraction filtration Filtration extraction->filtration evaporation Evaporation under Reduced Pressure filtration->evaporation crude_extract Crude Extract evaporation->crude_extract mci_gel MCI Gel Chromatography (Elution with H2O/MeOH gradient) crude_extract->mci_gel fractionation Fraction Collection based on TLC mci_gel->fractionation sephadex Sephadex LH-20 Chromatography (Elution with 50% MeOH) fractionation->sephadex ods ODS Chromatography (Elution with H2O/MeOH gradient) sephadex->ods silica Silica Gel Chromatography (Elution with CH2Cl2/MeOH/H2O) ods->silica pure_compound Pure this compound silica->pure_compound

References

An In-depth Technical Guide to the Biosynthesis of Kaempferol 3-sophoroside 7-rhamnoside in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of Kaempferol (B1673270) 3-sophoroside 7-rhamnoside, a complex flavonol glycoside found in various plant species. Flavonoids and their glycosylated derivatives are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities. Understanding the enzymatic cascade responsible for the synthesis of such intricate molecules is paramount for their targeted production through metabolic engineering and synthetic biology approaches. This document details the sequential enzymatic reactions, the specific UDP-glycosyltransferases (UGTs) involved, and provides insights into the kinetic properties of these enzymes. Furthermore, detailed experimental protocols for the characterization of these enzymes and a visual representation of the biosynthetic pathway are presented to facilitate further research and application in drug development.

Introduction

Flavonoids are a large class of plant secondary metabolites with a wide array of demonstrated health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. The biological activity, solubility, and stability of flavonoids are often modulated by glycosylation, a process catalyzed by UDP-glycosyltransferases (UGTs). Kaempferol, a common flavonol, is frequently found in plants as various glycosides. Among these, Kaempferol 3-sophoroside 7-rhamnoside is a particularly complex derivative, featuring a disaccharide (sophorose) at the 3-hydroxyl group and a rhamnose moiety at the 7-hydroxyl group. The elucidation of its biosynthetic pathway is crucial for harnessing its potential therapeutic applications.

This guide focuses on the core enzymatic steps leading to the formation of this compound, providing a technical foundation for researchers in the field.

The Biosynthetic Pathway

The biosynthesis of this compound from the precursor kaempferol is a multi-step process involving a series of sequential glycosylation events catalyzed by specific UGTs. The pathway can be dissected into two main stages: the formation of the 3-O-sophoroside and the subsequent 7-O-rhamnosylation.

Formation of Kaempferol 3-O-sophoroside

The synthesis of the sophoroside moiety at the 3-position of kaempferol is a two-step glucosylation process:

  • First Glucosylation: The initial step involves the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of kaempferol, forming Kaempferol 3-O-glucoside. This reaction is catalyzed by a flavonol 3-O-glucosyltransferase (F3GT) . Several F3GTs have been characterized from various plant species that can utilize kaempferol as a substrate[1][2].

  • Second Glucosylation (Sophoroside formation): The second glucose molecule is then added to the 2"-hydroxyl group of the glucose moiety of Kaempferol 3-O-glucoside, forming a β-1,2-glycosidic bond. This step is catalyzed by a flavonoid 3-O-glucoside:2''-O-glucosyltransferase . A key enzyme identified for this reaction is UGT79B6 from Arabidopsis thaliana[3][4]. This enzyme specifically recognizes the 3-O-glucosylated flavonoid as a substrate and transfers a glucose from UDP-glucose to form the sophoroside.

Rhamnosylation at the 7-position

The final step in the biosynthesis of the target compound is the transfer of a rhamnose molecule from UDP-rhamnose to the 7-hydroxyl group of Kaempferol 3-sophoroside. This reaction is catalyzed by a flavonol 7-O-rhamnosyltransferase (F7RhaT) . In Arabidopsis thaliana, the enzyme UGT89C1 has been identified as a flavonol 7-O-rhamnosyltransferase[5][6]. While this enzyme has been shown to act on kaempferol 3-O-glucoside, it is highly probable that it also accepts Kaempferol 3-sophoroside as a substrate, given the substrate promiscuity often observed in flavonoid UGTs.

Order of Glycosylation

The precise order of the glycosylation events is crucial. Based on the substrate specificities of the characterized enzymes, the most likely biosynthetic route involves the completion of the 3-O-sophoroside moiety before the rhamnosylation of the 7-position. This is supported by the fact that UGT89C1 can utilize 3-O-glycosylated flavonols as substrates[5][6].

Visualization of the Biosynthetic Pathway

The following diagram illustrates the sequential enzymatic reactions in the biosynthesis of this compound.

Biosynthesis_Pathway Kaempferol Kaempferol K3G Kaempferol 3-O-glucoside Kaempferol->K3G K3S Kaempferol 3-O-sophoroside K3G->K3S K3S7R This compound K3S->K3S7R UDP_Glc1 UDP-Glucose F3GT Flavonol 3-O-glucosyltransferase (e.g., VvGT1) UDP_Glc1->F3GT UDP1 UDP UDP_Glc2 UDP-Glucose F3GGT Flavonoid 3-O-glucoside: 2''-O-glucosyltransferase (UGT79B6) UDP_Glc2->F3GGT UDP2 UDP UDP_Rha UDP-Rhamnose F7RhaT Flavonol 7-O-rhamnosyltransferase (UGT89C1) UDP_Rha->F7RhaT UDP3 UDP F3GT->K3G F3GT->UDP1 F3GGT->K3S F3GGT->UDP2 F7RhaT->K3S7R F7RhaT->UDP3

Biosynthesis of this compound.

Quantitative Data

The kinetic parameters of the UGTs involved in this pathway are essential for understanding their efficiency and for applications in metabolic engineering. While specific kinetic data for every enzyme with the exact substrates in this pathway is not always available, the following tables summarize the known data and data from homologous reactions.

Table 1: Kinetic Parameters of Flavonol 3-O-glucosyltransferases (F3GTs)

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Vitis vinifera (VvGT1)Kaempferol~200Not reported[2]
Freesia hybrida (Fh3GT1)Kaempferol28.090.46 (kcat s-1)[7]
Freesia hybrida (Fh3GT2)Kaempferol< 0.9Not reported[8]

Note: Data for VvGT1 is an approximation from graphical representation. Fh3GT1 and Fh3GT2 data provide a reference for the potential range of kinetic values.

Table 2: Kinetic Parameters of Flavonoid 3-O-glucoside:2''-O-glucosyltransferase (UGT79B6)

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Arabidopsis thalianaKaempferol 3-O-glucosideNot reportedNot reported[3][4]

Note: Specific kinetic parameters for UGT79B6 with Kaempferol 3-O-glucoside have not been published. However, the enzyme's activity has been qualitatively confirmed.

Table 3: Kinetic Parameters of Flavonol 7-O-rhamnosyltransferase (UGT89C1)

Enzyme SourceSubstrateKm (µM)Vmax (µM/min)kcat (s-1)kcat/Km (s-1M-1)Reference
Arabidopsis thalianaKaempferol 3-O-glucoside1810.646Not reportedNot reported[5]
Arabidopsis thalianaQuercetin 3-O-glucoside52.31.230.041784[6]

Note: The data for Kaempferol 3-O-glucoside provides a direct reference for a similar substrate. The more detailed kinetic parameters for Quercetin 3-O-glucoside are included for a more comprehensive understanding of the enzyme's efficiency.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to identify, characterize, and quantify the activity of the UGTs involved in the biosynthesis of this compound.

Heterologous Expression and Purification of UGTs

A common method for obtaining sufficient quantities of active plant UGTs for characterization is through heterologous expression in Escherichia coli.

Workflow Diagram:

Experimental_Workflow cluster_0 Gene Cloning and Vector Construction cluster_1 Protein Expression cluster_2 Protein Purification cluster_3 Enzyme Assays and Analysis A Isolate UGT cDNA from plant tissue B Amplify UGT coding sequence via PCR A->B C Ligate into an expression vector (e.g., pGEX, pET) B->C D Transform E. coli (e.g., BL21(DE3)) with the construct C->D E Culture cells and induce protein expression (e.g., with IPTG) D->E F Cell lysis E->F G Affinity chromatography (e.g., Ni-NTA or GST-bind resin) F->G H SDS-PAGE analysis to confirm purity and size G->H I Perform UGT activity assays H->I J Analyze reaction products by HPLC or LC-MS/MS I->J K Determine kinetic parameters J->K

General workflow for UGT characterization.

Protocol:

  • Gene Cloning: The open reading frame of the target UGT is amplified from plant cDNA and cloned into a suitable E. coli expression vector, often with an affinity tag (e.g., His-tag, GST-tag) for purification.

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown and then used to inoculate a larger volume of media. Protein expression is induced at mid-log phase with an appropriate inducer (e.g., IPTG).

  • Protein Purification: Cells are harvested and lysed. The recombinant protein is purified from the cell lysate using affinity chromatography corresponding to the tag used. The purity and size of the protein are confirmed by SDS-PAGE.

UGT Activity Assay

The activity of the purified UGTs is determined by measuring the formation of the glycosylated product.

Reaction Mixture (Typical):

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Acceptor substrate (e.g., Kaempferol, Kaempferol 3-O-glucoside; 0.2 mM)

  • UDP-sugar donor (UDP-glucose or UDP-rhamnose; 2.5 mM)

  • Purified recombinant UGT protein (1-5 µg)

  • β-mercaptoethanol (0.1% v/v, optional)

  • Total volume: 50-100 µL

Procedure:

  • Combine all reaction components except the enzyme and pre-incubate at the optimal temperature (typically 30-37°C) for 5 minutes.

  • Initiate the reaction by adding the purified enzyme.

  • Incubate for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of methanol (B129727) or by heat inactivation.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for product formation using HPLC or LC-MS/MS.

Analysis of Reaction Products by HPLC

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the substrate and product.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile (B52724) or methanol.

  • Detection: UV detector set at a wavelength where flavonoids absorb strongly (e.g., 350 nm).

  • Quantification: The product is identified by comparing its retention time with that of an authentic standard (if available). Quantification is performed by integrating the peak area and comparing it to a standard curve.

Kinetic Analysis

To determine the kinetic parameters (Km and Vmax), a series of enzyme assays are performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis.

Conclusion

The biosynthesis of this compound is a sophisticated enzymatic process orchestrated by a series of specific UDP-glycosyltransferases. This guide has outlined the sequential glycosylation steps, identified the key enzymes involved, and provided a framework for their experimental characterization. The presented information, including the biosynthetic pathway, quantitative data, and detailed protocols, serves as a valuable resource for researchers aiming to understand and manipulate flavonoid biosynthesis in plants. Further research to fully characterize the kinetic properties of all enzymes in this pathway will be instrumental in advancing the metabolic engineering of plants and microorganisms for the targeted production of this and other high-value flavonoid glycosides for pharmaceutical and nutraceutical applications.

References

An In-depth Technical Guide to Kaempferol 3-sophoroside 7-rhamnoside: Synonyms, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Kaempferol (B1673270) 3-sophoroside 7-rhamnoside, a naturally occurring flavonoid glycoside. This document consolidates available information on its nomenclature, chemical properties, and significant biological activities, with a focus on its potential therapeutic applications. The information is presented to be a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Nomenclature and Chemical Identity

Kaempferol 3-sophoroside 7-rhamnoside is a complex flavonoid glycoside. For clarity and precision in research and documentation, a comprehensive list of its synonyms, alternative names, and chemical identifiers is provided below.

Table 1: Synonyms and Chemical Identifiers for this compound

CategoryIdentifierSource
Systematic Name 3-[[4,5-dihydroxy-6-(hydroxymethyl)-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy]chromen-4-onePubChem[1]
Alternative Names Kaempferol 3-O-sophoroside 7-O-rhamnosidePubChem[1]
GrosvenorinMetaboFood[2]
Kaempferol 3-rhamnoside-7-glucosyl-(1->2)-rhamnosideMetaboFood[2]
CAS Number 93098-79-4PubChem[3]
PubChem CID 74978018, 102004842PubChem[1][3]
Other Identifiers TDA09879, MFCD31747165PubChem[3]

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its extraction, purification, and formulation in experimental and therapeutic settings.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C33H40O20PubChem[3]
Molecular Weight 756.66 g/mol PubChem[3]
Appearance Yellow powderBioCrick[4]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. Limited solubility in water.BioCrick[4]
Purity >98% (Commercially available)BioCrick[4]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 yearTargetMol[5]

Biological Activities and Therapeutic Potential

This compound, along with its aglycone kaempferol, exhibits a range of biological activities that suggest its potential as a therapeutic agent. The primary areas of investigation include its anti-inflammatory, antioxidant, and anticancer properties.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects. Studies on a structurally similar compound, kaempferol-3-O-sophoroside, have shown that it can inhibit lipopolysaccharide (LPS)-induced inflammatory responses in human umbilical vein endothelial cells (HUVECs)[6]. The mechanism of action involves the suppression of tumor necrosis factor-α (TNF-α) production and the blockade of nuclear factor-κB (NF-κB) activation[6]. Another study on kaempferol-3-O-sophoroside showed it could inhibit the release of High Mobility Group Box 1 (HMGB1), a key mediator in inflammation[7].

Anticancer Potential

The anticancer properties of kaempferol and its glycosides have been extensively reviewed[8][9]. While specific quantitative data for this compound is limited, studies on the aglycone, kaempferol, provide strong evidence of its potential. Kaempferol has been shown to inhibit the proliferation of various cancer cell lines, including breast, bone, cervical, liver, and bladder cancer[9]. The mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and the downregulation of signaling pathways such as the PI3K/Akt pathway[4][9]. For instance, kaempferol at concentrations of 5-25 µM has been found to suppress the proliferation, migration, and sprouting of human retinal endothelial cells under high glucose conditions by downregulating PI3K and inhibiting the activation of Erk1/2, Src, and Akt1[4].

Antioxidant Activity

Signaling Pathways

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. Based on studies of the aglycone kaempferol and related glycosides, the NF-κB and MAPK signaling pathways are key targets.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Kaempferol and its glycosides have been shown to inhibit the activation of NF-κB[6][11]. This inhibition prevents the transcription of pro-inflammatory genes, thereby reducing the inflammatory response.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) NF-κB_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_n Translocation K3S7R Kaempferol 3-sophoroside 7-rhamnoside K3S7R->IKK Inhibition DNA DNA NF-κB_n->DNA Binding Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription MAPK_Pathway Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation\n& Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation\n& Survival K3S7R Kaempferol 3-sophoroside 7-rhamnoside K3S7R->Raf Inhibition K3S7R->MEK Inhibition

References

In-Depth Technical Guide: Kaempferol 3-sophoroside 7-rhamnoside (CAS: 93098-79-4)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific data specifically for Kaempferol (B1673270) 3-sophoroside 7-rhamnoside (CAS 93098-79-4) is limited in publicly available literature. This guide synthesizes information on this compound and its closely related analogs, primarily Kaempferol and its other glycosides, to provide a comprehensive overview of its potential biological activities and mechanisms of action. The presented data should be interpreted with the understanding that the specific glycosidic linkages at the 3 and 7 positions can influence the compound's bioavailability and potency.

Core Compound Information

Kaempferol 3-sophoroside 7-rhamnoside is a flavonoid glycoside, a class of secondary metabolites found in various plants.[1] Flavonoids are known for their antioxidant and other health-promoting properties.[2] This particular compound is characterized by a kaempferol aglycone backbone with a sophoroside moiety attached at the 3-position and a rhamnoside at the 7-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 93098-79-4[3][4][5]
Molecular Formula C₃₃H₄₀O₂₀[3][4][5]
Molecular Weight 756.66 g/mol [3][4]
Appearance Yellow Powder[3]
Purity Typically >85% (HPLC)[3]
Solubility Limited solubility in water; soluble in DMSO.[4]
Storage Recommended at -20°C for long-term stability.[4]

Biological Activities and Mechanisms of Action

While specific studies on this compound are scarce, research on the parent compound, Kaempferol, and its other glycosides reveals significant anti-inflammatory, antioxidant, and anticancer activities. The underlying mechanisms often involve the modulation of key cellular signaling pathways.

Anti-Inflammatory Activity

Kaempferol and its glycosides are potent anti-inflammatory agents.[2] Studies on the closely related Kaempferol-3-O-sophoroside (KPOS) demonstrate its ability to suppress inflammatory responses in human endothelial cells.[4] The primary mechanism involves the inhibition of the NF-κB signaling pathway.

Signaling Pathway: Inhibition of NF-κB by Kaempferol Glycosides

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkBa_p p-IκBα IKK->IkBa_p phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_p->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) NFkB_nuc->Genes induces transcription KPOS Kaempferol Glycosides KPOS->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by Kaempferol glycosides.

Table 2: Anti-Inflammatory Activity of Kaempferol and its Glycosides

CompoundModelEffectQuantitative DataSource
Kaempferol-3-O-sophoroside (KPOS)LPS-stimulated HUVECsInhibition of TNF-α productionSignificant reduction compared to control[4]
Kaempferol-3-O-sophoroside (KPOS)LPS-stimulated HUVECsInhibition of NF-κB activationSignificant reduction compared to control[4]
KaempferolLPS-induced RAW 264.7 macrophagesInhibition of NO production-[2]
KaempferolConcanavalin A-activated T cellsInhibition of T cell proliferation86.7% inhibition at 100 µM after 48h[2]
Antioxidant Activity

The flavonoid structure of Kaempferol and its derivatives allows them to act as potent antioxidants by scavenging free radicals.[2] This activity is often assessed using DPPH and ABTS radical scavenging assays.

Table 3: Antioxidant Activity of Kaempferol and its Glycosides

CompoundAssayIC₅₀ (µM)Source
KaempferolDPPH radical scavenging-[2]
KaempferolABTS radical scavenging-[2]
Anticancer Activity

Kaempferol has demonstrated antiproliferative effects on various cancer cell lines, including human hepatoma (HepG2) and breast cancer (MCF-7) cells.[2] The mechanisms involve the induction of apoptosis and the modulation of cell survival signaling pathways like PI3K/Akt and MAPK.

Signaling Pathway: Modulation of PI3K/Akt and MAPK Pathways by Kaempferol

G cluster_0 PI3K/Akt Pathway cluster_1 MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation promotes Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Receptor->PI3K Receptor->Ras Kaempferol Kaempferol Kaempferol->PI3K inhibits Kaempferol->ERK inhibits Kaempferol->Apoptosis induces

Caption: Inhibition of PI3K/Akt and MAPK signaling pathways by Kaempferol.

Table 4: Anticancer Activity of Kaempferol and its Glycosides

CompoundCell LineEffectIC₅₀ (µM)Source
KaempferolHepG2 (human hepatoma)Antiproliferation30.92[2]
KaempferolCT26 (mouse colon cancer)Antiproliferation88.02[2]
KaempferolB16F1 (mouse melanoma)Antiproliferation70.67[2]
Kaempferol-3-O-apiofuranosyl-7-O-rhamnopyranosylMCF-7 (human breast cancer)Decreased cell survival48 µg/ml[6]

Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activities of Kaempferol and its derivatives.

Anti-Inflammatory Assays

Experimental Workflow: Assessing Anti-Inflammatory Effects in HUVECs

G A 1. HUVEC Culture B 2. Pre-treatment with Kaempferol Glycoside A->B C 3. Stimulation with LPS B->C D 4. Measurement of Inflammatory Endpoints C->D E TNF-α ELISA D->E F Neutrophil Adhesion Assay D->F G Western Blot for NF-κB D->G

Caption: Workflow for evaluating the anti-inflammatory activity of Kaempferol glycosides.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured under standard conditions.[4]

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Kaempferol-3-O-sophoroside) for a specified period.[4]

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium.[4]

  • Endpoint Analysis:

    • Cytokine Measurement (ELISA): The concentration of pro-inflammatory cytokines like TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[4]

    • Cell Adhesion Assay: The adhesion of neutrophils to the HUVEC monolayer is measured to assess the inflammatory response.[4]

    • Western Blot Analysis: Protein levels of key signaling molecules in the NF-κB pathway (e.g., phosphorylated IκBα, p65) are determined by Western blotting to confirm pathway inhibition.[4]

Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The ability of the compound to donate a hydrogen atom and scavenge the stable DPPH free radical is measured spectrophotometrically by the decrease in absorbance.[2]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The capacity of the compound to scavenge the ABTS radical cation is determined by measuring the reduction in absorbance.[2]

Anticancer Assays
  • Cell Proliferation Assay (MTT/MTS): Cancer cell lines (e.g., HepG2, MCF-7) are treated with the compound at various concentrations. Cell viability is assessed using colorimetric assays like MTT or MTS, which measure mitochondrial activity in living cells.[2]

  • Apoptosis Analysis (Western Blot): The induction of apoptosis is confirmed by measuring the levels of key apoptosis-related proteins, such as cleaved caspases (e.g., caspase-3, -7, -9) and PARP, using Western blotting.[2]

  • Signaling Pathway Analysis (Western Blot): The effect of the compound on cell survival pathways is determined by measuring the phosphorylation status of key proteins like Akt, ERK, and other members of the PI3K/Akt and MAPK pathways.[2]

Conclusion

This compound, as a member of the kaempferol glycoside family, is predicted to possess significant anti-inflammatory, antioxidant, and anticancer properties. While direct experimental evidence for this specific compound is limited, the extensive research on its aglycone and other glycosidic forms strongly suggests its potential as a therapeutic agent. The primary mechanisms of action likely involve the modulation of the NF-κB, PI3K/Akt, and MAPK signaling pathways. Further research is warranted to elucidate the precise biological activity profile and therapeutic potential of this compound.

References

An In-depth Technical Guide on the Discovery and Isolation of Kaempferol 3-sophoroside 7-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and structural characterization of Kaempferol (B1673270) 3-sophoroside 7-rhamnoside, a significant flavonoid glycoside with potential therapeutic applications. This document details the experimental protocols for its extraction and purification, summarizes its key analytical data, and visualizes the associated biochemical pathways.

Introduction

Kaempferol 3-sophoroside 7-rhamnoside is a complex flavonoid glycoside that has been identified in various plant species. Flavonoids are a class of polyphenolic secondary metabolites in plants, known for their antioxidant and anti-inflammatory properties. This compound, in particular, has been isolated from the aerial parts of Lotus hebranicus, a plant belonging to the Fabaceae family.[1][2] Its structural complexity, featuring a kaempferol aglycone attached to a sophorose and a rhamnose sugar moiety, suggests a range of potential biological activities, making it a compound of interest for phytochemical and pharmacological research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₃₃H₄₀O₂₀PubChem[3]
Molecular Weight 756.66 g/mol MedchemExpress[4]
CAS Number 93098-79-4Biosynth[5]
Appearance Yellow PowderBiopurify[3]
Purity >98% (Commercially available)BOC Sciences[]
Solubility Limited solubility in water. Soluble in DMSO and other organic solvents.BOC Sciences[]

Experimental Protocols: Isolation and Purification

The following is a generalized protocol for the isolation and purification of this compound from a plant source, based on established methods for flavonoid extraction.

Plant Material Collection and Preparation
  • Collection: The aerial parts of the plant material (e.g., Lotus hebranicus) are collected.

  • Drying: The collected plant material is air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds.

  • Grinding: The dried material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Selection: A polar solvent, typically 80% methanol (B129727) or ethanol, is used for the extraction of flavonoid glycosides.

  • Maceration: The powdered plant material is soaked in the extraction solvent at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation.

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation and Purification
  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20.

  • Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified by Prep-HPLC using a C18 column and a mobile phase of methanol and water to yield the pure compound.

Fig. 1: Experimental workflow for the isolation of this compound.

Structural Elucidation Data

The structure of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact molecular weight and elemental composition of the compound.

Ion Mode[M-H]⁻ (m/z)Molecular Formula
Negative ESI755.2040C₃₃H₃₉O₂₀
Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the predicted ¹H and ¹³C NMR spectral data for this compound, obtained from the Human Metabolome Database.[7]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in D₂O)

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
Kaempferol Aglycone
2159.2-
3135.5-
4178.9-
5162.9-
699.86.31
7165.7-
894.86.6
9158.1-
10106.9-
1'122.9-
2'131.87.82
3'116.16.94
4'161.2-
5'116.16.94
6'131.87.82
3-O-Sophoroside
1''102.55.5
2''83.93.69
3''77.93.59
4''71.13.5
5''78.13.54
6''62.33.82, 3.71
1'''105.24.54
2'''75.13.32
3'''77.93.59
4'''71.43.44
5'''78.13.54
6'''62.53.82, 3.71
7-O-Rhamnoside
1''''100.15.4
2''''71.93.94
3''''72.13.72
4''''73.63.4
5''''70.83.75
6''''17.81.15

Biological Activity and Signaling Pathways

Kaempferol and its glycosides have been reported to possess significant anti-inflammatory properties.[8] The mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Tumor Necrosis Factor-alpha (TNF-α) pathways.

Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (p50/p65) to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, including TNF-α, interleukins, and cyclooxygenase-2 (COX-2). Kaempferol glycosides can inhibit this pathway by preventing the phosphorylation of IκB, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocates IkB_NFkB->NFkB_inactive Releases DNA DNA NFkB_active->DNA Binds to ProInflammatoryGenes Pro-inflammatory Genes (TNF-α, ILs, COX-2) DNA->ProInflammatoryGenes Transcription Kaempferol This compound Kaempferol->IKK Inhibits

Fig. 2: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound represents a promising natural product with potential for development as a therapeutic agent, particularly in the context of inflammatory diseases. This guide provides a foundational understanding of its discovery, isolation, and characterization, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development. Further in-depth studies are warranted to fully elucidate its biological activities and therapeutic potential.

References

Unveiling the Therapeutic Potential of Kaempferol 3-sophoroside 7-rhamnoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol (B1673270) 3-sophoroside 7-rhamnoside, a naturally occurring flavonoid glycoside, is emerging as a compound of significant interest within the scientific community. Belonging to the extensive family of kaempferol derivatives, it holds promise for a range of therapeutic applications, drawing from the well-documented antioxidant, anti-inflammatory, neuroprotective, and anticancer properties of its parent aglycone, kaempferol. This technical guide provides a comprehensive overview of the current understanding of Kaempferol 3-sophoroside 7-rhamnoside, including its chemical properties and known biological activities. While direct quantitative data and detailed experimental protocols for this specific glycoside are limited in published literature, this document extrapolates potential therapeutic uses and mechanisms of action based on studies of structurally related kaempferol glycosides. Furthermore, it offers detailed experimental protocols for key assays relevant to its evaluation and presents putative signaling pathways in which this compound may be involved, visualized through Graphviz diagrams. This guide aims to serve as a foundational resource for researchers seeking to explore the therapeutic utility of this compound in drug discovery and development.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their broad spectrum of pharmacological activities.[1] Among these, kaempferol and its glycosidic derivatives have been the subject of extensive research due to their potent biological effects.[2][3] this compound is a specific glycoside of kaempferol that has been identified in various plant species, including Elaeagnus multiflora Thunb and Lotus hebranicus.[][5] While research specifically focused on this compound is still in its nascent stages, the known therapeutic activities of its constituent moieties—kaempferol, sophorose, and rhamnose—suggest a promising profile for further investigation.

This whitepaper will synthesize the available information on this compound and provide a framework for its future exploration.

Chemical Properties

PropertyValueSource
Molecular Formula C33H40O20[]
Molecular Weight 756.66 g/mol []
CAS Number 93098-79-4[6]
Appearance Yellow powder
Solubility Limited solubility in water. Soluble in organic solvents.[]
Purity Typically >95% for research-grade compounds[6]

Potential Therapeutic Uses and Biological Activities

While direct and extensive evidence for this compound is limited, its potential therapeutic applications can be inferred from studies on the aglycone kaempferol and its other glycosides. The glycosidic moieties can influence the bioavailability and specific activity of the parent flavonoid.[3]

Anticancer Activity

Kaempferol and its glycosides have demonstrated significant anticancer effects across various cancer cell lines.[2] The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[7]

  • Inhibition of Cell Migration: Preliminary evidence suggests that this compound can inhibit the migration of cancer cells.[] A wound healing assay showed a significantly slower migration rate in treated cells compared to the control group.[]

Quantitative Data for Related Kaempferol Glycosides (Anticancer):

CompoundCell LineActivityIC50/ConcentrationSource
KaempferolHepG2 (Hepatoma)Antiproliferative30.92 µM[2]
KaempferolCT26 (Colon Cancer)Antiproliferative88.02 µM[2]
KaempferolB16F1 (Melanoma)Antiproliferative70.67 µM[2]
Kaempferol-3-O-rhamnosideCNE-1 (Nasopharyngeal)Repressed cell proliferation, invasion, and migration10, 100, 1000 µM[8]
Anti-inflammatory Activity

Inflammation is a key factor in the pathogenesis of numerous chronic diseases. Kaempferol and its derivatives are known to possess potent anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.[9]

  • Inhibition of Pro-inflammatory Mediators: Kaempferol glycosides have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and interleukins.[10]

Quantitative Data for Related Kaempferol Glycosides (Anti-inflammatory):

CompoundModelActivityConcentrationSource
KaempferolConA-activated T cellsInhibition of proliferation (86.7% after 48h)100 µM[2]
Kaempferol-7-O-glucosideConA-activated T cellsInhibition of proliferation (51.12% after 48h)100 µM[2]
Neuroprotective Effects

Oxidative stress and neuroinflammation are critical components of neurodegenerative diseases. The antioxidant properties of kaempferol suggest a potential role in neuroprotection.

  • Reduction of Reactive Oxygen Species (ROS): this compound has been observed to decrease levels of ROS, suggesting a potential to mitigate oxidative stress-induced neuronal damage.[]

Quantitative Data for Related Kaempferol Glycosides (Neuroprotective):

CompoundModelActivityIC50/ConcentrationSource
Kaempferol-3-O-rhamnosideRat cerebrocortical nerve terminalsInhibition of glutamate (B1630785) release17 µM[11]
Kaempferol-3-O-rutinosidePC12 cellsNeuroprotectiveNot specified[12]

Putative Signaling Pathways

Based on the activities of kaempferol and its other glycosides, this compound is hypothesized to modulate key cellular signaling pathways involved in cancer, inflammation, and neurodegeneration.

anticancer_pathway cluster_pi3k PI3K/Akt Signaling cluster_apoptosis Apoptosis Induction K3S7R Kaempferol 3-sophoroside 7-rhamnoside PI3K PI3K K3S7R->PI3K Inhibition Caspase9 Caspase-9 K3S7R->Caspase9 Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Putative Anticancer Signaling Pathway of this compound.

anti_inflammatory_pathway cluster_nfkb NF-κB Signaling K3S7R Kaempferol 3-sophoroside 7-rhamnoside IKK IKK K3S7R->IKK Inhibition LPS LPS/TNF-α LPS->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) wound_healing_workflow A Seed cells to form a confluent monolayer B Create a scratch in the monolayer A->B C Wash with PBS B->C D Treat with K3S7R and controls C->D E Image at 0 hours D->E F Incubate and image at later time points E->F G Quantify wound closure F->G

References

Kaempferol 3-sophoroside 7-rhamnoside in Elaeagnus multiflora: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Kaempferol (B1673270) 3-sophoroside 7-rhamnoside, a significant flavonoid glycoside identified in Elaeagnus multiflora (Goumi). This document consolidates available data on its quantification, outlines detailed experimental protocols for its extraction, isolation, and analysis, and elucidates its potential molecular mechanisms of action through signaling pathway diagrams. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Elaeagnus multiflora, commonly known as Goumi or cherry silverberry, is a plant species native to East Asia that has been traditionally used in medicine.[1] Its fruits, leaves, and other parts are rich in a variety of bioactive compounds, including flavonoids.[1] Among these, Kaempferol 3-sophoroside 7-rhamnoside has been identified as a constituent of the plant.[2] Kaempferol and its glycosides are known to possess a range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[2][3] This guide focuses specifically on this compound, providing a technical resource for its study.

Physicochemical Properties

This compound is a complex flavonoid glycoside. Its structure consists of a kaempferol aglycone backbone attached to a sophorose (a disaccharide of glucose) at the 3-position and a rhamnose (a monosaccharide) at the 7-position.

PropertyValueSource
Molecular Formula C₃₃H₄₀O₂₀[4]
Molecular Weight 756.66 g/mol [5]
CAS Number 93098-79-4[4]
Appearance Yellowish powder (typical for flavonoids)General Knowledge
Solubility Limited solubility in water; soluble in organic solvents like methanol (B129727) and ethanol.General Knowledge

Quantitative Data

Table 1: Total Flavonol Content in Different Parts of Elaeagnus multiflora

Plant PartAverage Flavonol Content (mg/100 g dry weight)Predominant Flavonol Derivatives
Leaves224.86Kaempferol derivatives
Fruit Skin + Pulp23.64Quercetin derivatives
Seeds6.09Kaempferol derivatives
Data adapted from a study on new biotypes of Elaeagnus multiflora.[1]

It is important to note that these values represent the total flavonol content and not the specific amount of this compound. Further targeted quantitative studies are required to determine the precise concentration of this specific glycoside in various parts of Elaeagnus multiflora.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from Elaeagnus multiflora. These protocols are synthesized from established methods for flavonoid analysis in Elaeagnus and related plant species.[1][6][7][8][9][10][11][12]

Extraction of Flavonoids

This protocol outlines a general procedure for the extraction of flavonoids from Elaeagnus multiflora plant material.

ExtractionWorkflow PlantMaterial Plant Material (Leaves/Fruit) Drying Drying (Air or Freeze-drying) PlantMaterial->Drying Grinding Grinding to fine powder Drying->Grinding Extraction Solvent Extraction (e.g., 80% Methanol or Ethanol) Solid-liquid ratio 1:20 (w/v) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude Flavonoid Extract Evaporation->CrudeExtract

Caption: Workflow for the isolation and purification of the target flavonoid.

Methodology:

  • Initial Fractionation: Subject the crude extract to column chromatography on a Diaion HP-20 resin. Elute stepwise with a gradient of water to methanol (e.g., 100:0, 80:20, 60:40, 40:60, 20:80, 0:100 v/v).

  • Fraction Analysis: Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:water, 8:1:1 v/v/v) and visualizing under UV light (254 nm and 365 nm).

  • Pooling and Further Purification: Pool the fractions containing the compound of interest based on the TLC profile. Further purify the pooled fractions using Sephadex LH-20 column chromatography with methanol as the mobile phase.

  • Final Purification: If necessary, perform preparative High-Performance Liquid Chromatography (HPLC) on the enriched fraction to obtain the pure compound.

Quantification by HPLC-UV

This protocol details a method for the quantitative analysis of this compound.

Workflow for HPLC Quantification

HPLCWorkflow SamplePrep Sample Preparation (Extract or isolated compound) Filtration Filtration (0.45 µm filter) SamplePrep->Filtration HPLC HPLC System Filtration->HPLC Injection Injection (e.g., 10 µL) HPLC->Injection Separation C18 Column (e.g., 4.6 x 250 mm, 5 µm) Injection->Separation MobilePhase Gradient Elution (Acetonitrile and 0.1% Formic Acid in Water) Detection UV Detector (e.g., 350 nm) Separation->Detection DataAnalysis Data Analysis (Peak integration and quantification) Detection->DataAnalysis Result Concentration of Target Compound DataAnalysis->Result

Caption: Workflow for the quantification of the target flavonoid using HPLC-UV.

Methodology:

  • Standard Preparation: Prepare a stock solution of a certified reference standard of this compound in methanol. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve a known amount of the crude extract or purified compound in methanol and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile). A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at approximately 350 nm.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways

Kaempferol and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways. While direct studies on this compound are limited, research on structurally similar kaempferol glycosides suggests the inhibition of the NF-κB and MAPK signaling pathways as primary mechanisms of action. [3][13][14][15][16][17]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Kaempferol glycosides are thought to inhibit this pathway by preventing the degradation of IκB.

Diagram of NF-κB Pathway Inhibition

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases K3S7R Kaempferol 3-sophoroside 7-rhamnoside K3S7R->IKK inhibits DNA DNA NFkB_n->DNA binds to ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) DNA->ProInflammatory_Genes induces

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases, including ERK, JNK, and p38, that are activated by various extracellular stimuli. Activated MAPKs can lead to the activation of transcription factors, such as AP-1, which also promote the expression of pro-inflammatory genes. Kaempferol glycosides have been reported to inhibit the phosphorylation, and thus the activation, of key MAPK proteins.

Diagram of MAPK Pathway Modulation

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates K3S7R Kaempferol 3-sophoroside 7-rhamnoside K3S7R->MAPKK inhibits phosphorylation DNA DNA AP1->DNA binds to Inflammatory_Response Inflammatory Response DNA->Inflammatory_Response induces

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound, present in Elaeagnus multiflora, represents a promising natural compound for further pharmacological investigation. This technical guide has summarized the current knowledge, provided detailed experimental protocols, and illustrated its potential mechanisms of action.

Future research should focus on:

  • Accurate Quantification: Determining the precise concentration of this compound in different parts of Elaeagnus multiflora at various growth stages.

  • Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability.

  • In Vivo Efficacy: Conducting animal studies to validate the in vitro anti-inflammatory and other pharmacological effects.

  • Mechanism of Action: Further elucidating the specific molecular targets and signaling pathways modulated by this specific kaempferol glycoside.

This guide serves as a foundational resource to stimulate and support these future research endeavors, ultimately contributing to the potential development of new therapeutic agents from natural sources.

References

The Neuroprotective Potential of Kaempferol Glycosides: A Review and Future Outlook for Kaempferol 3-sophoroside 7-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

Neurodegenerative diseases represent a significant and growing global health challenge, with limited therapeutic options. Flavonoids, a class of natural polyphenolic compounds, have garnered substantial interest for their neuroprotective properties. Kaempferol (B1673270) and its glycosidic derivatives are among the most promising candidates, exhibiting a range of effects including antioxidant, anti-inflammatory, and anti-apoptotic activities. This technical whitepaper explores the neuroprotective potential of a specific, yet understudied, compound: Kaempferol 3-sophoroside 7-rhamnoside. Due to a scarcity of direct research on this molecule, this paper builds a strong inferential case for its potential by summarizing the extensive preclinical evidence available for closely related kaempferol glycosides. We will detail the established mechanisms of action, present quantitative data from key studies, outline relevant experimental protocols, and visualize the critical signaling pathways involved. The objective is to provide a comprehensive resource that underscores the therapeutic promise of this class of compounds and catalyzes further investigation into this compound as a novel neuroprotective agent.

Introduction to this compound

This compound is a complex flavonoid glycoside. Flavonoids are a diverse group of secondary metabolites found in many plants, and their biological activities are well-documented.[1] The core structure is the aglycone, kaempferol (3,4′,5,7-tetrahydroxyflavone), which is decorated with sugar moieties, enhancing its solubility and modifying its bioavailability.[2][3] This specific glycoside has been identified in plants such as Elaeagnus multiflora. While the parent compound, kaempferol, is extensively studied, specific research into the neuroprotective activities of this compound is notably absent from peer-reviewed literature. However, a customer review on a commercial supplier website anecdotally reports that the compound was observed to decrease reactive oxygen species (ROS) levels, suggesting a potential role in attenuating oxidative stress-induced damage.[]

This document will synthesize the robust evidence from analogous kaempferol glycosides to build a strong scientific premise for the neuroprotective potential of this compound and to guide future research.

The Neuroprotective Landscape of Kaempferol and its Glycosides

Kaempferol and its derivatives are recognized as promising natural neuroprotective agents.[2] Their therapeutic potential in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke is supported by a wealth of preclinical data.[2][5] The core mechanisms contributing to their neuroprotective effects are multifaceted and include:

  • Anti-inflammatory Action: Kaempferol glycosides can suppress neuroinflammation by inhibiting the activation of glial cells (microglia and astrocytes) and reducing the production of pro-inflammatory mediators.[1][6][7]

  • Antioxidant Activity: They act as potent scavengers of free radicals and can enhance the endogenous antioxidant defense systems, thereby protecting neurons from oxidative damage.[3][8][9]

  • Anti-apoptotic Effects: These compounds can modulate signaling cascades that lead to programmed cell death, promoting neuronal survival.[1][10]

  • Blood-Brain Barrier Permeability: The ability of kaempferol and some of its glycosides to cross the blood-brain barrier allows them to exert their effects directly within the central nervous system.[3]

In Vivo and In Vitro Evidence of Neuroprotection

The neuroprotective efficacy of several kaempferol glycosides has been validated in various experimental models of neurological disorders.

Preclinical Models: Ischemic Stroke

A key in vivo model used to study the neuroprotective effects of kaempferol glycosides is the transient middle cerebral artery occlusion (tMCAO) model in rats, which simulates ischemic stroke. In this model, post-ischemic intravenous administration of Kaempferol-3-O-rutinoside (KRS) and Kaempferol-3-O-glucoside (KGS) has been shown to significantly reduce brain damage and improve neurological outcomes.[6][7] The treatment attenuated neurological deficits, reduced brain infarct volume, and prevented injury to neurons and axons.[6][7]

Cellular Models: Neuroinflammation

In vitro studies using cell lines like BV2 microglial cells are crucial for dissecting the molecular mechanisms of neuroinflammation. For instance, Kaempferol-3-O-β-d-glucuronate (K3G) has been shown to inhibit the lipopolysaccharide (LPS)-induced release of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in these cells.[8][11][12] These studies provide direct evidence of the anti-neuroinflammatory properties of kaempferol glycosides.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on kaempferol glycosides, demonstrating their neuroprotective effects.

Table 1: In Vivo Efficacy of Kaempferol Glycosides in a Rat Model of Ischemic Stroke (tMCAO)

Compound Dose Administration Route Key Outcomes Reference
Kaempferol-3-O-rutinoside (KRS) Equimolar to KGS Intravenous Significantly attenuated neurological deficits and brain infarct volume. [6],[7]

| Kaempferol-3-O-glucoside (KGS) | Equimolar to KRS | Intravenous | Significantly attenuated neurological deficits and brain infarct volume. |[6],[7] |

Table 2: In Vitro Anti-Neuroinflammatory Effects of Kaempferol-3-O-β-d-glucuronate (K3G) in LPS-Stimulated BV2 Microglial Cells

Compound Concentration Key Outcomes Reference

| Kaempferol-3-O-β-d-glucuronate (K3G) | 25 and 50 µM | Inhibited LPS-induced release of NO, IL-6, and TNF-α. Reduced expression of iNOS and COX-2. |[8],[12],[9] |

Table 3: In Vitro Neuroprotective Effects of Kaempferol Glycosides Against Aβ₂₅₋₃₅-Induced Neurotoxicity in Neuro-2A cells

Compound Concentration % Increase in Cell Viability Reference
Kaempferol-3-O-rutinoside 100 µM 30% ± 6.8% [13]

| Kaempferol-3-O-glucoside | 100 µM | Significant neuroprotection at this concentration |[13] |

Key Neuroprotective Mechanisms of Kaempferol Glycosides

The neuroprotective actions of kaempferol glycosides are mediated by their influence on critical intracellular signaling pathways.

Anti-Neuroinflammatory Pathways: Inhibition of NF-κB and STAT3

Neuroinflammation is a key contributor to secondary brain injury following events like ischemic stroke.[6][7] Microglia and astrocytes become activated and release a barrage of pro-inflammatory mediators. Kaempferol-3-O-rutinoside and Kaempferol-3-O-glucoside exert their neuroprotective effects in part by inhibiting the activation of two crucial transcription factors: nuclear factor-κB (NF-κB) and signal transducer and activator of transcription 3 (STAT3).[6][7] By preventing the phosphorylation and nuclear translocation of NF-κB p65 and the phosphorylation of STAT3, these flavonoids downregulate the expression of downstream inflammatory genes, including TNF-α, IL-1β, and iNOS.[6][7]

G cluster_0 Neuroinflammatory Stimulus (e.g., Ischemia, LPS) cluster_1 Kaempferol Glycosides cluster_2 Signaling Pathways cluster_3 Cellular Response Stimulus Stimulus STAT3 STAT3 Stimulus->STAT3 IKK IKK Stimulus->IKK K_Glycosides Kaempferol Glycosides p_STAT3 p-STAT3 K_Glycosides->p_STAT3 inhibits p_NFkB p-NF-κB K_Glycosides->p_NFkB inhibits STAT3->p_STAT3 phosphorylates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS) p_STAT3->Gene_Expression activates IkB IkB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->p_NFkB translocates to nucleus p_NFkB->Gene_Expression activates Neuroinflammation Neuroinflammation Gene_Expression->Neuroinflammation

Figure 1: Inhibition of NF-κB and STAT3 Signaling
Antioxidant and Cytoprotective Pathways: Activation of Nrf2/HO-1

Oxidative stress is a fundamental mechanism of neuronal damage in neurodegenerative diseases. Kaempferol glycosides can counteract this by upregulating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[8][12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, it is sequestered in the cytoplasm by Keap1. In the presence of antioxidants like kaempferol glycosides, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes like HO-1, which provides protection against oxidative stress.

G cluster_0 Cellular Environment cluster_1 Kaempferol Glycosides cluster_2 Cytoplasmic Regulation cluster_3 Nuclear Translocation & Transcription cluster_4 Cytoprotective Effect ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation K_Glycosides Kaempferol Glycosides K_Glycosides->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to HO1_Gene HO-1 Gene ARE->HO1_Gene activates transcription HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein expresses Cytoprotection Cytoprotection & Reduced Oxidative Stress HO1_Protein->Cytoprotection Cytoprotection->ROS reduces

Figure 2: Activation of the Nrf2/HO-1 Antioxidant Pathway

Experimental Methodologies

To facilitate further research, this section details common experimental protocols used in the study of kaempferol glycosides, derived from the available literature on related compounds.

In Vivo Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO)

This protocol is a standard model for inducing focal cerebral ischemia in rats to mimic human stroke.

G cluster_0 Surgical Procedure cluster_1 Reperfusion & Treatment cluster_2 Post-Operative Assessment (after 22h) A 1. Anesthetize rat and expose common carotid artery (CCA) B 2. Introduce a nylon monofilament into the internal carotid artery (ICA) A->B C 3. Advance filament to occlude the origin of the middle cerebral artery (MCA) B->C D 4. Maintain occlusion for 2 hours C->D E 5. Withdraw the filament to allow reperfusion D->E F 6. Administer Kaempferol Glycoside (i.v.) at the beginning of reperfusion E->F G 7. Evaluate neurological deficits (scoring system) F->G H 8. Sacrifice and harvest brain tissue G->H I 9. Measure infarct volume (TTC staining) H->I J 10. Perform immunohistochemistry (e.g., for NF-κB, STAT3, NeuN) H->J

Figure 3: Workflow for the tMCAO In Vivo Model
In Vitro Protocol: Microglia Activation Assay

This assay is used to assess the anti-inflammatory properties of a compound on microglia, the primary immune cells of the brain.

G cluster_0 Cell Culture & Treatment cluster_1 Analysis of Inflammatory Markers A 1. Culture BV2 microglial cells to desired confluency B 2. Pre-treat cells with various concentrations of Kaempferol Glycoside for 2 hours A->B C 3. Stimulate cells with LPS (1 µg/mL) to induce inflammation B->C D 4. Incubate for 18-24 hours C->D E 5. Collect cell culture supernatant D->E H 8. Lyse cells and perform Western blot for iNOS, COX-2, p-NF-κB D->H F 6. Measure Nitric Oxide (NO) production using Griess assay E->F G 7. Measure cytokine levels (TNF-α, IL-6) using ELISA E->G

Figure 4: Workflow for an In Vitro Microglia Activation Assay

Future Directions and Conclusion

The evidence overwhelmingly supports the neuroprotective potential of the kaempferol class of flavonoids. The well-defined anti-inflammatory and antioxidant mechanisms of various kaempferol glycosides, demonstrated in relevant preclinical models of neurological disease, provide a solid foundation for investigating novel derivatives.

This compound stands out as a promising yet uncharacterized candidate for neuroprotective drug development. Based on the data from its structural analogs, it is highly plausible that it will exhibit similar, and potentially superior, therapeutic properties.

A call to action for the research community is clear:

  • In Vitro Characterization: Initial studies should focus on validating the anti-inflammatory and antioxidant effects of this compound in neuronal and microglial cell cultures, following established protocols.

  • Mechanism of Action: Elucidate the specific signaling pathways modulated by this compound, with a focus on the NF-κB, STAT3, and Nrf2 pathways.

  • In Vivo Efficacy: Subsequent research should evaluate its efficacy in animal models of neurodegenerative diseases, such as Alzheimer's, Parkinson's, and ischemic stroke.

  • Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, including its ability to cross the blood-brain barrier.

References

The Anti-Cancer Potential of Kaempferol Glycosides: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Scarcity of Research for Kaempferol (B1673270) 3-sophoroside 7-rhamnoside

An extensive review of current scientific literature reveals a significant gap in research specifically investigating the anti-cancer properties of Kaempferol 3-sophoroside 7-rhamnoside. While this compound has been identified in various plant species, dedicated studies detailing its mechanisms of action against cancer cells, quantitative efficacy, and specific signaling pathway interactions are not presently available. The Human Metabolome Database concurs, noting that very few articles have been published on this particular glycoside.[1]

In light of this, the following technical guide will focus on a closely related and more extensively studied compound: Kaempferol-3-O-rhamnoside (also known as Afzelin). This molecule shares the same kaempferol backbone and a rhamnose sugar moiety, making its biological activities of high interest and potential relevance to researchers investigating kaempferol glycosides. The data presented herein has been compiled from various in vitro and in vivo studies and is intended to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Kaempferol-3-O-rhamnoside: A Profile of Anti-Cancer Activity

Kaempferol-3-O-rhamnoside is a naturally occurring flavonoid glycoside that has demonstrated notable anti-cancer properties across a range of cancer cell lines. Its therapeutic potential stems from its ability to modulate key cellular processes involved in cancer progression, including the induction of apoptosis, inhibition of cell proliferation, and interference with cancer cell migration and invasion.

Quantitative Data on Anti-Cancer Effects

The following tables summarize the quantitative data from various studies on the cytotoxic and anti-proliferative effects of Kaempferol-3-O-rhamnoside on different cancer cell lines.

Cell Line Cancer Type Assay Parameter Value Reference
MCF-7Breast CancerMTT AssayIC50227 µM (24h)[2][3]
CNE-1Nasopharyngeal CarcinomaMTT AssayIC50Not explicitly stated, but significant inhibition at 10, 100, and 1000 µM[4]
LNCaPProstate CancerNot specified-Dose-dependent inhibition of proliferation[5]
JurkatT-cell LeukemiaProliferation AssayIC5076.3 µM[6]
Ehrlich Ascites Carcinoma (EAC)Murine Mammary AdenocarcinomaIn vivo cell growth inhibition% Inhibition70.89 ± 6.62% at 50 mg/kg body weight
Cell Line Cancer Type Effect Concentration Observations Reference
MCF-7Breast CancerApoptosis Induction227 µMTime-dependent upregulation of caspase-9 and caspase-3; PARP cleavage[2][3]
CNE-1Nasopharyngeal CarcinomaInhibition of Migration and Invasion10, 100, 1000 µMDose-dependent repression of related biomarkers[4]
JurkatT-cell LeukemiaInhibition of IL-2 mRNA expression-Slight inhibition[6]
Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are the protocols for key experiments cited in the literature on Kaempferol-3-O-rhamnoside.

1. Cell Viability Assessment (MTT Assay)

  • Cell Culture: Cancer cell lines (e.g., MCF-7, CNE-1) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of Kaempferol-3-O-rhamnoside or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

2. Apoptosis Detection by Western Blot

  • Cell Lysis: After treatment with Kaempferol-3-O-rhamnoside, cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies against apoptosis-related proteins (e.g., caspase-3, caspase-9, PARP, Bcl-2, Bax).

  • Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Cell Migration and Invasion Assays (Wound Healing and Transwell Assays)

  • Wound Healing Assay:

    • Cells are grown to confluence in a culture plate.

    • A scratch is made through the cell monolayer using a sterile pipette tip.

    • The cells are then treated with Kaempferol-3-O-rhamnoside.

    • The closure of the scratch is monitored and photographed at different time points to assess cell migration.

  • Transwell Invasion Assay:

    • Transwell inserts with a porous membrane (coated with Matrigel for invasion assays) are placed in a 24-well plate.

    • Cancer cells, pre-treated with Kaempferol-3-O-rhamnoside, are seeded in the upper chamber in a serum-free medium.

    • The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

    • After incubation, non-invading cells on the upper surface of the membrane are removed.

    • Invading cells on the lower surface are fixed, stained, and counted under a microscope.

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of Kaempferol-3-O-rhamnoside are mediated through the modulation of specific signaling pathways. The primary mechanism identified is the induction of apoptosis through the intrinsic caspase cascade.

G K3R Kaempferol-3-O-rhamnoside Mito Mitochondria K3R->Mito Induces stress Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP PARP->cPARP cPARP->Apoptosis

Fig. 1: Apoptosis induction pathway by Kaempferol-3-O-rhamnoside.

In breast cancer cells (MCF-7), Kaempferol-3-O-rhamnoside treatment leads to the upregulation of initiator caspase-9 and executioner caspase-3.[2][3] Activated caspase-3 then cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, ultimately leading to programmed cell death.

In nasopharyngeal carcinoma cells (CNE-1), Kaempferol-3-O-rhamnoside has been shown to inhibit cell proliferation, invasion, and migration. While the precise upstream signaling is not fully elucidated, it is suggested to involve the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK).

G K3R Kaempferol-3-O-rhamnoside EGFR_TK EGFR-TK K3R->EGFR_TK Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR_TK->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Migration Cell Migration Downstream->Migration Invasion Cell Invasion Downstream->Invasion

Fig. 2: Proposed mechanism of action in nasopharyngeal carcinoma.

Furthermore, in Jurkat T-cell leukemia cells, Kaempferol-3-O-rhamnoside's anti-proliferative activity is linked to the stimulation of the Jun amino-terminal kinase (JNK) signaling pathway, a key regulator of cell death and survival.[6]

G K3R Kaempferol-3-O-rhamnoside JNK JNK Pathway K3R->JNK Stimulates Proliferation Cell Proliferation JNK->Proliferation Inhibits

Fig. 3: JNK-mediated anti-proliferative effect.

Conclusion and Future Directions

Kaempferol-3-O-rhamnoside has demonstrated significant anti-cancer properties in various preclinical models. Its ability to induce apoptosis and inhibit proliferation through defined signaling pathways underscores its potential as a lead compound for the development of novel cancer therapeutics. However, the current body of research is still in its nascent stages.

Future research should focus on:

  • In-depth Mechanistic Studies: Elucidating the complete signaling cascades affected by Kaempferol-3-O-rhamnoside in a wider range of cancer types.

  • In Vivo Efficacy and Safety: Conducting comprehensive animal studies to evaluate its anti-tumor efficacy, pharmacokinetic profile, and potential toxicity.

  • Structure-Activity Relationship Studies: Investigating how the glycosidic substitution pattern of kaempferol influences its anti-cancer activity, which would also shed light on the potential of related compounds like this compound.

  • Combination Therapies: Exploring the synergistic effects of Kaempferol-3-O-rhamnoside with existing chemotherapy drugs to enhance their efficacy and overcome drug resistance.

The exploration of natural compounds like Kaempferol-3-O-rhamnoside offers a promising avenue for the discovery of new and effective anti-cancer agents. The data presented in this guide provides a solid foundation for researchers to build upon in their efforts to translate this potential into clinical reality.

References

Methodological & Application

Application Note: HPLC-DAD Analysis of Kaempferol 3-sophoroside 7-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kaempferol 3-sophoroside 7-rhamnoside is a flavonoid glycoside found in various plant species and is of significant interest due to its potential biological activities.[1] High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely used analytical technique for the separation, identification, and quantification of such phenolic compounds in complex matrices like plant extracts.[2][3] This application note provides a detailed protocol for the analysis of this compound using HPLC-DAD.

The method described herein is based on reverse-phase chromatography, which is well-suited for separating polar and non-polar compounds. The Diode Array Detector allows for the simultaneous acquisition of absorbance spectra over a wide wavelength range, aiding in peak identification and purity assessment by comparing the spectra of the analyte with that of a known standard.

Experimental Protocols

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of HPLC-grade methanol (B129727).[4][5] Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[4] These solutions will be used to construct a calibration curve.

  • Storage: Store all standard solutions at 4°C in amber vials to protect them from light.[4][6] For long-term storage, -20°C or -80°C is recommended.[6]

Sample Preparation (from Plant Material)
  • Drying and Grinding: Dry the plant material (e.g., leaves, flowers) at a controlled temperature (e.g., 50°C) to a constant weight to remove moisture.[5] Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh 1 g of the powdered plant material into a suitable flask.

    • Add 20 mL of methanol (or an appropriate solvent mixture like 80% methanol in water).[2][7]

    • Sonication or maceration can be employed for extraction. For sonication, place the flask in an ultrasonic bath for 1 hour at room temperature.[2] For maceration, let the sample soak for 24 hours.[8]

  • Filtration: Filter the extract through a 0.45 µm membrane filter to remove particulate matter before injection into the HPLC system.[2]

HPLC-DAD Chromatographic Conditions
ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or similar
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)[3]
Mobile Phase A: 0.2% Formic acid in water[2] B: Methanol[2]
Gradient Elution 0-10 min, 15-30% B 10-45 min, 30-50% B 45-50 min, 50-80% B 50-55 min, 80-95% B 55-60 min, 100% B[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 10 µL[2]
Column Temperature 28°C[5]
DAD Wavelength Monitoring at 265 nm and 350 nm. Full spectrum scan from 200-400 nm.

Data Presentation

Quantitative Data Summary

The following table summarizes the expected quantitative data for the HPLC-DAD analysis of this compound. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected Value
Retention Time (t_R_) Dependent on the specific chromatographic conditions, but should be consistent.
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Repeatability (RSD%) < 2%
Recovery (%) 95 - 105%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing node_standard Reference Standard (this compound) node_stock Stock Solution (1 mg/mL in Methanol) node_standard->node_stock node_plant Plant Material node_grind Drying & Grinding node_plant->node_grind node_working Working Standards (Serial Dilution) node_stock->node_working node_filter_std Filtration (0.45 µm) node_working->node_filter_std node_extract Solvent Extraction (e.g., Methanol) node_grind->node_extract node_filter_sample Filtration (0.45 µm) node_extract->node_filter_sample node_hplc HPLC System (C18 Column, Gradient Elution) node_filter_std->node_hplc Inject node_filter_sample->node_hplc Inject node_dad Diode Array Detector (200-400 nm) node_hplc->node_dad node_chromatogram Chromatogram Acquisition node_dad->node_chromatogram node_calibration Calibration Curve Construction node_chromatogram->node_calibration node_quantification Quantification of Analyte node_calibration->node_quantification node_report Reporting Results node_quantification->node_report

Caption: Experimental workflow for the HPLC-DAD analysis of this compound.

Chemical Structure

chemical_structure cluster_kaempferol Kaempferol Aglycone cluster_sophoroside 3-O-Sophoroside cluster_rhamnoside 7-O-Rhamnoside k s r

Caption: Chemical structure of this compound.

References

Application Note: Quantification of Kaempferol 3-sophoroside 7-rhamnoside using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of Kaempferol (B1673270) 3-sophoroside 7-rhamnoside in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection. This application note is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working on the analysis of flavonoid glycosides.

Introduction

Kaempferol 3-sophoroside 7-rhamnoside is a flavonoid glycoside found in various plant species. Flavonoids are a class of secondary metabolites known for their diverse biological activities, making them of great interest in pharmaceutical and nutraceutical research. Accurate and sensitive quantification of these compounds is crucial for quality control, pharmacokinetic studies, and understanding their biological roles. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for the quantitative analysis of such compounds in complex matrices.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥95%)

  • Isoquercitrin (Internal Standard, IS) (purity ≥95%)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Plant material (e.g., leaves, flowers)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Isoquercitrin (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution of this compound with methanol to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution: Prepare a working solution of Isoquercitrin at a concentration of 100 ng/mL in methanol.

Sample Preparation
  • Extraction:

    • Weigh 1.0 g of the dried and powdered plant material.

    • Add 20 mL of 80% methanol.

    • Sonciate for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant.

  • Internal Standard Spiking:

    • Take 100 µL of the supernatant and add 10 µL of the 100 ng/mL Isoquercitrin working solution.

  • Filtration:

    • Filter the mixture through a 0.22 µm syringe filter into an LC vial.

Optional Solid-Phase Extraction (SPE) for Sample Cleanup:

For complex matrices, an additional SPE cleanup step can be beneficial to reduce matrix effects.

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Loading: Load the filtered extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute the analytes with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
System HPLC or UHPLC system
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[1]
Mobile Phase A Water with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1]
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

The following MRM transitions are proposed based on the known fragmentation patterns of this compound and related flavonoid glycosides. Optimization of collision energies is recommended for achieving the best sensitivity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound 755.2609.2 (Loss of Rhamnose)0.14025
This compound 755.2285.1 (Kaempferol aglycone)0.14045
Isoquercitrin (IS) 463.1301.0 (Quercetin aglycone)0.13520

Data Analysis and Quantification

The quantification of this compound is performed by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. A linear regression analysis is then applied to the calibration curve to determine the concentration of this compound in the unknown samples.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plant_material Dried Plant Material extraction Extraction with 80% Methanol plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spiking Spike with Internal Standard supernatant->spiking filtration 0.22 µm Filtration spiking->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation Inject into LC-MS/MS ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

Fragmentation Pathway

The fragmentation of this compound in negative ion mode typically involves the sequential loss of the sugar moieties. The rhamnose group at the 7-position is generally lost first, followed by the sophoroside group at the 3-position, leading to the kaempferol aglycone.

fragmentation_pathway parent This compound [M-H]⁻ m/z 755.2 fragment1 [M-H-Rhamnose]⁻ m/z 609.2 parent->fragment1 -146 Da (Rhamnose) fragment2 [M-H-Rhamnose-Sophorose]⁻ (Kaempferol Aglycone) m/z 285.1 fragment1->fragment2 -324 Da (Sophorose)

Caption: Proposed fragmentation pathway of this compound in negative ESI mode.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in plant matrices. The detailed protocol for sample preparation and the optimized instrumental parameters will enable researchers to accurately determine the concentration of this bioactive flavonoid glycoside. The provided workflows and fragmentation diagrams offer a clear visual representation of the entire analytical process.

References

Application Notes and Protocols for the Extraction of Kaempferol 3-sophoroside 7-rhamnoside from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol (B1673270) 3-sophoroside 7-rhamnoside is a flavonoid glycoside found in various medicinal plants. Flavonoids, a broad class of plant secondary metabolites, are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. The specific glycosylation pattern of Kaempferol 3-sophoroside 7-rhamnoside influences its bioavailability and pharmacological properties, making its isolation and characterization a significant area of research for drug discovery and development.

This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant materials. It also explores the potential signaling pathways modulated by this compound, offering a basis for further pharmacological investigation.

Plant Sources

This compound has been identified in several plant species, including:

  • Lotus hebranicus[1]

  • Elaeagnus multiflora

  • Sauropus spatulifolius[2]

  • Solanum tuberosum

  • Lobularia maritima[3]

  • Styphnolobium japonicum[3]

The selection of the plant source will depend on availability, geographical location, and the reported concentration of the target compound.

Experimental Protocols

Protocol 1: General Extraction of Flavonoid Glycosides

This protocol outlines a general procedure for the extraction of flavonoid glycosides from dried plant material. Optimization of solvent composition, temperature, and extraction time may be required for specific plant matrices.

Materials and Reagents:

Procedure:

  • Maceration:

    • Weigh 100 g of dried, powdered plant material.

    • Suspend the powder in 1 L of 80% ethanol in a large flask.

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture through filter paper to separate the extract from the plant residue.

    • Repeat the extraction process with the plant residue two more times to ensure complete extraction.

    • Combine the filtrates.

  • Solvent Evaporation:

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Solvent-Solvent Partitioning:

    • Resuspend the concentrated extract in 500 mL of distilled water.

    • Perform sequential liquid-liquid partitioning with the following solvents in a separatory funnel:

      • Petroleum ether (3 x 500 mL) to remove non-polar compounds.

      • Chloroform (3 x 500 mL) to remove pigments and other less polar compounds.

      • Ethyl acetate (3 x 500 mL) to extract flavonoid glycosides.

    • Collect the ethyl acetate fraction.

  • Final Concentration:

    • Evaporate the ethyl acetate fraction to dryness under reduced pressure to obtain the crude flavonoid glycoside extract.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of this compound from the crude extract using column chromatography.

Materials and Reagents:

  • Crude flavonoid glycoside extract

  • Silica (B1680970) gel (for column chromatography)

  • Sephadex LH-20

  • Methanol

  • Chloroform

  • Ethyl acetate

  • Distilled water

  • Chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in chloroform.

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of chloroform-methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

    • Collect fractions and monitor the separation using TLC.

    • Combine fractions containing the target compound based on TLC analysis.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the combined fractions by applying them to a Sephadex LH-20 column.

    • Elute the column with methanol.

    • Collect fractions and monitor using TLC.

    • Combine the pure fractions containing this compound.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining a high-purity compound, preparative HPLC is the final purification step.

Instrumentation and Conditions:

  • Instrument: Preparative HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used for flavonoid separation. An example gradient is:

    • 0-5 min: 10% Acetonitrile

    • 5-30 min: 10-40% Acetonitrile

    • 30-35 min: 40-10% Acetonitrile

    • 35-40 min: 10% Acetonitrile

  • Flow Rate: 3-5 mL/min.

  • Detection: UV at 280 nm and 350 nm.

  • Injection Volume: Dependent on the concentration of the sample and the column capacity.

Procedure:

  • Dissolve the partially purified fraction from column chromatography in the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto the preparative HPLC system.

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction using analytical HPLC.

  • Lyophilize the pure fraction to obtain the final compound.

Data Presentation

Table 1: Extraction Yield of Crude Flavonoid Glycosides from Different Plant Sources.

Plant SourceExtraction MethodSolventYield of Crude Extract ( g/100g of dry plant material)
Lotus hebranicusMaceration80% EthanolData to be determined
Elaeagnus multifloraSoxhlet ExtractionMethanolData to be determined
Sauropus spatulifoliusMaceration80% EthanolData to be determined

Table 2: Purity and Yield of this compound after Purification.

Purification StepInput (mg)Output (mg)Purity (%)
Crude ExtractData to be determinedData to be determinedData to be determined
Silica Gel ChromatographyData to be determinedData to be determinedData to be determined
Sephadex LH-20 ChromatographyData to be determinedData to be determinedData to be determined
Preparative HPLCData to be determinedData to be determined>95%

Mandatory Visualizations

Experimental Workflow

Extraction_Purification_Workflow start Plant Material (Dried and Powdered) extraction Extraction (80% Ethanol, Maceration) start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 partitioning Solvent-Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) concentration1->partitioning concentration2 Concentration of Ethyl Acetate Fraction partitioning->concentration2 crude_extract Crude Flavonoid Extract concentration2->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound This compound (>95% Purity) prep_hplc->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Potential Signaling Pathways

While direct studies on this compound are limited, kaempferol and its other glycosides have been shown to modulate key signaling pathways involved in cellular processes like proliferation, survival, and inflammation. The PI3K/Akt and MAPK pathways are prominent targets.

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway RTK_pi3k Receptor Tyrosine Kinase PI3K PI3K RTK_pi3k->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Pro_Surv Cell Proliferation & Survival mTOR->Cell_Pro_Surv RTK_mapk Receptor Tyrosine Kinase Ras Ras RTK_mapk->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Inflammation_Prolif Inflammation & Proliferation ERK->Inflammation_Prolif Kaempferol Kaempferol Derivatives (including 3-sophoroside 7-rhamnoside) Kaempferol->PI3K inhibits Kaempferol->Akt inhibits Kaempferol->MEK inhibits Kaempferol->ERK inhibits

References

Application Note & Protocol: Isolation of Kaempferol 3-sophoroside 7-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kaempferol 3-sophoroside 7-rhamnoside is a flavonoid glycoside that has been identified in various plant species, including Solanum tuberosum, Lobularia maritima, and Styphnolobium japonicum.[1][2] Flavonoids and their glycosides are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of bioactive properties, including antioxidant, anti-inflammatory, and potential anti-cancer effects. The complex nature of plant extracts necessitates a systematic and robust protocol for the isolation and purification of specific compounds like this compound to enable further pharmacological studies and drug development.

This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from a plant matrix. The methodology is based on established techniques for the isolation of flavonoid glycosides, employing a combination of solvent extraction and multi-step column chromatography.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented in Table 1. Understanding these properties is crucial for the selection of appropriate solvents and chromatographic conditions.

PropertyValueReference
Molecular Formula C33H40O20[1]
Molecular Weight 756.66 g/mol
CAS Number 93098-79-4[2][3]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate (B1210297). Limited solubility in water.[3][3][]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[5]

Experimental Protocol

The isolation of this compound is a multi-step process that begins with the extraction from plant material, followed by a series of chromatographic purifications.

Part 1: Extraction

The initial step involves the extraction of flavonoids from the dried and powdered plant material. Modern techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed to improve efficiency, though traditional methods like maceration are also effective.[6]

  • Materials:

    • Dried and powdered plant material

    • 70% Ethanol (v/v)

    • Ultrasonic bath or maceration setup

    • Filter paper (e.g., Whatman No. 1)

    • Rotary evaporator

  • Procedure:

    • Weigh 1 kg of the dried, powdered plant material.

    • Suspend the plant material in 10 L of 70% ethanol.

    • For maceration, let the suspension stand at room temperature for 48 hours with occasional stirring. For UAE, place the flask in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature (e.g., 40-50°C).

    • Filter the mixture through filter paper to separate the extract from the plant debris.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Part 2: Fractionation

The crude extract is a complex mixture of compounds. The next step is to fractionate the extract to separate compounds based on their polarity.

  • Materials:

    • Crude extract

    • Distilled water

    • n-Hexane

    • Ethyl acetate

    • n-Butanol

    • Separatory funnel

  • Procedure:

    • Suspend the crude extract in distilled water.

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform liquid-liquid partitioning sequentially with n-hexane, ethyl acetate, and n-butanol.

    • First, partition against an equal volume of n-hexane three times. Collect and combine the n-hexane fractions. This fraction will contain non-polar compounds.

    • Next, partition the remaining aqueous layer against an equal volume of ethyl acetate three times. Collect and combine the ethyl acetate fractions. This fraction will contain compounds of intermediate polarity, including many flavonoid glycosides.

    • Finally, partition the remaining aqueous layer against an equal volume of n-butanol three times. Collect and combine the n-butanol fractions. This fraction will contain more polar glycosides.

    • Concentrate each of the fractions (n-hexane, ethyl acetate, and n-butanol) to dryness using a rotary evaporator. The ethyl acetate and n-butanol fractions are the most likely to contain this compound.

Part 3: Chromatographic Purification

The fractions obtained are still mixtures and require further purification using column chromatography. A multi-step approach using different stationary phases is often necessary.

  • 3.1: MCI Gel Column Chromatography

    • Materials:

      • Ethyl acetate or n-butanol fraction

      • MCI gel CHP20P

      • Glass column

      • Methanol (B129727)/water mixtures (e.g., 20%, 40%, 60%, 80%, 100% methanol)

    • Procedure:

      • Pack a glass column with MCI gel CHP20P and equilibrate with distilled water.

      • Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of the initial mobile phase and load it onto the column.

      • Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., starting with 100% water, then 20% MeOH, 40% MeOH, 60% MeOH, 80% MeOH, and finally 100% MeOH).[7]

      • Collect fractions of a fixed volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

      • Combine fractions that show a similar TLC profile.

  • 3.2: Sephadex LH-20 Column Chromatography

    • Materials:

      • Partially purified fractions from MCI gel chromatography

      • Sephadex LH-20

      • Glass column

      • Methanol or ethanol

    • Procedure:

      • Pack a glass column with Sephadex LH-20 and equilibrate with the chosen solvent (e.g., methanol).

      • Dissolve the dried, partially purified fraction in a minimal amount of the mobile phase and load it onto the column.

      • Elute the column isocratically with the same solvent.[8][9]

      • Collect fractions and monitor by TLC.

      • Combine fractions containing the target compound.

  • 3.3: Silica (B1680970) Gel Column Chromatography

    • Materials:

      • Fractions from Sephadex LH-20 chromatography

      • Silica gel (60-120 mesh)

      • Glass column

      • Mobile phase (e.g., a mixture of Chloroform:Methanol or Ethyl acetate:Methanol:Water in appropriate ratios)

    • Procedure:

      • Pack a glass column with silica gel and equilibrate with the mobile phase.

      • Dissolve the fraction in a minimal amount of the mobile phase and load it onto the column.

      • Elute the column with the selected mobile phase. An isocratic or gradient elution can be used.

      • Collect fractions and monitor by TLC.

      • Combine the pure fractions containing this compound.

  • 3.4: (Optional) Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • For final purification to achieve high purity, Prep-HPLC can be employed.

    • Typical Conditions:

      • Column: C18 reversed-phase column

      • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid or acetic acid to improve peak shape).

      • Detection: UV detector at a wavelength where flavonoids absorb (e.g., 254 nm or 365 nm).

Part 4: Identification and Characterization

The identity and purity of the isolated compound should be confirmed using spectroscopic methods.

  • Techniques:

    • Thin Layer Chromatography (TLC): For monitoring the purification process. A common mobile phase for flavonoid glycosides is Butanol:Acetic acid:Water (4:1:1).[8]

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): For the structural elucidation of the compound.

Experimental Workflow

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (Dried, Powdered) extraction Extraction with 70% Ethanol (Maceration or UAE) plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract suspension Aqueous Suspension crude_extract->suspension partitioning Liquid-Liquid Partitioning suspension->partitioning n_hexane n-Hexane Fraction partitioning->n_hexane Non-polar ethyl_acetate Ethyl Acetate Fraction partitioning->ethyl_acetate Medium-polar n_butanol n-Butanol Fraction partitioning->n_butanol Polar mci_gel MCI Gel Column Chromatography ethyl_acetate->mci_gel n_butanol->mci_gel sephadex Sephadex LH-20 Column Chromatography mci_gel->sephadex silica_gel Silica Gel Column Chromatography sephadex->silica_gel prep_hplc Preparative HPLC (Optional) silica_gel->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound tlc TLC pure_compound->tlc hplc HPLC pure_compound->hplc ms MS pure_compound->ms nmr NMR pure_compound->nmr

Figure 1. Workflow for the isolation of this compound.

Summary of Chromatographic Conditions

The following table summarizes typical chromatographic conditions that can be used as a starting point for the purification of this compound. Optimization may be required depending on the specific plant matrix and the complexity of the extract.

Chromatography TechniqueStationary PhaseTypical Mobile PhaseElution Mode
MCI Gel Column MCI gel CHP20PWater/Methanol gradientGradient
Sephadex LH-20 Column Sephadex LH-20Methanol or EthanolIsocratic
Silica Gel Column Silica gel (60-120 mesh)Chloroform:Methanol or Ethyl acetate:Methanol:WaterIsocratic or Gradient
Preparative HPLC C18 reversed-phaseAcetonitrile/Water gradient (with 0.1% Formic Acid)Gradient

The protocol outlined in this application note provides a comprehensive and systematic approach for the isolation of this compound from plant sources. The successful isolation of this compound in high purity will facilitate further research into its biological activities and potential therapeutic applications. It is important to note that the yields and purity will vary depending on the starting plant material and the precise execution of the protocol. Careful monitoring at each stage of purification, particularly through TLC and HPLC, is essential for a successful outcome.

References

In Vitro Cell-Based Assays for Kaempferol 3-sophoroside 7-rhamnoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol (B1673270) 3-sophoroside 7-rhamnoside is a flavonoid glycoside found in various plants. Flavonoids, a class of polyphenolic compounds, are known for their diverse biological activities. Kaempferol and its glycosides have demonstrated antioxidant, anti-inflammatory, and anti-cancer properties in numerous in vitro and in vivo studies.[1][2][3] These activities are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis, such as the NF-κB, MAPK, and PI3K/Akt pathways.[1][2][3][4] This document provides detailed application notes and protocols for a selection of in vitro cell-based assays to evaluate the biological activities of Kaempferol 3-sophoroside 7-rhamnoside.

Data Presentation

The following tables summarize quantitative data on the biological activities of this compound and related kaempferol glycosides from various in vitro studies.

Table 1: Cytotoxicity of Kaempferol and its Glycosides in Cancer Cell Lines

CompoundCell LineAssayIC50 ValueReference
KaempferolMCF-7 (Breast Cancer)MTT90.28 ± 4.2 µg/mL[5]
KaempferolA459 (Lung Cancer)MTT35.80 ± 0.4 µg/mL[5]
Kaempferol-3-O-rhamnosideMCF-7 (Breast Cancer)MTTNot specified, dose-dependent inhibition[6]
Kaempferol-3-O-rhamnosideLNCaP (Prostate Cancer)MTTDose-dependent inhibition[7]
Kaempferol-3-O-rhamnosideCNE-1 (Nasopharyngeal Cancer)MTTDose-dependent inhibition (10-1000 µM)[8]

Table 2: Anti-inflammatory Activity of Kaempferol and its Glycosides

CompoundCell LineParameter MeasuredEffectReference
Kaempferol 3-O-sophorosideHUVECsTNF-α production (LPS-induced)Suppression[9]
Kaempferol 3-O-sophorosideHUVECsNF-κB activation (LPS-induced)Inhibition[9]
KaempferolRAW264.7NO production (LPS-induced)IC50 = 15.4 µM[10]
Kaempferol-7-O-rhamnoside (α-rhamnoisorobin)RAW264.7NO production (LPS-induced)IC50 = 37.7 µM[10]
Kaempferol-7-O-rhamnoside (α-rhamnoisorobin)HEK293NF-κB luciferase activityIC50 = 36.2 µM[10]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells (e.g., MCF-7, HUVEC) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Solubilization: Incubate the plate for 4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity Assessment

Principle: Nitric oxide is a key inflammatory mediator. Its production can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Principle: This assay measures the activity of the transcription factor NF-κB, a key regulator of inflammation. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

  • Transfection: Transfect HEK293 cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Cell Seeding: Plate the transfected cells in a 96-well plate.

  • Compound Treatment: After 24 hours, pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or PMA, for 6-8 hours.[10]

  • Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Antioxidant Activity Assessment

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[11][12][13]

Protocol:

  • Cell Seeding: Seed cells (e.g., HUVECs) in a black, clear-bottom 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with this compound for a specified period.

  • ROS Induction (Optional): Induce oxidative stress by treating the cells with an agent like H₂O₂ or LPS for a short period.

  • DCFH-DA Loading: Wash the cells with warm PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[11]

  • Washing: Wash the cells twice with PBS to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.[11]

  • Data Analysis: Compare the fluorescence intensity of the treated cells to that of the control cells.

Apoptosis Assessment (Western Blot for Caspase-3 and PARP Cleavage)

Principle: Apoptosis, or programmed cell death, is often mediated by a cascade of caspases. The activation of effector caspases, such as caspase-3, leads to the cleavage of specific cellular substrates, including poly(ADP-ribose) polymerase (PARP). Detecting the cleaved forms of caspase-3 and PARP by Western blotting is a hallmark of apoptosis.[14][15]

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells (e.g., MCF-7) with this compound for 24-48 hours. After treatment, harvest the cells and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, and total PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. An increase in the ratio of cleaved to total caspase-3 and PARP indicates the induction of apoptosis.

Visualization of Signaling Pathways and Workflows

Experimental_Workflow_for_In_Vitro_Assays cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis Compound_Prep Prepare Kaempferol 3-sophoroside 7-rhamnoside Stock Solution (DMSO) Cytotoxicity Cytotoxicity Assay (MTT) Compound_Prep->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assays (Griess, NF-κB Reporter) Compound_Prep->Anti_Inflammatory Antioxidant Antioxidant Assay (DCFH-DA for ROS) Compound_Prep->Antioxidant Apoptosis Apoptosis Assay (Western Blot for Caspase-3/PARP) Compound_Prep->Apoptosis Cell_Culture Culture and Maintain Cell Lines (e.g., MCF-7, HUVEC, RAW 264.7) Cell_Culture->Cytotoxicity Cell_Culture->Anti_Inflammatory Cell_Culture->Antioxidant Cell_Culture->Apoptosis IC50 Calculate IC50 Values Cytotoxicity->IC50 Inflammation_Analysis Quantify NO and NF-κB Activity Anti_Inflammatory->Inflammation_Analysis ROS_Analysis Measure ROS Levels Antioxidant->ROS_Analysis Apoptosis_Analysis Analyze Protein Expression Apoptosis->Apoptosis_Analysis

// Nodes LPS [label="LPS", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Gene_Expression [label="Pro-inflammatory\nGene Expression\n(TNF-α, IL-6, iNOS)", fillcolor="#F1F3F4", fontcolor="#202124"]; KSR [label="Kaempferol\n3-sophoroside\n7-rhamnoside", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [color="#4285F4"]; TLR4 -> MyD88 [color="#4285F4"]; MyD88 -> IKK [color="#4285F4"]; IKK -> IkB [label=" P", color="#4285F4"]; IkB -> NFkB [label=" releases", style=dashed, color="#4285F4"]; NFkB -> Nucleus [label="translocation", color="#4285F4"]; Nucleus -> Gene_Expression [style=dashed, color="#4285F4"];

KSR -> IKK [label=" Inhibits", color="#EA4335", style=bold, fontcolor="#EA4335"]; KSR -> NFkB [label=" Inhibits\nTranslocation", color="#EA4335", style=bold, fontcolor="#EA4335"]; } .dot Caption: Inhibition of the NF-κB signaling pathway.

// Nodes KSR [label="Kaempferol\n3-sophoroside\n7-rhamnoside", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c", fillcolor="#F1F3F4", fontcolor="#202124"]; Apaf1 [label="Apaf-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Pro-caspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; Active_Caspase9 [label="Active Caspase-9", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase3 [label="Pro-caspase-3", fillcolor="#F1F3F4", fontcolor="#202124"]; Active_Caspase3 [label="Active Caspase-3", fillcolor="#FBBC05", fontcolor="#202124"]; PARP [label="PARP", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleaved_PARP [label="Cleaved PARP", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges KSR -> Mitochondrion [label=" Induces\nStress", color="#4285F4"]; Mitochondrion -> Cytochrome_c [label=" release", color="#4285F4"]; {Cytochrome_c, Apaf1, Caspase9} -> Active_Caspase9 [label=" Apoptosome\nFormation", color="#4285F4"]; Active_Caspase9 -> Caspase3 [label=" Cleavage", color="#4285F4"]; Caspase3 -> Active_Caspase3 [style=invis]; Active_Caspase3 -> PARP [label=" Cleavage", color="#4285F4"]; PARP -> Cleaved_PARP [style=invis]; Active_Caspase3 -> Apoptosis [color="#34A853"]; Cleaved_PARP -> Apoptosis [color="#34A853"]; } .dot Caption: Induction of the intrinsic apoptosis pathway.

// Nodes Growth_Factors [label="Growth Factors", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Growth [label="Cell Growth &\nSurvival", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

KSR [label="Kaempferol\n3-sophoroside\n7-rhamnoside", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Growth_Factors -> RTK [color="#4285F4"]; RTK -> PI3K [color="#4285F4"]; PI3K -> Akt [label=" P", color="#4285F4"]; Akt -> mTOR [label=" P", color="#4285F4"]; mTOR -> Cell_Growth [color="#34A853"];

RTK -> Ras [color="#4285F4"]; Ras -> Raf [color="#4285F4"]; Raf -> MEK [color="#4285F4"]; MEK -> ERK [color="#4285F4"]; ERK -> Proliferation [color="#34A853"];

KSR -> PI3K [label=" Inhibits", color="#EA4335", style=bold, fontcolor="#EA4335"]; KSR -> Akt [label=" Inhibits\nPhosphorylation", color="#EA4335", style=bold, fontcolor="#EA4335"]; KSR -> ERK [label=" Inhibits\nPhosphorylation", color="#EA4335", style=bold, fontcolor="#EA4335"]; } .dot Caption: Modulation of PI3K/Akt and MAPK signaling pathways.

References

Application Notes and Protocols: Wound Healing Assay Using Kaempferol 3-sophoroside 7-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol (B1673270) 3-sophoroside 7-rhamnoside is a flavonoid glycoside that, like its aglycone kaempferol, is investigated for its potential therapeutic properties, including roles in wound healing. Flavonoids have been noted for their antioxidant and anti-inflammatory effects, which are crucial in the complex process of wound repair. These application notes provide a comprehensive guide to utilizing Kaempferol 3-sophoroside 7-rhamnoside in in vitro wound healing assays, detailing its effects on cell migration, viability, and underlying signaling pathways.

Disclaimer: The quantitative data and specific signaling pathway modulations presented herein are representative examples based on the known effects of the parent compound, kaempferol, and its derivatives, due to the limited availability of specific data for this compound in wound healing studies. These should serve as a guide for experimental design and data interpretation.

I. Application Notes

Overview of this compound in Wound Healing

Kaempferol and its glycosides have demonstrated potential in promoting wound healing. The proposed mechanism involves the modulation of key cellular processes such as cell migration and proliferation, which are essential for wound closure. Furthermore, these compounds are believed to influence critical signaling pathways, including the PI3K/Akt and MAPK pathways, that regulate cell survival, growth, and motility.

Key Applications
  • Screening for Pro-migratory Effects: Assessing the potential of this compound to enhance the migration of dermal fibroblasts and keratinocytes, key cell types in wound repair.

  • Dose-Response Analysis: Determining the optimal concentration range of this compound for promoting cell migration without inducing cytotoxicity.

  • Mechanism of Action Studies: Investigating the molecular mechanisms underlying the effects of this compound on wound healing by examining its influence on the PI3K/Akt and MAPK signaling cascades.

Expected Outcomes & Data Interpretation

Treatment of fibroblast or keratinocyte monolayers with this compound is expected to increase the rate of wound closure in a dose-dependent manner. This can be quantified by measuring the change in the denuded area over time. Concurrently, cell viability should be monitored to ensure that the observed effects are due to enhanced migration and not cytotoxic effects at high concentrations. Mechanistic studies are anticipated to show modulation of key signaling proteins, such as increased phosphorylation of Akt and ERK, and potentially decreased phosphorylation of p38 and JNK, indicating a pro-survival and pro-migratory cellular response.

II. Quantitative Data Summary

The following tables present hypothetical quantitative data based on the known effects of kaempferol and its derivatives in wound healing and cell migration assays.

Table 1: Effect of this compound on Fibroblast Migration (Wound Closure %)

Concentration (µM)6 hours12 hours24 hours
0 (Control)15 ± 2.132 ± 3.565 ± 4.2
120 ± 2.545 ± 3.880 ± 5.1
1028 ± 3.160 ± 4.195 ± 3.9
5018 ± 2.835 ± 4.570 ± 4.8

Table 2: Cell Viability (MTT Assay) of Fibroblasts after 24-hour Treatment

Concentration (µM)Cell Viability (% of Control)
0 (Control)100 ± 5.0
1102 ± 4.5
1099 ± 5.2
5092 ± 6.1
10075 ± 7.3

Table 3: Relative Protein Expression (Phosphorylated vs. Total) in Fibroblasts after 1-hour Treatment

Target ProteinConcentration (µM)Relative Expression (Fold Change vs. Control)
p-Akt/Akt102.5 ± 0.3
p-ERK1/2/ERK1/2102.1 ± 0.2
p-p38/p38100.6 ± 0.1
p-JNK/JNK100.7 ± 0.1

III. Experimental Protocols

In Vitro Wound Healing (Scratch) Assay

This protocol details the steps to assess the effect of this compound on the migration of human dermal fibroblasts.

a. Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • 6-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Phosphate Buffered Saline (PBS)

  • Microscope with a camera

b. Protocol:

  • Cell Seeding: Seed HDFs into 6-well plates at a density that allows them to reach 90-100% confluency within 24 hours.

  • Creating the Scratch: Once confluent, gently create a straight scratch in the cell monolayer using a sterile 200 µL pipette tip.[1][2]

  • Washing: Wash the wells twice with PBS to remove detached cells and debris.[2][3]

  • Treatment: Replace the PBS with serum-free DMEM containing various concentrations of this compound (e.g., 0, 1, 10, 50 µM). The control group should contain the same concentration of DMSO as the highest treatment group.

  • Imaging: Immediately capture images of the scratch at designated locations (T=0). Continue to capture images at the same locations at regular intervals (e.g., 6, 12, and 24 hours).[1]

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure using the following formula: Wound Closure % = [(Area at T=0 - Area at T=x) / Area at T=0] * 100

Wound_Healing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Fibroblasts/Keratinocytes grow_confluent Grow to Confluency (24h) seed_cells->grow_confluent create_scratch Create Scratch with Pipette Tip grow_confluent->create_scratch wash_cells Wash with PBS create_scratch->wash_cells add_treatment Add this compound wash_cells->add_treatment image_t0 Image at T=0 add_treatment->image_t0 incubate Incubate (6, 12, 24h) image_t0->incubate image_tx Image at T=x incubate->image_tx analyze_area Measure Scratch Area image_tx->analyze_area calculate_closure Calculate % Wound Closure analyze_area->calculate_closure

Workflow for the in vitro wound healing (scratch) assay.
Cell Viability (MTT) Assay

This protocol is to determine the cytotoxic effect of this compound on fibroblasts.

a. Materials:

  • Human Dermal Fibroblasts (HDFs)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

b. Protocol:

  • Cell Seeding: Seed HDFs into a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

MTT_Assay_Workflow cluster_setup Setup cluster_treatment Treatment & Incubation cluster_detection Detection cluster_readout Readout seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_compound Incubate for 24h add_compound->incubate_compound add_mtt Add MTT Reagent incubate_compound->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize incubate_mtt->add_dmso read_absorbance Measure Absorbance at 570nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Workflow for the cell viability (MTT) assay.
Western Blot Analysis

This protocol is for analyzing the effect of this compound on the phosphorylation of key proteins in the PI3K/Akt and MAPK signaling pathways.

a. Materials:

  • HDFs treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

b. Protocol:

  • Protein Extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL detection reagent.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. GAPDH can be used as a loading control.

IV. Signaling Pathways

Kaempferol and its derivatives are known to influence wound healing by modulating the PI3K/Akt and MAPK signaling pathways.

  • PI3K/Akt Pathway: Activation of this pathway is crucial for cell survival, proliferation, and migration. This compound is hypothesized to promote the phosphorylation of Akt, leading to downstream effects that enhance wound healing.

  • MAPK Pathway: This pathway, consisting of ERK, JNK, and p38, regulates a wide range of cellular processes. In the context of wound healing, activation of ERK is generally associated with cell proliferation and migration, while the roles of JNK and p38 can be more complex, sometimes contributing to inflammation and apoptosis. This compound may selectively activate ERK while inhibiting the stress-activated p38 and JNK pathways.

Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus K3S7R This compound Receptor Growth Factor Receptor K3S7R->Receptor activates p38 p38 K3S7R->p38 inhibits JNK JNK K3S7R->JNK inhibits PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt phosphorylation CellMigration Cell Migration pAkt->CellMigration CellSurvival Cell Survival pAkt->CellSurvival RAF RAF RAS->RAF RAS->p38 RAS->JNK MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->CellMigration CellProliferation Cell Proliferation pERK->CellProliferation pp38 p-p38 p38->pp38 pJNK p-JNK JNK->pJNK

References

Application Notes and Protocols: Measuring Reactive Oxygen Species (ROS) Levels in Cells Treated with Kaempferol 3-sophoroside 7-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism.[1] While essential for various signaling pathways, excessive ROS production can lead to oxidative stress, causing damage to lipids, proteins, and DNA, and has been implicated in the pathogenesis of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[2][3] Kaempferol 3-sophoroside 7-rhamnoside is a flavonoid compound found in various plants that has demonstrated several biological activities, including anti-inflammatory and potential anti-cancer effects.[4][5] Given that many flavonoids possess antioxidant properties, investigating the effect of this compound on cellular ROS levels is a critical step in understanding its mechanism of action and therapeutic potential.

These application notes provide a detailed protocol for measuring intracellular ROS levels in cultured cells treated with this compound using the widely adopted 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay.

Principle of the DCFH-DA Assay

The DCFH-DA assay is a cell-based method for detecting intracellular ROS.[2] The cell-permeable DCFH-DA molecule diffuses into the cell, where it is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH).[6][7] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[2][7] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS and can be quantified using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[2][8]

Data Presentation

The following table summarizes hypothetical quantitative data from an experiment measuring ROS levels in cells treated with varying concentrations of this compound. In this illustrative example, a known ROS inducer, hydrogen peroxide (H₂O₂), is used as a positive control.

Treatment GroupConcentrationMean Fluorescence Intensity (Arbitrary Units)Standard Deviation% ROS Inhibition (Compared to H₂O₂ Control)
Vehicle Control -105.28.9N/A
H₂O₂ Control 100 µM850.645.30%
This compound 1 µM789.138.77.2%
This compound 10 µM542.829.136.2%
This compound 50 µM215.415.674.7%
N-acetylcysteine (NAC) - Positive Inhibitor 5 mM150.312.482.3%

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Materials and Reagents
  • Cell line of interest (e.g., HeLa, HepG2, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (purity >98%)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Hydrogen peroxide (H₂O₂) or other ROS inducer (e.g., Tert-Butyl hydroperoxide)[2]

  • N-acetylcysteine (NAC) or other known antioxidant

  • Black, clear-bottom 96-well microplates

  • Standard laboratory equipment (incubator, centrifuge, fluorescence microplate reader, etc.)

Protocol for Adherent Cells using a Microplate Reader

This protocol is adapted from established methods for DCFH-DA staining.[8][9]

1. Cell Seeding:

  • Seed adherent cells in a black, clear-bottom 96-well plate at a density of 1-2 x 10⁴ cells per well.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Preparation of Compounds:

  • Prepare a stock solution of this compound in DMSO.

  • On the day of the experiment, prepare serial dilutions of this compound in serum-free cell culture medium to achieve the desired final concentrations. Also, prepare the H₂O₂ positive control and NAC control solutions in serum-free medium.

3. Cell Treatment:

  • Remove the culture medium from the wells.

  • Wash the cells once with sterile PBS.

  • Add 100 µL of the prepared compound dilutions (including vehicle control, H₂O₂ control, and NAC control) to the respective wells.

  • Incubate for the desired treatment time (e.g., 1-24 hours, depending on the experimental design).

4. DCFH-DA Staining:

  • Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium immediately before use.[8] Protect this solution from light.[9]

  • Remove the treatment solutions from the wells and wash the cells twice with warm PBS.

  • Add 100 µL of the 10 µM DCFH-DA working solution to each well.

  • Incubate the plate at 37°C for 30-45 minutes in the dark.[2][6]

5. Fluorescence Measurement:

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[2][6]

6. Data Analysis:

  • Subtract the background fluorescence of wells containing only cells and PBS from all experimental values.

  • Normalize the fluorescence intensity of the treated groups to the vehicle control.

  • Calculate the percentage of ROS inhibition for the this compound treated groups relative to the H₂O₂ control.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_measurement Measurement & Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound and Controls cell_treatment Treat Cells with Compounds cell_seeding->cell_treatment dcfh_da_staining Incubate with DCFH-DA cell_treatment->dcfh_da_staining fluorescence_measurement Measure Fluorescence (Ex/Em: 485/535 nm) dcfh_da_staining->fluorescence_measurement data_analysis Data Analysis fluorescence_measurement->data_analysis

Caption: Workflow for measuring cellular ROS levels.

Potential Antioxidant Signaling Pathway

G ROS Cellular ROS (e.g., H₂O₂, O₂⁻, •OH) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress KSR Kaempferol 3-sophoroside 7-rhamnoside KSR->ROS Direct Scavenging Nrf2 Nrf2 Activation KSR->Nrf2 Upregulation? Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) Antioxidant_Enzymes->ROS Neutralization Nrf2->Antioxidant_Enzymes Induces Expression

Caption: Potential antioxidant mechanisms of flavonoids.

References

Application Notes and Protocols for In Vivo Animal Models Studying Kaempferol Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Kaempferol (B1673270) 3-sophoroside 7-rhamnoside is a flavonoid glycoside with potential therapeutic applications. While in vivo studies specifically investigating Kaempferol 3-sophoroside 7-rhamnoside are limited, research on closely related kaempferol glycosides provides valuable insights into suitable animal models and experimental protocols. These studies primarily focus on the anti-inflammatory, neuroprotective, and anti-cancer properties of these compounds. This document provides detailed application notes and protocols based on existing literature for related compounds, which can be adapted for the study of this compound.

I. Animal Models for Therapeutic Areas

Researchers can utilize various animal models to investigate the therapeutic potential of this compound. The choice of model depends on the specific disease area of interest.

Table 1: Summary of In Vivo Animal Models for Studying Kaempferol Glycosides

Therapeutic AreaAnimal ModelSpecies/StrainInducing AgentKey Parameters MeasuredReference Compound
Neuroprotection Corticosterone (B1669441) (CORT)-induced depression modelC57BL/6J miceCorticosteroneDepressive-like behaviors (sucrose preference, forced swim test, tail suspension test), hippocampal volume, neurogenesis markers (BDNF), signaling pathway components (AMPK)Kaempferol-3-O-sophoroside (PCS-1)[1]
Chronic Unpredictable Mild Stress (CUMS) modelC57BL/6J miceVarious mild stressorsDepressive-like behaviors, body weight, hippocampal volumeKaempferol-3-O-sophoroside (PCS-1)[1]
Anti-inflammation Ovalbumin (OVA)-induced allergic asthma modelBALB/c miceOvalbumin and AlumInflammatory cell count in bronchoalveolar lavage fluid (BALF), Th2 cytokines (IL-4, IL-5, IL-13), IgE levels, airway hyperresponsivenessKaempferol-3-O-rhamnoside[2]
Lipopolysaccharide (LPS)-induced inflammation modelMiceLipopolysaccharidePro-inflammatory cytokines (TNF-α, IL-1β, IL-6), NO, PGE2Kaempferol-3-o-β-d-glucuronate[3]
Anti-cancer Ehrlich Ascites Carcinoma (EAC) modelSwiss albino miceEAC cellsTumor volume, tumor cell growth inhibition, mean survival time, hematological parametersKaempferol-3-O-alpha-L-rhamnoside (Afzelin)[4]
Nude mice bearing bladder cancer xenograftsNude miceBladder cancer cellsTumor growth, DNA methylation, DNMT expressionKaempferol[5]

II. Experimental Protocols

Detailed methodologies are crucial for reproducible in vivo studies. The following protocols are based on studies of kaempferol glycosides and can be adapted for this compound.

A. Neuroprotection: CORT-Induced Depression Model in Mice

This protocol is adapted from a study on Kaempferol-3-O-sophoroside (PCS-1).[1]

1. Animals:

  • Male C57BL/6J mice (8-10 weeks old, 20-25 g).

  • House animals in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimatize animals for at least one week before the experiment.

2. Induction of Depression Model:

  • Administer corticosterone (CORT) subcutaneously at a dose of 20 mg/kg daily for 21 consecutive days.

3. Drug Administration:

  • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Administer the compound orally (gavage) at desired doses (e.g., 10 and 20 mg/kg) daily for the 21 days of CORT administration, one hour before the CORT injection.

  • Include a vehicle control group (receiving vehicle and CORT) and a normal control group (receiving vehicle only).

4. Behavioral Tests (conducted during the last week of treatment):

  • Sucrose (B13894) Preference Test (SPT): Measure the percentage of sucrose solution consumed out of the total liquid intake over 24 hours.

  • Forced Swim Test (FST): Measure the duration of immobility during a 6-minute swimming session in a cylinder of water.

  • Tail Suspension Test (TST): Measure the duration of immobility when suspended by the tail for 6 minutes.

5. Biochemical and Molecular Analysis (at the end of the experiment):

  • Collect brain tissue (hippocampus) for analysis.

  • Western Blot: Analyze the expression of proteins in the AMPK signaling pathway (p-AMPK, AMPK) and neurogenesis markers (BDNF).

  • Immunofluorescence: Stain hippocampal sections to visualize neuronal markers.

  • Magnetic Resonance Imaging (MRI): Measure hippocampal volume.

Experimental Workflow for CORT-Induced Depression Model

G cluster_setup Phase 1: Acclimatization & Grouping cluster_treatment Phase 2: Model Induction & Treatment (21 Days) cluster_assessment Phase 3: Behavioral & Biochemical Assessment acclimatization Acclimatize C57BL/6J mice (1 week) grouping Randomly divide into groups: - Normal Control - CORT + Vehicle - CORT + K-3-sop-7-rha (Low Dose) - CORT + K-3-sop-7-rha (High Dose) acclimatization->grouping cort_admin Daily subcutaneous injection of CORT (20 mg/kg) (except Normal Control) drug_admin Daily oral administration of Vehicle or This compound behavioral_tests Behavioral Tests (last week): - Sucrose Preference Test - Forced Swim Test - Tail Suspension Test cort_admin->behavioral_tests biochemical_analysis Post-mortem Analysis: - Hippocampal tissue collection - Western Blot (AMPK, BDNF) - Immunofluorescence - MRI for hippocampal volume behavioral_tests->biochemical_analysis

Caption: Workflow for studying the neuroprotective effects of this compound in a CORT-induced depression mouse model.

B. Anti-inflammation: OVA-Induced Allergic Asthma Model in Mice

This protocol is based on a study of Kaempferol-3-O-rhamnoside.[2]

1. Animals:

  • Female BALB/c mice (6-8 weeks old).

  • Maintain in a specific pathogen-free environment with controlled temperature, humidity, and light cycle.

  • Provide standard chow and water ad libitum.

2. Sensitization and Challenge:

  • Sensitization (Days 0 and 14): Sensitize mice by intraperitoneal injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide (B78521) (Alum) in 200 µL of saline.

  • Challenge (Days 28, 29, 30): Challenge the sensitized mice with 1% OVA aerosol for 30 minutes using an ultrasonic nebulizer.

3. Drug Administration:

  • Dissolve this compound in a suitable vehicle.

  • Administer the compound orally at desired doses daily from day 21 to day 30.

  • Include a vehicle control group (sensitized and challenged, receiving vehicle) and a normal control group (sensitized and challenged with saline instead of OVA).

4. Sample Collection and Analysis (48 hours after the last challenge):

  • Bronchoalveolar Lavage Fluid (BALF) Collection: Lavage the lungs with phosphate-buffered saline (PBS) to collect BALF.

  • Cell Count: Determine the total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BALF.

  • Cytokine Analysis: Measure the levels of IL-4, IL-5, and IL-13 in the BALF supernatant using ELISA.

  • IgE Levels: Measure the levels of total and OVA-specific IgE in the serum by ELISA.

  • Histopathology: Perfuse the lungs, fix in formalin, and embed in paraffin. Stain lung sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess inflammation and mucus production.

Experimental Workflow for OVA-Induced Asthma Model

G cluster_sensitization Phase 1: Sensitization cluster_treatment Phase 2: Treatment cluster_challenge Phase 3: Challenge cluster_analysis Phase 4: Analysis day0 Day 0: Intraperitoneal injection of OVA + Alum day14 Day 14: Booster injection of OVA + Alum day0->day14 treatment Days 21-30: Daily oral administration of Vehicle or this compound day14->treatment challenge Days 28, 29, 30: Inhalation of 1% OVA aerosol treatment->challenge analysis Day 32 (48h post-challenge): - BALF cell count - Cytokine analysis (ELISA) - Serum IgE levels (ELISA) - Lung Histopathology challenge->analysis

Caption: Timeline for the OVA-induced allergic asthma model to evaluate the anti-inflammatory effects of this compound.

III. Signaling Pathways

Kaempferol and its glycosides have been shown to modulate several key signaling pathways involved in inflammation, cell survival, and neuroprotection.

A. AMPK Signaling Pathway in Neuroprotection

Kaempferol-3-O-sophoroside has been shown to exert antidepressant-like effects by activating the AMP-activated protein kinase (AMPK) pathway, which in turn promotes the expression of brain-derived neurotrophic factor (BDNF) and induces autophagy.[1]

AMPK Signaling Pathway Diagram

G k3s7r Kaempferol 3-sophoroside 7-rhamnoside ampk AMPK k3s7r->ampk activates bdnf BDNF Expression ampk->bdnf promotes autophagy Autophagy ampk->autophagy induces neuroprotection Neuroprotection & Antidepressant Effects bdnf->neuroprotection autophagy->neuroprotection

Caption: Proposed activation of the AMPK pathway by Kaempferol glycosides leading to neuroprotection.

B. NF-κB and MAPK Signaling Pathways in Inflammation

Kaempferol glycosides have demonstrated anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6] This leads to a reduction in the production of pro-inflammatory mediators.

NF-κB and MAPK Signaling Pathways Diagram

G inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Allergens) mapk MAPK Pathway (p38, ERK, JNK) inflammatory_stimuli->mapk nfkb NF-κB Pathway (IκBα phosphorylation) inflammatory_stimuli->nfkb k3s7r Kaempferol 3-sophoroside 7-rhamnoside k3s7r->mapk inhibits k3s7r->nfkb inhibits pro_inflammatory_mediators Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) & Mediators (NO, PGE2) mapk->pro_inflammatory_mediators leads to production of nfkb->pro_inflammatory_mediators leads to production of

Caption: Inhibition of NF-κB and MAPK pathways by Kaempferol glycosides to reduce inflammation.

IV. Data Presentation

Quantitative data from in vivo studies should be summarized in a clear and concise manner to facilitate comparison between different treatment groups.

Table 2: Example Data Table for Neuroprotection Study

GroupSucrose Preference (%)Immobility Time in FST (s)Immobility Time in TST (s)Hippocampal BDNF (relative expression)
Normal Control
CORT + Vehicle
CORT + K-3-sop-7-rha (10 mg/kg)
CORT + K-3-sop-7-rha (20 mg/kg)

Table 3: Example Data Table for Anti-inflammation Study

GroupTotal Cells in BALF (x10^4)Eosinophils in BALF (x10^4)IL-4 in BALF (pg/mL)Serum IgE (ng/mL)
Normal Control
OVA + Vehicle
OVA + K-3-sop-7-rha (Low Dose)
OVA + K-3-sop-7-rha (High Dose)

Disclaimer: The protocols and pathways described are based on studies of compounds structurally related to this compound. Researchers should optimize these protocols and validate the findings for the specific compound of interest. Appropriate ethical guidelines for animal research must be followed.

References

Application Notes and Protocols: Kaempferol 3-sophoroside 7-rhamnoside in MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 3-sophoroside 7-rhamnoside is a flavonoid glycoside that has garnered interest for its potential anticancer properties. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on the MCF-7 human breast cancer cell line.

Note on available data: Direct experimental data on this compound in MCF-7 cells is limited in the current scientific literature. The following data and protocols are primarily based on studies conducted with the structurally similar compound, Kaempferol-3-O-rhamnoside, and its aglycone, Kaempferol, in MCF-7 cells. Researchers should consider these as a starting point and optimize conditions for this compound.

Data Presentation

Table 1: Cytotoxicity of Kaempferol Glycosides and Aglycone on MCF-7 Cells
CompoundIC50 Value (µM)Incubation Time (hours)AssayReference
Kaempferol-3-O-rhamnoside22724MTT[1]
Kaempferol4372MTS[2]
Kaempferol90.28 (µg/ml)Not SpecifiedMTT[3]
Table 2: Effects of Kaempferol and its Glycosides on Apoptosis and Cell Cycle in MCF-7 Cells
CompoundEffectKey Molecular ChangesExperimental ObservationsReference
Kaempferol-3-O-rhamnosideInduction of ApoptosisUpregulation of Caspase-9 and Caspase-3, PARP cleavageTime-dependent increase in caspase activity.[1]
KaempferolInduction of ApoptosisDownregulation of Bcl-2, Upregulation of Bax, PARP cleavageDose-dependent induction of apoptosis.[4]
KaempferolCell Cycle ArrestG2/M phase arrestIncreased population of cells in the G2/M phase.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Kaempferol-Induced Apoptosis in MCF-7 Cells

KSR This compound Mito Mitochondria KSR->Mito induces mitochondrial stress Bcl2 Bcl-2 KSR->Bcl2 downregulates Bax Bax KSR->Bax upregulates Casp9 Caspase-9 Mito->Casp9 releases Cytochrome c to activate Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis Bcl2->Mito inhibits permeabilization Bax->Mito promotes permeabilization

Caption: Proposed apoptotic pathway of Kaempferol derivatives in MCF-7 cells.

General Experimental Workflow for a Typical Study

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis MCF7 MCF-7 Cell Culture Treatment Treat with this compound (Varying concentrations and time points) MCF7->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WB Western Blot Treatment->WB Data Data Collection and Statistical Analysis MTT->Data Apoptosis->Data CellCycle->Data WB->Data

Caption: A general workflow for investigating the effects of the compound on MCF-7 cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on MCF-7 cells and to calculate the IC50 value.

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • This compound (stock solution prepared in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentration of DMSO should be less than 0.1%.

  • After 24 hours, remove the medium and treat the cells with different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Determine the IC50 value by plotting the percentage of cell viability against the concentration of the compound.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • MCF-7 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed MCF-7 cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of MCF-7 cells.

Materials:

  • MCF-7 cells

  • This compound

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • 70% cold ethanol (B145695)

  • Flow cytometer

Protocol:

  • Seed MCF-7 cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[6][7][8][9]

Western Blot Analysis

Objective: To detect changes in the expression levels of key proteins involved in apoptosis and other signaling pathways.

Materials:

  • MCF-7 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat MCF-7 cells with this compound and harvest the cells.

  • Lyse the cells in RIPA buffer on ice and collect the supernatant after centrifugation.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control like β-actin to normalize the protein expression levels.

References

Purifying Kaempferol 3-Sophoroside 7-Rhamnoside with Macroporous Resin Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of Kaempferol (B1673270) 3-sophoroside 7-rhamnoside, a flavonoid glycoside with significant therapeutic potential, using macroporous resin chromatography. This technique offers a simple, cost-effective, and scalable method for enriching this compound from crude plant extracts.

Introduction

Kaempferol 3-sophoroside 7-rhamnoside is a naturally occurring flavonoid found in various medicinal plants. Its purification is a critical step for pharmacological studies and potential drug development. Macroporous resin chromatography is an effective method for the separation and enrichment of flavonoids from complex mixtures based on their polarity and molecular size.[1][2][3] This application note details the selection of an appropriate resin and provides a step-by-step protocol for the purification process.

Principle of Macroporous Resin Chromatography

Macroporous resins are synthetic polymers with a porous structure, large surface area, and specific surface properties. The separation mechanism relies on the differential adsorption of molecules from a solution onto the resin surface. For flavonoid glycosides like this compound, non-polar or weakly polar resins are often employed.[2] The process typically involves four stages:

  • Adsorption: The crude extract solution is passed through the resin column, and the target compound, along with other molecules, adsorbs to the resin beads.

  • Washing: Impurities with weaker affinity for the resin are removed by washing the column with a suitable solvent, usually water or a low-concentration organic solvent.

  • Desorption (Elution): The target compound is recovered by washing the column with a solvent of appropriate polarity, typically an ethanol-water mixture, which disrupts the adsorbent-adsorbate interactions.

  • Regeneration: The resin is washed to remove any remaining compounds, preparing it for subsequent use.

Materials and Methods

Resin Selection

The choice of macroporous resin is crucial for efficient purification. Several types of resins with varying polarities and surface areas are commercially available. Studies have shown that resins like XAD-1600N and HPD100 exhibit high adsorption and desorption capacities for kaempferol glycosides.[4][5] The selection is typically based on preliminary screening experiments to determine the best-performing resin for the specific plant extract.

Table 1: Comparison of Macroporous Resins for Flavonoid Purification

Resin TypePolarityKey FeaturesReference
XAD-1600NNon-polarHigh adsorption and desorption capacities for kaempferol-3-O-sophoroside.[4][5]
HPD100Non-polarGood adsorption and desorption characteristics for various flavonoid glycosides.[5]
H103Non-polarEffective for the separation of flavone (B191248) C-glycosides.[5]
AB-8Semi-polarDemonstrated good adsorption and desorption for flavonoids from Platycladus orientalis.[6]
D101Non-polarSuitable for the purification of various polyphenols.[7]
Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific crude extract and desired purity.

3.2.1. Resin Pre-treatment

  • Soak the chosen macroporous resin (e.g., XAD-1600N) in ethanol (B145695) for 24 hours to swell and remove any residual monomers and porogenic agents.

  • Wash the resin thoroughly with deionized water until the effluent is clear and free of ethanol.

  • Pack the resin into a glass chromatography column.

  • Sequentially wash the packed column with 2-3 bed volumes (BV) of 5% HCl, followed by deionized water until the effluent is neutral.

  • Then, wash with 2-3 BV of 2% NaOH, followed by deionized water until the effluent is neutral. The resin is now ready for use.

3.2.2. Sample Preparation

  • Prepare a crude extract of the plant material containing this compound.

  • Filter the crude extract to remove any particulate matter.

  • Adjust the pH of the extract if necessary. For flavonoid glycosides, a slightly acidic pH (e.g., pH 2-4) can sometimes improve adsorption.[1]

  • Dilute the extract to an appropriate concentration with deionized water.

3.2.3. Chromatographic Purification

  • Loading: Pass the prepared sample solution through the pre-treated resin column at a controlled flow rate (e.g., 2-4 BV/h).[4] Collect the effluent and monitor for the breakthrough of the target compound.

  • Washing: After loading, wash the column with 2-3 BV of deionized water to remove sugars, salts, and other highly polar impurities.

  • Elution: Elute the adsorbed compounds using a stepwise or gradient elution with increasing concentrations of ethanol in water. A common starting point is 20% ethanol, followed by higher concentrations (e.g., 50-70% ethanol) to desorb the target flavonoid glycoside.[4][5] The optimal ethanol concentration should be determined experimentally. Collect fractions of the eluate.

  • Analysis: Analyze the collected fractions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify the fractions containing the purified this compound.

  • Pooling and Concentration: Pool the fractions with the highest purity of the target compound and concentrate the solution using a rotary evaporator.

  • Drying: The concentrated sample can be freeze-dried or spray-dried to obtain the purified powder.

3.2.4. Resin Regeneration

After elution, wash the column with a high concentration of ethanol (e.g., 95%) to remove any strongly bound compounds. Then, wash with deionized water until the ethanol is completely removed. The resin can be stored in deionized water for future use.

Data Presentation

The efficiency of the purification process can be evaluated by measuring the adsorption capacity, desorption capacity, and recovery yield.

Table 2: Example Purification Parameters and Results

ParameterValueUnitReference
Resin TypeXAD-1600N-[4]
Sample Loading Rate2.3 - 3.7BV/h[4]
Elution Ethanol Concentration49 - 69%[4]
Elution Flow Rate1 - 3BV/h[4]
Purity Increase> 5-fold-[4]

Visualizing the Workflow

The following diagrams illustrate the key steps in the purification process.

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification cluster_regen Regeneration Resin_Prep Resin Pre-treatment Loading Sample Loading Resin_Prep->Loading Sample_Prep Sample Preparation Sample_Prep->Loading Washing Washing with Water Loading->Washing Adsorption Elution Elution with Ethanol Washing->Elution Impurity Removal Analysis Fraction Analysis (HPLC) Elution->Analysis Desorption Regeneration Resin Regeneration Elution->Regeneration Pooling Pooling & Concentration Analysis->Pooling Drying Drying Pooling->Drying logical_relationship Crude_Extract Crude Plant Extract Adsorption Adsorption Step Crude_Extract->Adsorption Macroporous_Resin Macroporous Resin (e.g., XAD-1600N) Macroporous_Resin->Adsorption Washing_Step Washing Step Adsorption->Washing_Step Elution_Step Elution Step Washing_Step->Elution_Step Impurities Polar Impurities (Sugars, Salts) Washing_Step->Impurities Removed Purified_Product Purified Kaempferol 3-sophoroside 7-rhamnoside Elution_Step->Purified_Product Collected

References

Troubleshooting & Optimization

Navigating the Solubility Challenges of Kaempferol 3-sophoroside 7-rhamnoside in Aqueous Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - Researchers and drug development professionals frequently encounter solubility issues with complex flavonoid glycosides like Kaempferol (B1673270) 3-sophoroside 7-rhamnoside, hindering its investigation for various therapeutic applications. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these challenges and facilitate seamless experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Kaempferol 3-sophoroside 7-rhamnoside in aqueous buffers?

A1: this compound, like many flavonoid glycosides, exhibits limited solubility in aqueous buffers due to the presence of a large, relatively nonpolar aglycone structure alongside polar sugar moieties.[1] While specific quantitative data in various buffers is scarce, it is generally considered poorly soluble in neutral aqueous solutions.

Q2: In which organic solvents is this compound soluble?

Q3: How can I prepare a stock solution of this compound?

A3: It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.[2][3][4] For example, a 10 mM stock solution can be prepared in DMSO. To aid dissolution, warming the solution to 37°C and using an ultrasonic bath for a short period can be beneficial.[5][6] For long-term storage, it is advisable to store stock solutions at -20°C or -80°C.[1]

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous buffer, even if the initial DMSO concentration is low. To troubleshoot this, you can:

  • Lower the final concentration: The simplest approach is to reduce the target concentration of the compound in your assay.

  • Increase the co-solvent concentration: If your experimental system allows, slightly increasing the final percentage of DMSO may help maintain solubility. However, be mindful of potential solvent effects on your experiment.

  • Use a different solubilization strategy: Consider employing co-solvents, pH adjustment, or cyclodextrins as described in the troubleshooting guides below.

Troubleshooting Guides

Issue 1: Low Solubility in Neutral Aqueous Buffers (e.g., PBS pH 7.4)

This is the most common challenge encountered. The following strategies can be employed to enhance the aqueous solubility of this compound.

The use of a water-miscible organic solvent can significantly improve solubility. Ethanol (B145695) is a common and effective co-solvent for flavonoids.

Quantitative Data on Co-solvent Effects (General Flavonoids):

Co-solvent SystemFlavonoid ExampleSolubility EnhancementReference
Ethanol/Water (1:1, v/v)Neohesperidin dihydrochalcone123 g/L in mixture vs. 12 g/L in pure ethanol at 20°C[6]
Ethanol/WaterGeneral Flavonoids70% ethanol is often effective for dissolving flavonoid compounds with low molecular weights.[7]

Experimental Protocol: Co-solvent Solubilization

  • Prepare a concentrated stock solution: Dissolve this compound in 100% ethanol or DMSO.

  • Determine the optimal co-solvent ratio: Prepare a series of aqueous buffers with varying percentages of the co-solvent (e.g., 1%, 5%, 10% ethanol).

  • Spike in the stock solution: While vortexing, slowly add a small volume of the concentrated stock solution to the co-solvent/buffer mixture to reach the desired final concentration.

  • Observe for precipitation: Visually inspect the solution immediately and after a period of incubation at the experimental temperature. If precipitation occurs, a higher co-solvent percentage may be needed.

Workflow for Co-solvent Method

A Prepare concentrated stock in DMSO or Ethanol C Slowly add stock to buffer while vortexing A->C B Prepare aqueous buffers with varying co-solvent % (e.g., 1-10%) B->C D Observe for precipitation C->D E Precipitation? D->E F Increase co-solvent % E->F Yes G Solution ready for experiment E->G No F->C

Workflow for the co-solvent solubilization method.

The solubility of flavonoids is often pH-dependent. Increasing the pH of the buffer can ionize the hydroxyl groups on the flavonoid structure, thereby increasing its aqueous solubility.

Qualitative pH Effect:

For many flavonoids, solubility increases as the pH becomes more alkaline. For instance, the solubility of hesperetin (B1673127) and naringenin (B18129) increases four-fold when the pH is raised from 1.5 to 8.[6] A study on a similar compound, kaempferol 3-O-galactoside, 7-O-rhamnoside, showed a pKa of 8.3, indicating that solubility would increase significantly at pH values above this.[8]

Experimental Protocol: pH-Mediated Solubilization

  • Prepare buffers of different pH: Prepare a range of buffers (e.g., phosphate (B84403) or borate (B1201080) buffers) with pH values from 7.0 to 9.0.

  • Test solubility: Add an excess amount of this compound to each buffer.

  • Equilibrate: Stir the suspensions at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Separate and quantify: Centrifuge the samples to pellet undissolved compound. Filter the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

  • Assess stability: It is crucial to also assess the stability of the compound at higher pH values, as alkaline conditions can sometimes lead to degradation of flavonoids.

Logical Flow for pH Adjustment

A Compound insoluble at neutral pH B Prepare buffers with increasing pH (e.g., 7.5, 8.0, 8.5, 9.0) A->B C Test solubility at each pH B->C D Select lowest pH with adequate solubility C->D E Verify compound stability at selected pH D->E F Proceed with experiment E->F

Decision process for using pH to improve solubility.

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules in their hydrophobic core, forming water-soluble inclusion complexes.

Quantitative Data on Cyclodextrin (B1172386) Effects (Kaempferol):

CyclodextrinConcentrationSolubility Enhancement of KaempferolReference
Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin (HP-β-CD)5.00 x 10⁻³ mol·L⁻¹12.7-fold increase[5]

Experimental Protocol: Cyclodextrin Inclusion Complex Formation (Adapted from a method for other flavonoid glycosides)

  • Prepare a saturated cyclodextrin solution: Dissolve an appropriate amount of β-cyclodextrin or its derivative (e.g., HP-β-CD) in distilled water. Gentle heating may be required.

  • Dissolve the flavonoid: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., 50% ethanol).

  • Form the complex: Slowly add the flavonoid solution dropwise to the cyclodextrin solution while stirring continuously.

  • Incubate: Continue stirring the mixture at a slightly elevated temperature (e.g., 60°C) for several hours (e.g., 12 hours).[9]

  • Isolate the complex: Allow the solution to cool, which may lead to the precipitation of the complex. The precipitate can be collected by filtration, washed, and dried. Alternatively, the entire solution containing the complex can be used directly if the concentration is known.

Cyclodextrin Complexation Workflow

cluster_prep Preparation cluster_complexation Complexation cluster_isolation Isolation/Use A Dissolve Cyclodextrin in water C Slowly add Flavonoid solution to Cyclodextrin solution A->C B Dissolve Flavonoid in organic solvent B->C D Stir at elevated temperature C->D E Cool and collect precipitate (optional) D->E F Use solution with complex directly D->F

Steps for forming a cyclodextrin inclusion complex.

Summary of Solubility Enhancement Strategies

MethodPrincipleAdvantagesConsiderations
Co-solvents Increases the polarity of the solvent mixture.Simple to implement, effective for moderate increases in solubility.The co-solvent may interfere with the experimental system.
pH Adjustment Ionizes the flavonoid, increasing its affinity for water.Can lead to significant increases in solubility.The compound may be unstable at higher pH values; the pH may not be compatible with the experiment.
Cyclodextrins Encapsulates the nonpolar part of the molecule in a soluble carrier.Can achieve substantial increases in solubility, may improve stability.Requires preparation of the complex; potential for interactions with other molecules.

By systematically applying these troubleshooting strategies and understanding the underlying principles of solubility enhancement, researchers can overcome the challenges associated with the poor aqueous solubility of this compound and successfully advance their research.

References

Kaempferol 3-sophoroside 7-rhamnoside stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Kaempferol (B1673270) 3-sophoroside 7-rhamnoside in various experimental conditions. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing Kaempferol 3-sophoroside 7-rhamnoside?

For optimal stability, this compound should be stored under specific conditions to minimize degradation.

  • Solid Form: When stored as a powder, it is recommended to keep the compound at -20°C for long-term storage, which can be effective for up to three years.[1]

  • In Solution: For solutions, it is best to store aliquots at -80°C for up to six months to a year, or at -20°C for up to one month.[1][2][3] It is crucial to protect solutions from light.[2][3] While short-term storage of solutions at room temperature may be acceptable, refrigeration or freezing is highly recommended for long-term stability.[4]

Q2: In which solvents can this compound be dissolved, and are there any special considerations?

This compound has limited solubility in water.[4] For research purposes, it is typically dissolved in organic solvents.

  • Recommended Solvents: Common solvents include DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[3][5]

  • DMSO Considerations: When using DMSO, it may be necessary to use ultrasonic treatment and gentle warming to achieve complete dissolution. Due to DMSO's hygroscopic nature, it is advisable to use a fresh, unopened bottle to ensure the best solubility.[3]

Q3: What factors can affect the stability of this compound in solution?

Several factors can influence the stability of this glycoside:

  • Temperature: Elevated temperatures can accelerate degradation, including the hydrolysis of the glycosidic bonds.[2]

  • pH: The stability of flavonoid glycosides is pH-dependent. Acidic conditions may lead to the hydrolysis of the sugar moieties.[6] Conversely, alkaline conditions can also cause degradation of the flavonoid structure.[6][7] Generally, flavonoids are more stable in slightly acidic to neutral conditions.

  • Light: Exposure to light can contribute to the degradation of phenolic compounds, so it is recommended to store solutions in light-protected vials.[5]

  • Incompatible Materials: Contact with strong acids, strong alkalis, and strong oxidizing or reducing agents should be avoided as they can cause chemical decomposition.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity or inconsistent results over time. Degradation of the compound in solution.* Prepare fresh solutions for each experiment or use aliquots stored at -80°C to avoid multiple freeze-thaw cycles. * Verify the storage conditions (temperature, light protection) of your stock solution. * Perform a stability check of your current stock solution using an analytical method like HPLC or LC-MS.
Precipitation of the compound from the solution. Poor solubility or supersaturation in the chosen solvent.* Ensure you are using a suitable solvent and have not exceeded the solubility limit. * For DMSO, gentle warming and sonication can help redissolve the compound.[3] * Consider preparing a more diluted stock solution.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Degradation products are forming.* This indicates instability under your experimental or storage conditions. * Review the pH, temperature, and light exposure of your samples. * Consider performing a forced degradation study to identify potential degradation products.

Stability Data for Kaempferol Glycosides

ConditionSolvent/MatrixTemperatureObservation
Thermal Methanol (B129727) ExtractHeat TreatmentRearrangement of acyl groups and hydrolysis of glycosidic bonds.[2]
High Temperature Solid FormUp to 160°CKaempferol (the aglycone) is relatively stable.[8]
pH Aqueous/HydroalcoholicAcidic (low pH)Potential for hydrolysis of glycosidic bonds.[6]
pH Aqueous/HydroalcoholicAlkaline (high pH)Degradation of the flavonoid structure is likely.[6][7]
Light Exposure Hydroalcoholic SolutionRoom TemperatureCan contribute to the degradation of the compound.[5]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period. Also, test the stability of the solid compound at the same temperature.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. Keep a control sample wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry detection.

  • Compare the peak area of the intact this compound in the stressed samples to that of a non-stressed control sample to determine the percentage of degradation.

4. Data Interpretation:

  • Calculate the percentage of degradation for each condition and time point.

  • Identify any major degradation products by their retention times and, if using mass spectrometry, their mass-to-charge ratios.

G Experimental Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to alkali Alkaline Hydrolysis (0.1 M NaOH, RT) stock->alkali Expose to oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal Degradation (80°C) stock->thermal Expose to photo Photolytic Degradation (UV light) stock->photo Expose to sampling Sample at Time Points acid->sampling alkali->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data Calculate % Degradation analysis->data

Caption: Workflow for Forced Degradation Study.

Potential Degradation Pathway

The primary degradation pathway for this compound under hydrolytic (acidic or enzymatic) conditions involves the cleavage of the glycosidic bonds. This would result in the loss of the rhamnose and sophorose sugar moieties, ultimately yielding the aglycone, kaempferol.

G Potential Hydrolytic Degradation Pathway parent This compound intermediate1 Kaempferol 3-sophoroside parent->intermediate1 - Rhamnose intermediate2 Kaempferol 7-rhamnoside parent->intermediate2 - Sophorose rhamnose Rhamnose parent->rhamnose sophorose Sophorose parent->sophorose aglycone Kaempferol (Aglycone) intermediate1->aglycone - Sophorose intermediate2->aglycone - Rhamnose

Caption: Hydrolytic Degradation of the Compound.

References

Long-term storage conditions for Kaempferol 3-sophoroside 7-rhamnoside.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Kaempferol 3-sophoroside 7-rhamnoside

This guide provides detailed information on the long-term storage, handling, and troubleshooting for this compound to ensure its stability and efficacy in research applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

As a solid (yellow powder), the compound is most stable when stored at low temperatures.[1] For long-term storage, -20°C is recommended, which can preserve the compound for up to three years.[2] Alternatively, storage at 4°C, protected from light, is also an acceptable condition.[3] Always refer to the certificate of analysis provided by your specific supplier for their recommendation.

Q2: How should I store stock solutions of this compound for long-term use?

Stock solutions should be stored frozen and protected from light.[3][4] Storage at -80°C is optimal and can maintain stability for 6 months to a year.[2][3] If a -80°C freezer is unavailable, storage at -20°C is a viable alternative for a shorter duration of about one month.[3] It is highly recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[3]

Q3: What is the recommended solvent for creating stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving this compound.[1][] The compound has limited solubility in water due to its hydrophobic portions.[] Other organic solvents such as ethanol, methanol, and pyridine (B92270) may also be used.[6]

Q4: My compound is not dissolving completely in the solvent. What should I do?

If you encounter solubility issues, you can gently warm the solution at 37°C and use an ultrasonic bath to aid dissolution.[7] Ensure the solvent is pure and of an appropriate grade for your experimental needs.

Q5: Can I store the stock solution at room temperature?

Storing stock solutions at room temperature is only acceptable for very short-term use.[] For any extended period, this is not recommended as it can lead to degradation and reduced stability of the compound. For maximum stability, refrigeration or freezing is advised.[]

Q6: Are there any specific handling precautions I should take?

Yes, standard laboratory safety practices should be followed. Avoid inhalation of the powder and contact with skin and eyes.[4] Use the compound in a well-ventilated area.[4] The compound is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.[4]

Storage Conditions Summary

The following table summarizes the recommended storage conditions based on supplier data sheets.

FormTemperatureDurationKey Considerations
Solid (Powder) -20°CUp to 3 yearsIdeal for long-term stability.[2]
4°CNot specifiedProtect from light.[3]
In Solvent (DMSO) -80°C6 to 12 monthsProtect from light; avoid freeze-thaw.[2][3]
-20°CUp to 1 monthProtect from light; avoid freeze-thaw.[3]

Troubleshooting Guide

Issue 1: Inconsistent or Unexpected Experimental Results

  • Potential Cause: Compound degradation due to improper storage.

  • Solution:

    • Verify your storage conditions (temperature, light exposure) against the recommendations in the table above.

    • If using a stock solution, confirm it was aliquoted to avoid multiple freeze-thaw cycles.

    • Consider preparing a fresh stock solution from solid compound that has been stored correctly.

    • If the problem persists, the solid compound may have degraded. It may be necessary to use a new vial.

Issue 2: Precipitate Observed in Stock Solution After Thawing

  • Potential Cause: The compound may have come out of solution at low temperatures.

  • Solution:

    • Allow the vial to equilibrate to room temperature for at least one hour before use.[6]

    • Gently warm the solution to 37°C and vortex or sonicate briefly to redissolve the precipitate.[7]

    • Ensure the solution is clear before using it in your experiment.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation: Before opening, allow the vial of solid this compound to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of the compound (Molecular Weight: 756.66 g/mol ) in a sterile microcentrifuge tube.[]

  • Solvent Addition: Add the calculated volume of high-purity DMSO to the tube to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the tube thoroughly. If the compound does not fully dissolve, briefly sonicate the tube or warm it at 37°C until the solution is clear.[7]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.[3]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2][3] Ensure they are protected from light.[3]

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues related to the storage and handling of this compound.

G start Start: Issue Encountered (e.g., Inconsistent Results, Precipitate) check_storage Step 1: Verify Storage Conditions - Temperature correct? - Protected from light? - Stored as aliquots? start->check_storage is_precipitate Is precipitate visible after thawing? check_storage->is_precipitate warm_sonicate Step 2: Warm to 37°C and/or sonicate to redissolve. is_precipitate->warm_sonicate Yes check_age Step 3: Check Solution Age & Freeze-Thaw Cycles is_precipitate->check_age No is_solution_clear Is solution clear now? warm_sonicate->is_solution_clear is_solution_clear->check_age No proceed Ready for Use: Proceed with experiment. is_solution_clear->proceed Yes is_old Is solution old or repeatedly thawed? check_age->is_old fresh_stock Action: Prepare fresh stock solution from solid. is_old->fresh_stock Yes new_compound Action: Order new compound. Solid may be compromised. is_old->new_compound No, stock is fresh fresh_stock->proceed

Caption: Troubleshooting workflow for handling and storage issues.

References

Technical Support Center: Stability of Kaempferol 3-sophoroside 7-rhamnoside in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Kaempferol (B1673270) 3-sophoroside 7-rhamnoside in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of Kaempferol 3-sophoroside 7-rhamnoside in solution?

A1: The primary factors leading to the degradation of this compound, a flavonoid glycoside, are exposure to elevated temperatures, light, non-optimal pH conditions, and enzymatic activity. Oxidation is another degradation pathway for flavonoids[1][2].

Q2: What are the ideal storage conditions for a stock solution of this compound?

A2: For long-term stability, stock solutions should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month). It is crucial to protect the solution from light. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials before freezing.

Q3: Can I store the solution at room temperature for a short period?

A3: While not ideal, short-term storage at room temperature may be acceptable for brief periods. However, for maximum stability, refrigeration or freezing is strongly recommended[3].

Q4: How does pH affect the stability of the solution?

A4: The stability of flavonoids is pH-dependent. Generally, kaempferol and its glycosides are more stable in acidic to neutral conditions. Alkaline pH can accelerate the oxidation and degradation of flavonoids.

Q5: Is this compound sensitive to light?

A5: Yes, flavonoids are known to be sensitive to light. Exposure to UV or even visible light can induce photodegradation[1][4]. Therefore, it is imperative to store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

Q6: What are the signs of degradation in my solution?

A6: Degradation can be monitored by a change in the solution's color or the appearance of precipitates. For accurate assessment, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are recommended. A decrease in the peak area of this compound and the appearance of new peaks, potentially corresponding to the aglycone (kaempferol) or other degradation products, are indicative of degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of compound concentration in solution Improper Storage Temperature: Storing at room temperature or 4°C for extended periods.Aliquot and store the solution at -20°C for short-term or -80°C for long-term storage.
Light Exposure: Solution stored in clear vials or exposed to ambient light.Store the solution in amber vials or wrap the container with aluminum foil to protect it from light.
Repeated Freeze-Thaw Cycles: Frequent thawing and refreezing of the main stock solution.Prepare single-use aliquots from the stock solution to minimize freeze-thaw cycles.
Appearance of new peaks in HPLC analysis Hydrolysis: The glycosidic bonds may be breaking, releasing the aglycone (kaempferol) and sugars. This can be accelerated by heat or non-optimal pH.Confirm the identity of new peaks using a kaempferol standard. Re-evaluate the pH and temperature conditions of your experiment and storage.
Oxidative Degradation: The flavonoid structure itself may be degrading due to oxygen in the solution or exposure to oxidizing agents.Degas the solvent before preparing the solution. Consider adding an antioxidant if compatible with your experimental design.
Contamination with microbial growth Enzymatic Degradation: Microorganisms can produce glycosidases that cleave the sugar moieties.Use sterile solvents and containers for solution preparation. If possible, filter-sterilize the solution.
Low solubility or precipitation Inappropriate Solvent: this compound has limited aqueous solubility.Use organic solvents such as DMSO, ethanol (B145695), or acetone (B3395972) for preparing the stock solution. For aqueous buffers, prepare a concentrated stock in an organic solvent and then dilute it into the aqueous medium, ensuring the final organic solvent concentration is compatible with your experiment.

Quantitative Data on Flavonoid Degradation

While specific kinetic data for this compound is limited, the following table summarizes data for the parent aglycone (Kaempferol) and a related glycoside (Kaempferol-3-O-glucoside) to provide an indication of stability.

CompoundConditionParameterValueReference
Kaempferol Thermal Degradation (in pre-formulated extract)Kinetic ModelZero and Second-order[5][6]
High Temperature (in pre-formulated extract)Degradation Onset>160°C
Kaempferol-3-O-glucoside Photodegradation (in solution, irradiated at 366 nm)Quantum Yield (ΦR)~1 x 10⁻⁶[4]
Kaempferol Photodegradation (in solution, irradiated at 366 nm)Quantum Yield (ΦR)~3 x 10⁻⁵[4]
Kaempferol Photodegradation (in proteinaceous gel, irradiated at 366 nm)Quantum Yield (ΦR)~1 x 10⁻⁴[4]

Note: A lower quantum yield indicates greater stability to light.

Experimental Protocols

Protocol for Assessing the Thermal and Photostability of this compound

This protocol outlines a stability-indicating HPLC method to quantify the degradation of this compound under different stress conditions.

1. Materials and Reagents:

  • This compound standard

  • Kaempferol (aglycone) standard

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid or phosphoric acid

  • DMSO (for stock solution)

  • Amber and clear HPLC vials

  • Calibrated oven or water bath

  • Photostability chamber with a controlled light source (e.g., Xenon lamp)

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in DMSO.

  • Working Solution (e.g., 50 µg/mL): Dilute the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water) to the desired concentration. This will be your starting solution (T=0).

3. Stress Conditions:

  • Thermal Stability:

    • Pipette the working solution into amber HPLC vials.

    • Expose the vials to different temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven.

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove a vial from each temperature and cool it to room temperature.

  • Photostability:

    • Pipette the working solution into both clear and amber (as a dark control) HPLC vials.

    • Expose the vials to a controlled light source in a photostability chamber.

    • At specified time points, remove a clear vial and an amber vial and analyze.

4. HPLC Analysis:

  • HPLC System: A system equipped with a UV-Vis or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program: A typical gradient might be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B, followed by re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of this compound (around 265 nm and 350 nm).

  • Injection Volume: 10 µL

5. Data Analysis:

  • At each time point, quantify the peak area of this compound.

  • Calculate the percentage of the compound remaining relative to the T=0 sample.

  • Plot the percentage remaining versus time for each condition.

  • Monitor for the appearance and increase in the peak area of the kaempferol aglycone.

Visualizations

K3S7R Kaempferol 3-sophoroside 7-rhamnoside Intermediate Hydrolysis of Glycosidic Bonds K3S7R->Intermediate Heat, pH, Enzymes Oxidation Oxidation/ Ring Opening K3S7R->Oxidation Light, O2 Aglycone Kaempferol (Aglycone) Intermediate->Aglycone Sugars Sophorose + Rhamnose Intermediate->Sugars Aglycone->Oxidation Light, O2 DegradationProducts Further Degradation Products Oxidation->DegradationProducts

Caption: Primary degradation pathways for this compound.

start Prepare Stock & Working Solutions of K3S7R t0 Analyze T=0 Sample (Baseline) start->t0 stress Expose Aliquots to Stress Conditions t0->stress thermal Thermal Stress (e.g., 40, 60, 80°C) stress->thermal Temperature photo Photostability Stress (Light vs. Dark Control) stress->photo Light ph pH Stress (e.g., pH 3, 7, 9) stress->ph pH sampling Collect Samples at Defined Timepoints thermal->sampling photo->sampling ph->sampling hplc Analyze by Stability- Indicating HPLC Method sampling->hplc data Quantify Remaining K3S7R & Degradation Products hplc->data end Determine Degradation Kinetics data->end

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing Extraction of Kaempferol 3-sophoroside 7-rhamnoside from Leaves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Kaempferol (B1673270) 3-sophoroside 7-rhamnoside from plant leaves.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting Kaempferol 3-sophoroside 7-rhamnoside from leaves?

A1: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly effective for extracting flavonoids like this compound.[1][2][3][4] These methods generally offer higher yields and shorter extraction times compared to conventional methods like maceration or Soxhlet extraction.[2][4][5] The choice of method may depend on the available equipment and the scale of the extraction.

Q2: Which solvents are most suitable for this extraction?

A2: Ethanol (B145695) and methanol (B129727), often in aqueous solutions, are the most commonly used solvents for extracting flavonoid glycosides.[1][5][6][7] The optimal concentration typically ranges from 40% to 100% ethanol or methanol.[3][8] The polarity of the solvent is crucial, and using a mixture of water and alcohol can enhance the extraction of more polar glycosylated flavonoids.

Q3: How can I prevent the degradation of this compound during extraction?

A3: Flavonoids can be sensitive to high temperatures, extreme pH, and light.[9] To minimize degradation, it is advisable to use moderate extraction temperatures (e.g., 50-70°C), maintain a slightly acidic to neutral pH, and protect the plant material and extracts from direct light.[9][10] For long-term storage of the extract, refrigeration or freezing is recommended.[][12]

Q4: What is a typical yield I can expect for this compound?

A4: The yield of flavonoid glycosides is highly dependent on the plant species, the extraction method, and the optimization of various parameters. For total flavonoids from leaves, yields can range from approximately 6 mg/g to over 48 mg/g of the dried sample.[1][2] The specific yield of this compound would need to be quantified using analytical techniques like HPLC.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction process.

Problem 1: Low Extraction Yield

  • Possible Cause: Suboptimal extraction parameters.

  • Solution: Systematically optimize the following parameters:

    • Solvent Concentration: The polarity of the solvent is critical. Test a range of ethanol or methanol concentrations in water (e.g., 30%, 50%, 70%, 90%).[13]

    • Temperature: While higher temperatures can increase solubility and diffusion, excessive heat can cause degradation.[9][13] An optimal range is often between 50-70°C.[9]

    • Extraction Time: Prolonged extraction can increase yield but also lead to the extraction of undesirable compounds or degradation of the target molecule.[9] Optimal times for UAE and MAE are often shorter than for conventional methods.[4]

    • Solid-to-Liquid Ratio: A higher solvent volume can improve extraction efficiency.[9] Ratios between 1:20 and 1:60 (g/mL) are commonly used.[8][9]

    • Ultrasonic/Microwave Power: In UAE and MAE, power levels should be optimized. Excessive power can lead to degradation.[2][10]

  • Possible Cause: Inefficient cell wall disruption.

  • Solution: Ensure the plant material is properly prepared. Grinding the dried leaves into a fine powder increases the surface area for solvent contact. Ultrasound and microwaves inherently aid in rupturing cell walls.[1]

Problem 2: Co-extraction of Impurities

  • Possible Cause: The solvent system is not selective enough.

  • Solution:

    • Solvent Polarity: Adjust the polarity of your solvent system. A step-wise extraction with solvents of increasing polarity can help in preliminary purification.

    • Purification: Post-extraction purification using techniques like column chromatography with resins such as AB-8 macroporous adsorption resin or silica (B1680970) gel can effectively separate the target compound from impurities.[6][8]

Problem 3: Instability or Degradation of the Target Compound

  • Possible Cause: Exposure to harsh conditions.

  • Solution:

    • Temperature Control: Maintain the extraction temperature within the optimal range to avoid thermal degradation.[9]

    • pH Management: The pH of the extraction solvent can influence flavonoid stability. Slightly acidic conditions are often favorable.[10]

    • Light Protection: Store plant material and extracts in dark containers to prevent photodegradation.[9]

    • Storage: For long-term stability of the extract, store at low temperatures (-20°C or -80°C).[][12]

Data Presentation

Table 1: Influence of Extraction Parameters on Total Flavonoid Yield from Leaves (Literature Data)

Plant MaterialExtraction MethodSolventSolid-to-Liquid Ratio (g/mL)Temperature (°C)Time (min)Ultrasonic/Microwave Power (W)Total Flavonoid Yield (mg/g)Reference
Moringa oleiferaUAEMethanol--15-6.16 - 20.42[1]
Camellia fascicularisUAE40% Ethanol1:6072.396-47.65[8]
Lactuca indica L.UAE58.86% Ethanol1:24.76-30411.4348.01[2]
Cassia alataMAE100% Ethanol1:20-410021.55[3][4]
Cassia alataUAE100% Ethanol1:20-5-18.60[3][4]
Symphytum officinaleMAE75% Methanol1:10501575013.13[14]

Experimental Protocols

Generalized Protocol for Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation:

    • Dry the plant leaves at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried leaves into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered leaf material and place it in a 500 mL flask.

    • Add 300 mL of 70% ethanol (a 1:30 solid-to-liquid ratio).[9]

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 60°C and the ultrasonic power to 250 W.[9]

    • Extract for 45 minutes.[9]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.[9]

  • Purification (Optional but Recommended):

    • Prepare a silica gel column (200-300 mesh).

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto the column.

    • Elute the column with a suitable solvent system (e.g., a gradient of chloroform (B151607) and methanol) to separate the fractions containing this compound.[6]

    • Monitor the fractions using Thin Layer Chromatography (TLC).

  • Analysis:

    • Identify and quantify this compound in the purified fractions using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., DAD or MS).

Visualizations

Extraction_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_analysis Phase 3: Analysis & Optimization cluster_end Phase 4: Finalization start Start: Dried Leaf Material grind Grind to Fine Powder start->grind extraction Perform Initial Extraction (e.g., UAE with 70% Ethanol) grind->extraction analysis Analyze Yield (HPLC) extraction->analysis decision Is Yield Optimal? analysis->decision optimization Optimize Parameters: - Solvent Concentration - Temperature - Time - Solid/Liquid Ratio - Power decision->optimization No purification Purify Extract decision->purification Yes optimization->extraction Re-run Extraction end End: Purified Kaempferol 3-sophoroside 7-rhamnoside purification->end

Caption: Workflow for optimizing the extraction of this compound.

Troubleshooting_Decision_Tree cluster_params Parameter Optimization cluster_prep Material Preparation cluster_degradation Degradation Issues start Start: Low Extraction Yield check_params Review Extraction Parameters start->check_params check_prep Review Material Preparation start->check_prep check_degradation Suspect Degradation? start->check_degradation optimize_solvent Optimize Solvent Type & Concentration check_params->optimize_solvent optimize_temp_time Optimize Temperature & Time check_params->optimize_temp_time optimize_ratio_power Optimize Solid/Liquid Ratio & Power check_params->optimize_ratio_power end Improved Yield optimize_ratio_power->end grinding Ensure Fine & Consistent Grinding check_prep->grinding grinding->end reduce_temp Lower Extraction Temperature check_degradation->reduce_temp check_ph Check & Adjust pH check_degradation->check_ph protect_light Protect from Light check_degradation->protect_light protect_light->end

Caption: Troubleshooting decision tree for low extraction yield.

References

Overcoming precipitation of Kaempferol 3-sophoroside 7-rhamnoside in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Kaempferol (B1673270) 3-sophoroside 7-rhamnoside. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is Kaempferol 3-sophoroside 7-rhamnoside and why is its solubility a concern?

This compound is a natural flavonoid glycoside.[1][2][3] Like many flavonoids, it has poor aqueous solubility due to its hydrophobic chemical structure.[][5] While the addition of sugar moieties (sophoroside and rhamnoside) generally improves water solubility compared to the base kaempferol molecule, achieving high concentrations in the aqueous environment of cell culture media can still be challenging, often leading to precipitation.[][6] This precipitation can alter the effective concentration of the compound in your experiment, leading to inaccurate and irreproducible results.

Q2: I dissolved my this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen?

This is a common phenomenon known as "crashing out".[7] It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous solution (cell culture medium) where its solubility is much lower. The rapid solvent exchange causes the compound to fall out of solution.

Potential Causes:

  • High Final Concentration: The target concentration in your media exceeds the compound's aqueous solubility limit.[8]

  • Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause localized high concentrations, leading to precipitation before the compound can disperse.[7]

  • Low Media Temperature: Cell culture media that is cold (e.g., straight from the refrigerator) can decrease the solubility of the compound.[7][9]

Q3: What is the recommended solvent and stock solution concentration for this compound?

The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO) .[10][11]

  • A solubility of 10 mM (7.57 mg/mL) in DMSO has been reported.[11]

  • Important: Achieving this concentration may require warming the solution to 37°C and using an ultrasonic bath.[10][11] Always use anhydrous, cell-culture-grade DMSO.[11]

  • Stock solutions should be stored at -20°C or -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.[12]

Q4: How can I prevent precipitation when preparing my final working solution?

Preventing precipitation is critical for experimental success. The key is to dilute the DMSO stock solution carefully.

Best Practices:

  • Use Pre-warmed Media: Always use cell culture medium that has been pre-warmed to 37°C.[7][9]

  • Perform an Intermediate Dilution: Instead of adding the high-concentration stock directly to your final volume, create an intermediate dilution in pre-warmed media.[13]

  • Add Dropwise and Mix: Add the stock solution (or intermediate dilution) slowly and dropwise to the final volume of media while gently vortexing or swirling.[7][9] This ensures rapid and even dispersion.

  • Keep Final DMSO Concentration Low: The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5% (v/v) , to avoid solvent-induced cytotoxicity.[14][15] Many studies recommend keeping it at or below 0.1%.[14]

Q5: Are there advanced methods to improve the solubility of this compound?

Yes, for particularly challenging cases, several advanced techniques can be employed.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, like flavonoids, forming water-soluble "inclusion complexes".[16][17] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used to enhance both solubility and stability.[5][18][19]

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. Increasing the pH of the medium can sometimes improve solubility by ionizing the phenolic hydroxyl groups. However, this must be done with caution, as significant changes in pH can affect cell viability and compound stability.[6]

Q6: How do I determine the maximum soluble concentration of this compound in my specific cell culture system?

It is highly recommended to perform a solubility test in your specific cell culture medium (including serum, if applicable) before conducting your main experiments. This will determine the empirical solubility limit under your exact conditions. A detailed protocol for this procedure is provided below.[8][9]

Troubleshooting Guide

This guide provides solutions to common problems encountered with this compound precipitation.

Observation Potential Cause Recommended Solution
Immediate Precipitate 1. Final concentration is too high.2. Cold media was used.3. Rapid, direct dilution of stock.1. Decrease the final working concentration.2. Always use media pre-warmed to 37°C.[7]3. Perform an intermediate dilution step and add the compound slowly while mixing.[13]
Precipitate Forms Over Time in Incubator 1. Temperature fluctuations.2. Media evaporation.3. Interaction with media components or pH shift.[8]1. Minimize the time culture vessels are outside the incubator.2. Ensure proper incubator humidification and use low-evaporation lids.[7]3. Determine the maximum stable concentration with a time-course solubility test (see Protocol 3).
Inconsistent Experimental Results 1. Undetected micro-precipitation.2. Compound degradation.1. Visually inspect the final working solution under a microscope before adding to cells.2. Prepare fresh working solutions for each experiment from a frozen stock aliquot.[12]
Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (10 mM)

Materials:

  • This compound (MW: 756.66 g/mol )

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Ultrasonic bath

Procedure:

  • Weigh out 7.57 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.[10]

  • If solids persist, place the tube in an ultrasonic bath for short intervals (5-10 minutes) until the solution is clear.[11]

  • Visually inspect the solution to ensure no particles are visible.

  • Dispense the 10 mM stock solution into small-volume, sterile aliquots.

  • Store the aliquots at -20°C or -80°C, protected from light.[12]

Protocol 2: Preparation of a Working Solution (e.g., 10 µM) in Cell Culture Medium

This protocol minimizes precipitation by using a two-step dilution process.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Intermediate Dilution (to 100 µM):

    • Add 998 µL of pre-warmed complete cell culture medium to a sterile microcentrifuge tube.

    • Add 2 µL of the 10 mM DMSO stock solution to the medium.

    • Mix immediately and thoroughly by gentle vortexing or by pipetting up and down. This is your 100 µM intermediate solution.

  • Final Dilution (to 10 µM):

    • Add 900 µL of pre-warmed complete cell culture medium to your final culture vessel or a sterile tube.

    • Add 100 µL of the 100 µM intermediate solution to the medium.

    • Mix gently by swirling. The final DMSO concentration will be 0.02%.

  • Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain the compound.

  • Final Check: Visually inspect the final working solution for any signs of cloudiness or precipitation before adding it to your cells.[7]

Protocol 3: Determination of Maximum Soluble Concentration

This protocol helps you find the highest concentration of the compound that remains soluble in your specific medium over time.[8]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile 96-well plate or microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare Serial Dilutions:

    • In a 96-well plate, add 100 µL of pre-warmed medium to wells A1 through A11. Well A12 will be a media-only control.

    • Add 2 µL of your 10 mM stock solution to well A1 (this creates a 200 µM solution with 2% DMSO). Mix thoroughly.

    • Transfer 100 µL from well A1 to well A2, mixing thoroughly. This creates a 2-fold serial dilution (100 µM).

    • Continue this serial dilution across the plate to well A10. Do not add anything to wells A11 (vehicle control) or A12 (media control).

    • Add 1 µL of DMSO to well A11.

  • Incubate and Observe:

    • Incubate the plate at 37°C and 5% CO₂.

    • Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., 0, 2, 6, and 24 hours).[7]

    • For a more sensitive check, transfer a small aliquot to a microscope slide and look for micro-precipitates.[8]

  • Determine Maximum Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum working soluble concentration for that time frame.

Quantitative Data Summary

Table 1: Solubility of Kaempferol and its Derivatives

CompoundSolventSolubilityReference
This compound DMSO10 mM (7.57 mg/mL) [11]
Kaempferol (aglycone)Ethanol~11 mg/mL[20]
Kaempferol (aglycone)DMSO~10 mg/mL[20]
Kaempferol (aglycone)Ethanol:PBS (1:4, pH 7.2)~0.2 mg/mL[20]
Sulfonated Kaempferol-Gallium ComplexWater~143.4 mg/mL[21]

Table 2: Recommended Final DMSO Concentrations in Cell Culture

DMSO Concentration (v/v)Potential Effect on CellsReference
> 2% Significant cytotoxicity often observed.[22]
0.5% - 1% May cause stress, differentiation, or reduced proliferation in sensitive cell lines.[14]
< 0.5% Generally considered safe for most cell lines, but should be validated.[15]
≤ 0.1% Recommended for minimizing off-target effects.[14]

Visualizations

G cluster_0 Stock Preparation cluster_1 Dilution Workflow cluster_2 Application stock 1. Prepare 10 mM Stock in 100% DMSO media 2. Pre-warm complete cell culture media to 37°C intermediate 3. Create Intermediate Dilution (e.g., 100 µM in media) stock->intermediate  Add small volume of stock to media media->intermediate final 4. Prepare Final Working Solution (e.g., 10 µM in media) intermediate->final check 5. Visually inspect for any precipitation final->check cells 6. Add to cells (Final DMSO < 0.5%) check->cells

Caption: Recommended workflow for preparing working solutions.

G start Precipitation Observed in Cell Culture Media q1 Was media pre-warmed to 37°C? start->q1 a1_no Warm media to 37°C and remake solution. q1->a1_no No q2 Was an intermediate dilution step used? q1->q2 Yes a2_no Use an intermediate dilution. Add stock slowly while mixing. q2->a2_no No q3 Is final concentration too high? q2->q3 Yes a3_yes Determine max. soluble concentration (Protocol 3) and lower working concentration. q3->a3_yes Yes end Consider advanced methods: - Cyclodextrins - pH adjustment q3->end No

Caption: Troubleshooting flowchart for compound precipitation.

Caption: Cyclodextrin mechanism for enhancing solubility.

References

Technical Support Center: HPLC Analysis of Kaempferol 3-sophoroside 7-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Kaempferol 3-sophoroside 7-rhamnoside. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why am I observing poor peak shape (tailing or fronting) for this compound?

Poor peak shape can significantly impact the resolution and accuracy of quantification.[1]

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase. The hydroxyl groups on flavonoids can interact with residual silanol (B1196071) groups on C18 columns, leading to tailing.[1]

    • Solution: Incorporate an acidic modifier, such as 0.1% formic acid or phosphoric acid, into your mobile phase. This suppresses the ionization of both the flavonoid's phenolic hydroxyl groups and the column's silanol groups, minimizing unwanted interactions.[1][2]

  • Peak Fronting: This can occur due to column overload or an incompatible sample solvent.

    • Solution: Reduce the injection volume or the concentration of your sample.[1] Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your initial mobile phase.[1]

2. My retention time for this compound is inconsistent between injections. What could be the cause?

Fluctuating retention times can compromise peak identification and reproducibility.

  • Inadequate Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection.

    • Solution: Increase the equilibration time between runs to ensure the column is ready for the next injection.[1]

  • Mobile Phase Instability: Changes in the mobile phase composition, such as solvent evaporation or inconsistent preparation, can lead to shifts in retention time.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation.[1]

  • Temperature Fluctuations: Variations in ambient temperature can affect the viscosity of the mobile phase and, consequently, the retention time.

    • Solution: Use a column oven to maintain a consistent temperature throughout the analysis.[1][3]

  • HPLC System Issues: Problems with the pump, such as leaks or faulty check valves, can result in an inconsistent flow rate.

    • Solution: Perform regular maintenance on your HPLC system, including checking for leaks and servicing the pump.[1]

3. I am having difficulty resolving this compound from other similar flavonoid glycosides. How can I improve the resolution?

Poor resolution is a common issue when analyzing structurally similar compounds like flavonoid isomers.[1]

  • Mobile Phase Composition: The choice of organic solvent and additives is crucial.

    • Solution: Acetonitrile often provides better separation efficiency for flavonoids compared to methanol.[1] The addition of an acid like formic acid can also improve selectivity.[1][2]

  • Gradient Elution: An isocratic elution may not be sufficient to separate complex mixtures of flavonoids.

    • Solution: Employ a shallow gradient, where the percentage of the organic solvent is increased slowly over time. This can significantly enhance the resolution of closely eluting compounds.[1][2]

  • Column Selection: The choice of stationary phase and column dimensions can impact resolution.

    • Solution: Consider using a column with a smaller particle size (e.g., sub-2 µm) for higher efficiency. Also, ensure your column is not old or contaminated, as this can lead to peak broadening.[1]

4. What are the potential causes of inaccurate quantification of this compound?

Inaccurate quantification can arise from several factors throughout the analytical workflow.

  • Poor Peak Integration: Asymmetric peaks (tailing or fronting) can lead to unreliable peak area calculations.

    • Solution: Address the root causes of poor peak shape as described in the first FAQ.

  • Co-elution: If another compound co-elutes with your target analyte, the peak area will be inflated.

    • Solution: Optimize your chromatographic method to achieve baseline separation, as detailed in the resolution FAQ. Using a mass spectrometry (MS) detector can help identify co-eluting species.[4]

  • Standard Purity and Stability: The accuracy of your quantification is dependent on the purity of your analytical standard.

    • Solution: Use a well-characterized, high-purity standard for your calibration curve. Store the standard and stock solutions under appropriate conditions (e.g., -20°C or -80°C, protected from light) to prevent degradation.[5]

Experimental Protocol

This protocol provides a general methodology for the HPLC analysis of this compound. Optimization may be required for specific sample matrices.

1. Sample Preparation:

  • Accurately weigh a known amount of the plant extract or sample.

  • Extract the flavonoids using a suitable solvent, such as 70% ethanol (B145695) or methanol.[6]

  • The extract can be further purified using solid-phase extraction (SPE) if necessary.

  • Filter the final extract through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[6]
Mobile Phase A 0.1% Formic acid in water[1][2]
Mobile Phase B Acetonitrile[1]
Gradient Elution See Table 2 for a typical gradient profile.
Flow Rate 1.0 mL/min[2][3]
Column Temperature 30-40°C[3][6]
Injection Volume 5-20 µL
Detection Wavelength 360 nm[6]

Table 2: Example Gradient Elution Profile

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
256040
304060
351090
401090
419010
509010

Visualizations

HPLC_Troubleshooting_Workflow start Start: HPLC Analysis Issue peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes, Tailing fronting Fronting peak_shape->fronting Yes, Fronting resolution Poor Resolution? retention_time->resolution No equilibrate Increase Equilibration Time retention_time->equilibrate Yes quantification Inaccurate Quantification? resolution->quantification No optimize_gradient Optimize Gradient resolution->optimize_gradient Yes check_integration Verify Peak Integration quantification->check_integration Yes end_node Problem Resolved quantification->end_node No add_acid Add Acid to Mobile Phase tailing->add_acid reduce_load Reduce Injection Volume/Conc. fronting->reduce_load add_acid->end_node reduce_load->end_node mobile_phase Check Mobile Phase Prep. equilibrate->mobile_phase temp_control Use Column Oven mobile_phase->temp_control temp_control->end_node change_solvent Switch to Acetonitrile optimize_gradient->change_solvent check_column Check Column Health change_solvent->check_column check_column->end_node check_coelution Check for Co-elution check_integration->check_coelution check_coelution->end_node

Caption: A general workflow for troubleshooting common HPLC analysis issues.

Logical_Relationships cluster_problems Observed Problems cluster_causes Potential Causes p1 Peak Tailing c1 Secondary Silanol Interactions p1->c1 c2 Column Contamination p1->c2 p2 Retention Time Shifts c3 Inadequate Equilibration p2->c3 c4 Temperature Fluctuations p2->c4 c5 Inconsistent Mobile Phase p2->c5 p3 Poor Resolution p3->c2 c6 Suboptimal Gradient p3->c6 c7 Column Aging p3->c7

Caption: Logical relationships between common HPLC problems and their potential causes.

References

Technical Support Center: Enhancing the Bioavailability of Kaempferol 3-sophoroside 7-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Kaempferol (B1673270) 3-sophoroside 7-rhamnoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on enhancing the compound's bioavailability.

I. Frequently Asked Questions (FAQs)

Q1: What is Kaempferol 3-sophoroside 7-rhamnoside, and why is its bioavailability a concern?

A1: this compound is a flavonoid glycoside found in various plants. Like many flavonoid glycosides, it exhibits low oral bioavailability. This is primarily due to two factors:

  • Poor Solubility: The compound has limited solubility in aqueous solutions, which restricts its dissolution in the gastrointestinal fluids, a prerequisite for absorption.

  • Enzymatic Metabolism: For efficient absorption, the glycoside form often needs to be hydrolyzed by intestinal enzymes or gut microbiota into its aglycone form, kaempferol. This process can be inefficient and varies among individuals. The large sugar moieties (sophoroside and rhamnoside) increase the molecule's polarity and size, further hindering its passive diffusion across the intestinal epithelium.

Q2: What are the primary strategies for enhancing the bioavailability of poorly soluble compounds like this?

A2: The main approaches focus on improving solubility and/or enhancing absorption. These include:

  • Nanoformulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution and solubility. Common nanoformulations include solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanosuspensions.

  • Lipid-Based Delivery Systems: Encapsulating the compound in lipid-based carriers like liposomes or self-nanoemulsifying drug delivery systems (SNEDDS) can improve its solubility and facilitate its transport across the intestinal membrane.

  • Phospholipid Complexes: Forming a complex between the flavonoid and phospholipids (B1166683) can increase its lipophilicity, thereby improving its ability to permeate the lipid-rich membranes of intestinal cells.

  • Co-administration with Bioenhancers: Certain compounds, like piperine (B192125) from black pepper, can inhibit drug-metabolizing enzymes and efflux transporters in the gut, thereby increasing the absorption and systemic exposure of co-administered drugs.

Q3: Should I use the glycoside form or the aglycone (kaempferol) for my in vivo studies?

A3: The choice depends on your research question. If you are investigating the effects of the specific glycoside as it is found in nature, then you should use this compound. However, be aware that its bioactivity in vivo may be due to the parent compound, its aglycone (kaempferol), or metabolites produced by the gut microbiota. If your primary interest is the systemic effects of the kaempferol moiety, using a formulation of the aglycone with enhanced bioavailability may be a more direct approach.

Q4: Which signaling pathways are known to be modulated by kaempferol?

A4: Kaempferol is known to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival. These include:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Kaempferol has been shown to inhibit this pathway in various cancer cell lines.[1][2][3]

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cancer. Kaempferol has been demonstrated to suppress this pathway.[4][5][6][7]

  • Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Kaempferol can activate this pathway, leading to the expression of antioxidant enzymes.[8][9][10][11]

II. Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low solubility of this compound in aqueous buffers for in vitro assays. The compound is inherently poorly soluble in water.1. Use a co-solvent system (e.g., DMSO, ethanol) to prepare a stock solution, then dilute it in your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your cells. 2. For cell-free assays, consider using cyclodextrin (B1172386) complexes to enhance aqueous solubility.
High variability in animal-to-animal plasma concentrations of the compound after oral administration. 1. Inconsistent gavage technique. 2. Differences in gut microbiota composition among animals, leading to variable rates of glycoside hydrolysis. 3. Food effects in the gastrointestinal tract.1. Ensure all personnel are thoroughly trained in oral gavage techniques. 2. Consider co-housing animals to normalize gut microbiota. 3. Standardize the fasting period before dosing and the feeding schedule after dosing.
The chosen bioavailability enhancement formulation (e.g., SLNs) is unstable and aggregates over time. 1. Suboptimal lipid or surfactant choice. 2. Incorrect homogenization parameters (speed, time, temperature). 3. Inappropriate storage conditions.1. Screen different lipids and surfactants to find the most compatible combination. 2. Optimize the homogenization process. Refer to the detailed experimental protocols (Section IV). 3. Store the formulation at the recommended temperature (often 4°C) and protect it from light.
No significant improvement in bioavailability is observed with the new formulation compared to the free compound. 1. The formulation may not be releasing the compound effectively in vivo. 2. The chosen enhancement strategy may not be suitable for this specific glycoside. 3. The analytical method for detecting the compound in plasma is not sensitive enough.1. Conduct in vitro dissolution studies to ensure the formulation releases the compound in simulated gastrointestinal fluids. 2. Consider trying an alternative enhancement strategy (e.g., if a nanoformulation failed, try a phospholipid complex). 3. Validate your analytical method to ensure it has a low enough limit of quantification (LLOQ) to detect the expected plasma concentrations.

III. Quantitative Data on Bioavailability Enhancement of Kaempferol

Note: The following data is for the aglycone, kaempferol. Similar relative improvements may be achievable for its glycosides, but this would require experimental validation.

FormulationAnimal ModelKey Pharmacokinetic ParametersFold Increase in Bioavailability (AUC)
Kaempferol (Free) Sprague-Dawley RatsCmax: 1.43 ± 0.21 µg/mL AUC(0-48h): 13.65 ± 3.12 mg/L·hBaseline
Kaempferol-Phospholipid Complex Sprague-Dawley RatsCmax: 3.94 ± 0.83 µg/mL AUC(0-48h): 57.81 ± 9.43 mg/L·h~4.2
Kaempferol Nanosuspension RatsAbsolute Bioavailability: 38.17% (vs. 13.03% for free kaempferol)~2.9
Kaempferol in SNEDDS (from Persimmon Leaf Extract) Beagle DogsAUC increased by 1.6-fold compared to commercial tablets~1.6

IV. Experimental Protocols

Protocol 1: Preparation of Kaempferol-Phospholipid Complex (Solvent Evaporation Method)

Objective: To prepare a kaempferol-phospholipid complex to enhance its lipophilicity and absorption.

Materials:

  • Kaempferol

  • Phospholipon® 90H (or other suitable phospholipid)

  • Anhydrous ethanol (B145695)

  • Round bottom flask

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh kaempferol and phospholipid in a desired molar ratio (e.g., 1:1, 1:2). A common starting point is a 1:3 mass ratio.[12]

  • Dissolve both components in a sufficient volume of anhydrous ethanol in a round bottom flask.

  • Stir the solution at a constant temperature (e.g., 50°C) for a set duration (e.g., 3 hours) to facilitate complex formation.[12]

  • Remove the solvent using a rotary evaporator under vacuum at 40°C until a thin film is formed on the flask wall.

  • Further dry the residue in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • The resulting dried complex can be collected and stored in a desiccator at 4°C.

Protocol 2: Preparation of Kaempferol-Loaded Solid Lipid Nanoparticles (SLNs) (Hot Homogenization Method)

Objective: To prepare a lipid-based nanoformulation of kaempferol to improve its solubility and dissolution rate.

Materials:

  • Kaempferol

  • Solid lipid (e.g., Compritol 888 ATO, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • High-shear homogenizer

  • Ultrasonicator (probe type)

  • Water bath

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid by heating it to about 5-10°C above its melting point. Dissolve the accurately weighed kaempferol in the molten lipid.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer (e.g., at 10,000 rpm for 10-15 minutes). This will form a hot oil-in-water pre-emulsion.

  • Homogenization: Subject the hot pre-emulsion to high-pressure homogenization or ultrasonication for a specific time (e.g., 15 minutes) to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath. The lipid will recrystallize, forming solid lipid nanoparticles with the entrapped kaempferol.

  • The final SLN dispersion can be stored at 4°C.

Protocol 3: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of different formulations of this compound in vitro.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hank's Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound/formulation

  • Lucifer yellow (for monolayer integrity check)

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical (AP) side of the Transwell inserts at a suitable density (e.g., 2 x 10^5 cells/cm²).[13] Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value above 300 Ω·cm² generally indicates good integrity.[13] You can also perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Experiment (AP to BL): a. Wash the cell monolayer twice with pre-warmed HBSS. b. Add the test compound/formulation dissolved in HBSS to the apical (AP) chamber (donor). c. Add fresh HBSS to the basolateral (BL) chamber (receiver). d. Incubate the plate at 37°C on an orbital shaker. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL chamber and replace the volume with fresh HBSS.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples using a validated analytical method like LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor chamber.

V. Visualizations

Experimental Workflow

G cluster_0 Problem Identification cluster_1 Formulation Development cluster_2 In Vitro Characterization cluster_3 In Vivo Evaluation a Poor in vivo efficacy of This compound b Hypothesis: Low Oral Bioavailability a->b c Nanoformulations (SLNs, NLCs) b->c Select Strategy d Phospholipid Complexes b->d Select Strategy e Self-Nanoemulsifying Systems (SNEDDS) b->e Select Strategy f Solubility & Dissolution Studies c->f d->f e->f g Caco-2 Permeability Assay f->g Promising candidates h Stability Analysis g->h i Pharmacokinetic Study (Animal Model) h->i Optimized Formulation j Determine Cmax, Tmax, AUC i->j k Calculate Relative Bioavailability j->k PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth & Survival mTORC1->Proliferation Promotes Kaempferol Kaempferol Kaempferol->PI3K Inhibits Kaempferol->Akt Inhibits Nrf2_Pathway cluster_nucleus OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) AntioxidantEnzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes Transcription Kaempferol Kaempferol Kaempferol->Keap1_Nrf2 Promotes dissociation Nrf2_n Nrf2 Nrf2_n->ARE Binds to

References

Kaempferol 3-sophoroside 7-rhamnoside stability in DMSO solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Kaempferol 3-sophoroside 7-rhamnoside in DMSO solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

A1: For optimal stability, stock solutions of this compound in DMSO should be stored under specific temperature and light conditions. When stored at -80°C, the solution is stable for up to six months.[1][2] For shorter-term storage, -20°C is suitable for up to one month.[1][2] It is crucial to protect the solution from light to prevent photodegradation.[1][2] For long-term storage, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.

Q2: My this compound is not dissolving well in DMSO. What should I do?

A2: Difficulty in dissolving the compound can be addressed by gentle warming and sonication.[1][3][4] It is recommended to warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[3] Additionally, the hygroscopic nature of DMSO can impact solubility; therefore, it is best practice to use a fresh, unopened vial of anhydrous DMSO.[1][4]

Q3: Can I store the DMSO stock solution at room temperature?

A3: Storing DMSO solutions of this compound at room temperature is acceptable for very short periods.[] However, for long-term stability and to ensure the integrity of your experimental results, refrigerated or frozen storage is strongly recommended.[]

Q4: What are the potential degradation pathways for this compound in DMSO?

A4: The primary degradation pathway for flavonoid glycosides is the hydrolysis of the glycosidic bonds, which can be accelerated by acidic or basic conditions and high temperatures.[6] The flavonoid structure itself can also be susceptible to oxidation. While DMSO is a stable solvent under recommended storage conditions, exposure to light, high temperatures, or contaminants could potentially contribute to degradation.[7][8] Glycosylation, as seen in this compound, generally enhances stability compared to the aglycone form.[9]

Q5: How does the structure of this compound affect its stability?

A5: The stability of flavonoids is highly dependent on their structure.[10] The presence of sugar moieties (sophoroside and rhamnoside) in this compound generally increases its stability compared to the aglycone, kaempferol.[9] These sugar groups can protect the core flavonoid structure from oxidative degradation.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage.Ensure stock solutions are stored at -80°C or -20°C and protected from light.[1][2][11] Aliquot the stock solution to minimize freeze-thaw cycles.
Inaccurate concentration due to incomplete dissolution.Warm the solution to 37°C and use an ultrasonic bath to ensure the compound is fully dissolved. Use fresh, anhydrous DMSO.[1][3][4]
Precipitate forms in the stock solution upon thawing The compound may have come out of solution during freezing.Before use, allow the vial to equilibrate to room temperature for at least an hour.[3] Gently vortex or sonicate the solution to redissolve the precipitate. Centrifuge at 500xg to collect any undissolved material at the bottom.[3]
Loss of compound activity over time Potential degradation of the compound.Verify the age of the stock solution and ensure it has been stored correctly. For critical experiments, consider preparing a fresh stock solution. It is recommended to use the solution on the same day it is prepared.[3]
Discoloration of the DMSO stock solution This could indicate degradation of the compound or a reaction with impurities.Discard the solution and prepare a fresh stock using high-purity, anhydrous DMSO. Ensure that the storage container is clean and inert.

Data Summary

Storage Stability of this compound
Form Solvent Temperature Duration Light Conditions
Powder--20°C3 yearsN/A
SolutionDMSO-80°C6 months[1][2] - 1 year[11]Protect from light[1][2]
SolutionDMSO-20°C1 month[1][2]Protect from light[1][2]
Solubility Information
Solvent Solubility Notes
DMSO7.57 mg/mL (10.00 mM)[1][4]May require ultrasonic and warming.[1][3][4]
Other Organic SolventsSolubleChloroform, Dichloromethane, Ethyl Acetate, Acetone.[3]

Experimental Protocols

Protocol for Preparing a DMSO Stock Solution
  • Preparation: Allow the powdered this compound and a fresh vial of anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of the powdered compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

  • Solubilization: If necessary, gently warm the solution to 37°C and sonicate in an ultrasonic bath until the compound is completely dissolved.[3]

  • Storage: For long-term storage, create single-use aliquots and store them at -80°C, protected from light. For short-term storage, -20°C is sufficient.[1][2][11]

Protocol for Assessing Compound Stability by HPLC
  • Sample Preparation: Prepare a fresh solution of this compound in DMSO at a known concentration. This will serve as the time-zero reference.

  • Storage: Store an aliquot of the solution under the desired test conditions (e.g., -20°C, room temperature, exposed to light).

  • Time Points: At specified time intervals (e.g., 0, 1, 7, 14, and 30 days), remove a sample for analysis.

  • HPLC Analysis: Analyze the samples using a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with a small percentage of formic acid, e.g., 0.1%) is typically used.

    • Column: A C18 column is commonly employed.

    • Detection: Use a DAD or UV detector at the lambda max of the compound.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the time-zero sample. The appearance of new peaks may indicate degradation products. Calculate the percentage of the remaining compound to determine stability.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_usage Experimental Use weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve sonicate Warm and Sonicate dissolve->sonicate aliquot Aliquot sonicate->aliquot store Store at -80°C or -20°C (Protect from Light) aliquot->store thaw Thaw Aliquot store->thaw experiment Use in Experiment thaw->experiment troubleshooting_logic start Inconsistent Experimental Results? check_storage Check Storage Conditions (-80°C/-20°C, light-protected?) start->check_storage Yes check_dissolution Verify Complete Dissolution (Warming/Sonication used?) start->check_dissolution Yes check_freeze_thaw Minimize Freeze-Thaw Cycles? start->check_freeze_thaw Yes remedy_storage Action: Store Properly & Use Fresh Stock check_storage->remedy_storage remedy_dissolution Action: Ensure Full Dissolution with Fresh DMSO check_dissolution->remedy_dissolution remedy_aliquot Action: Aliquot Stock Solution check_freeze_thaw->remedy_aliquot consistent_results Consistent Results remedy_storage->consistent_results remedy_dissolution->consistent_results remedy_aliquot->consistent_results signaling_pathway KSR Kaempferol Glycosides ROS Reactive Oxygen Species (ROS) KSR->ROS Inhibits AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) KSR->AntioxidantEnzymes Activates Apoptosis Apoptosis KSR->Apoptosis Induces in Cancer Cells CellMigration Cell Migration/Invasion KSR->CellMigration Inhibits in Cancer Cells OxidativeStress Oxidative Stress ROS->OxidativeStress AntioxidantEnzymes->OxidativeStress CellDamage Cellular Damage OxidativeStress->CellDamage CellDamage->Apoptosis

References

Validation & Comparative

Validating the Anti-Tumor Activity of Kaempferol 3-sophoroside 7-rhamnoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor activity of Kaempferol (B1673270) 3-sophoroside 7-rhamnoside with established chemotherapy agents. The information is curated to assist researchers in evaluating its potential as a therapeutic candidate.

Introduction

Kaempferol 3-sophoroside 7-rhamnoside is a flavonoid glycoside found in various plants.[1] Flavonoids, a class of polyphenolic compounds, are increasingly being investigated for their potential anti-cancer properties. This document summarizes the available experimental data on the anti-tumor effects of this compound and its aglycone, kaempferol, in comparison to standard chemotherapeutic drugs, doxorubicin (B1662922) and cisplatin (B142131).

Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and related compounds against various cancer cell lines, alongside comparative data for doxorubicin and cisplatin.

Table 1: IC50 Values of Kaempferol Glycosides in Cancer Cell Lines

CompoundCell LineIC50 ValueReference
Kaempferol-3-O-rhamnosideMCF-7227 µM[2]
Kaempferol-3-O-apiofuranosyl-7-O-rhamnopyranosylMCF-748 µg/mL
Kaempferol-3-O-rhamnosideCNE-1Effective at 10-1000 µM[3]
KaempferolMCF-74.45 ± 0.05 µg/mL[4]

Table 2: Comparative IC50 Values of Doxorubicin and Cisplatin in Various Cancer Cell Lines

DrugCell LineIC50 Value (Doxorubicin)IC50 Value (Cisplatin)References
DoxorubicinMCF-70.65 ± 0.25 µg/mL-
CisplatinMCF-7-~10-50 µM[2]
DoxorubicinA5490.4 ± 0.09 µg/mL-
CisplatinA549-6.59 µM (72h)
DoxorubicinHepG2~1.3 µM (24h)-
CisplatinHepG2~20 µM (24h)-
DoxorubicinHCT116--
CisplatinHCT116--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays used to evaluate anti-tumor activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and control substances.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of a compound to inhibit the migration of cancer cells.

  • Cell Seeding: Grow a confluent monolayer of cells in a culture plate.

  • Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add fresh media containing the test compound at various concentrations.

  • Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 12 or 24 hours).

  • Data Analysis: Measure the area of the gap at each time point. The percentage of wound closure is calculated to determine the rate of cell migration. A significant decrease in wound closure in treated cells compared to control indicates inhibition of migration. For instance, kaempferol has been shown to inhibit the migration of pancreatic cancer cells by approximately 20-30% at a concentration of 1 µM.[5]

Apoptosis Assay (Caspase Activity Assay)

This assay quantifies the activity of caspases, which are key proteases in the apoptotic pathway.

  • Cell Lysis: Lyse the treated and control cells to release cellular contents.

  • Substrate Addition: Add a specific caspase substrate conjugated to a colorimetric or fluorometric reporter molecule.

  • Incubation: Incubate the mixture to allow active caspases to cleave the substrate.

  • Detection: Measure the resulting colorimetric or fluorescent signal, which is proportional to the caspase activity. Kaempferol-3-O-rhamnoside has been shown to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase-9 and caspase-3.[2][6]

Signaling Pathways and Mechanisms of Action

Kaempferol and its glycosides exert their anti-tumor effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Kaempferol has been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and downstream targets like mTOR. This inhibition contributes to the induction of apoptosis and suppression of tumor growth.

PI3K_Akt_Pathway KSR Kaempferol 3-sophoroside 7-rhamnoside PI3K PI3K KSR->PI3K RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for cell proliferation, differentiation, and apoptosis. Kaempferol has been observed to modulate this pathway, often leading to the activation of pro-apoptotic signals (JNK and p38) and the inhibition of pro-survival signals (ERK).[7]

MAPK_Pathway cluster_stress Cellular Stress KSR Kaempferol 3-sophoroside 7-rhamnoside ERK ERK KSR->ERK JNK JNK KSR->JNK p38 p38 KSR->p38 GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: Modulation of the MAPK signaling pathway by this compound.

Apoptosis Induction via Caspase Cascade

Kaempferol-3-O-rhamnoside has been demonstrated to induce apoptosis in cancer cells by activating the intrinsic caspase cascade.[2][6] This involves the upregulation of initiator caspase-9 and executioner caspase-3, leading to the cleavage of key cellular proteins and ultimately, programmed cell death.

Apoptosis_Pathway KSR Kaempferol 3-sophoroside 7-rhamnoside Mitochondria Mitochondria KSR->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Induction of apoptosis via the caspase cascade by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for validating the anti-tumor activity of a test compound like this compound.

Experimental_Workflow Start Start: Compound Selection CellCulture Cancer Cell Line Culture Start->CellCulture MTT Cell Viability (MTT Assay) CellCulture->MTT Migration Cell Migration (Wound Healing) CellCulture->Migration Apoptosis Apoptosis Assay (Caspase Activity) CellCulture->Apoptosis DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis Migration->DataAnalysis Apoptosis->DataAnalysis WesternBlot Protein Expression (Western Blot) WesternBlot->DataAnalysis DataAnalysis->WesternBlot Mechanism Elucidation Conclusion Conclusion: Therapeutic Potential DataAnalysis->Conclusion

Caption: A typical experimental workflow for validating anti-tumor activity.

Conclusion

The available data suggests that this compound and its related compounds exhibit anti-tumor activity through the inhibition of cell proliferation, migration, and the induction of apoptosis. The modulation of key signaling pathways such as PI3K/Akt and MAPK appears to be central to its mechanism of action. While the potency of this compound may be lower than that of conventional chemotherapeutic agents like doxorubicin and cisplatin in some cell lines, its natural origin and potential for lower toxicity warrant further investigation. Future studies should focus on comprehensive in vivo efficacy and safety profiling, as well as exploring its potential in combination therapies to enhance the efficacy of existing anti-cancer drugs.

References

A Comparative Analysis of the Bioactivity of Kaempferol and its Glycoside, Kaempferol 3-sophoroside 7-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactive properties of the flavonoid aglycone, Kaempferol, and its glycoside derivative, Kaempferol 3-sophoroside 7-rhamnoside. While extensive research has elucidated the diverse pharmacological effects of Kaempferol, data on its specific glycoside, this compound, is less comprehensive. This guide synthesizes the available experimental data to offer a clear comparison of their antioxidant, anti-inflammatory, and anticancer activities.

Data Presentation: A Comparative Overview

The bioactivity of flavonoids is significantly influenced by their chemical structure, particularly the presence and position of sugar moieties. Generally, the aglycone form (without attached sugars) of a flavonoid exhibits more potent biological activity in in vitro assays compared to its glycoside counterparts. This is often attributed to the lower polarity and smaller molecular size of the aglycone, facilitating easier passage through cell membranes.

The following tables summarize the available quantitative data for the bioactivity of Kaempferol and its glycosides. It is important to note the limited quantitative data specifically for this compound.

Compound Antioxidant Activity (DPPH Radical Scavenging) Antioxidant Activity (ABTS Radical Scavenging)
Kaempferol IC50: 16.8 µg/mL IC50: 8.5 µg/mL
Kaempferol-7-O-glucosideIC50: 28.3 µg/mLIC50: 15.2 µg/mL
Kaempferol-3-O-rhamnoside> 50 µg/mL> 50 µg/mL
Kaempferol-3-O-rutinoside> 50 µg/mL> 50 µg/mL
This compound No quantitative data available No quantitative data available
Table 1: Comparative antioxidant activity of Kaempferol and its glycosides.
Compound Anti-inflammatory Activity (Inhibition of NO production in LPS-induced RAW 264.7 cells at 50 µM)
Kaempferol ~75% inhibition
Kaempferol-7-O-glucoside~40% inhibition
Kaempferol-3-O-rhamnoside~20% inhibition
Kaempferol-3-O-rutinoside~15% inhibition
This compound No quantitative data available
Table 2: Comparative anti-inflammatory activity of Kaempferol and its glycosides.
Compound Anticancer Activity
Kaempferol Exhibits broad-spectrum anticancer effects by inducing apoptosis, arresting the cell cycle, and inhibiting proliferation, angiogenesis, and metastasis in various cancer cell lines.[][2]
This compound Showed potential to suppress cancer cell migration and invasion in a wound healing assay with a cancer cell monolayer.[]
Table 3: Comparative anticancer activity of Kaempferol and this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • A solution of DPPH in methanol (B129727) (0.1 mM) is prepared.

  • Various concentrations of the test compound (Kaempferol or its glycosides) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of scavenging activity is calculated using the formula: Scavenging activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) and keeping the mixture in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The absorbance is recorded 6 minutes after the initial mixing.

  • The percentage of scavenging activity is calculated using the same formula as for the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity Assay

Nitric Oxide (NO) Production in LPS-induced RAW 264.7 Macrophages:

  • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates and allowed to adhere for 24 hours.

  • The cells are then pre-treated with various concentrations of the test compounds for 1 hour.

  • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.

  • The percentage of inhibition of NO production is calculated.

Anticancer Activity Assay

Wound Healing Assay for Cell Migration:

  • Cancer cells are seeded in a 6-well plate and grown to form a confluent monolayer.

  • A sterile pipette tip is used to create a "scratch" or "wound" in the cell monolayer.

  • The cells are washed with PBS to remove detached cells and then treated with the test compound (this compound) at a specific concentration.

  • The closure of the scratch is monitored and imaged at different time points (e.g., 0, 12, 24 hours) using a microscope.

  • The rate of cell migration is quantified by measuring the area of the wound at each time point. A slower rate of closure in the treated group compared to the control group indicates inhibition of cell migration.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.

experimental_workflow cluster_antioxidant Antioxidant Activity cluster_anti_inflammatory Anti-inflammatory Activity cluster_anticancer Anticancer Activity DPPH DPPH Assay IC50_DPPH IC50_DPPH DPPH->IC50_DPPH Calculate IC50 ABTS ABTS Assay IC50_ABTS IC50_ABTS ABTS->IC50_ABTS Calculate IC50 RAW_cells RAW 264.7 Cells LPS_stimulation LPS Stimulation RAW_cells->LPS_stimulation NO_measurement Measure NO Production LPS_stimulation->NO_measurement Cell_monolayer Confluent Cell Monolayer Scratch_assay Create Scratch Cell_monolayer->Scratch_assay Treatment Treat with Compound Scratch_assay->Treatment Migration_analysis Analyze Wound Closure Treatment->Migration_analysis

Caption: Experimental workflow for evaluating bioactivity.

kaempferol_signaling cluster_antioxidant_pathway Antioxidant Effects cluster_inflammatory_pathway Anti-inflammatory Effects cluster_cancer_pathway Anticancer Effects Kaempferol Kaempferol Scavenging Direct Scavenging Kaempferol->Scavenging Inhibits NFkB NF-κB Pathway Kaempferol->NFkB Inhibits Apoptosis Induction of Apoptosis Kaempferol->Apoptosis CellCycle Cell Cycle Arrest Kaempferol->CellCycle Angiogenesis Inhibition of Angiogenesis Kaempferol->Angiogenesis Metastasis Inhibition of Metastasis Kaempferol->Metastasis ROS Reactive Oxygen Species (ROS) Scavenging->ROS Inhibits iNOS iNOS Production NFkB->iNOS Induces COX2 COX-2 Production NFkB->COX2 Induces

Caption: Major signaling pathways modulated by Kaempferol.

Discussion and Conclusion

The available evidence strongly suggests that Kaempferol is a potent bioactive compound with significant antioxidant, anti-inflammatory, and anticancer properties. The glycosylation of Kaempferol, as seen in its various glycoside forms, generally leads to a reduction in its in vitro bioactivity. This is likely due to the increased polarity and molecular size conferred by the sugar moieties, which may hinder cellular uptake and interaction with molecular targets.

For this compound, the current data is preliminary. While it shows promise in inhibiting cancer cell migration and potentially acting as a neuroprotective agent by reducing reactive oxygen species[], the lack of quantitative data, such as IC50 values, makes a direct and robust comparison with Kaempferol challenging.

Future research should focus on a more detailed and quantitative evaluation of the bioactivities of this compound. This would include determining its IC50 values in various antioxidant and anticancer assays, as well as elucidating its mechanisms of action at the molecular level. Such studies are crucial for a comprehensive understanding of its therapeutic potential and for guiding future drug development efforts. While glycosides may show reduced activity in vitro, they can have altered bioavailability and metabolic fates in vivo, which warrants further investigation.

References

A Comparative Analysis of the Antioxidant Effects of Kaempferol 3-sophoroside 7-rhamnoside and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of the flavonoid glycoside Kaempferol (B1673270) 3-sophoroside 7-rhamnoside and the well-studied flavonoid aglycone, quercetin (B1663063). While direct experimental data for Kaempferol 3-sophoroside 7-rhamnoside is limited in publicly available literature, this guide leverages data from structurally similar kaempferol glycosides to provide a comparative analysis. The objective is to offer a valuable resource for researchers investigating the potential therapeutic applications of these compounds.

Executive Summary

Quercetin is a potent antioxidant, a property attributed to its chemical structure, particularly the presence of a catechol group in its B-ring. Kaempferol, the aglycone of this compound, generally exhibits lower antioxidant activity than quercetin due to the absence of this catechol group. The glycosylation of flavonoids can further influence their antioxidant capacity, often reducing it compared to the aglycone form. This guide explores these differences through available in vitro data and examines the underlying molecular mechanisms, including the modulation of key signaling pathways.

In Vitro Antioxidant Activity: A Comparative Look

To evaluate and compare the antioxidant potential of these compounds, several in vitro assays are commonly employed. The most prevalent are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as IC50 values (the concentration required to scavenge 50% of the radicals) or Trolox Equivalent Antioxidant Capacity (TEAC) values.

Table 1: Comparison of In Vitro Antioxidant Activity

CompoundAssayIC50 (µM)TEACReference
Kaempferol Derivatives
Kaempferol 3-O-α-L-(2-acetyl)rhamnopyranoside-7-O-α-L-rhamnopyranosideDPPH--[1]
Kaempferol 3-O-α-L-(3-acetyl)rhamnopyranoside-7-O-α-L-rhamnopyranosideDPPH--[1]
Kaempferol 3-O-α-L-(4-acetyl)rhamnopyranoside-7-O-α-L-rhamnopyranosideDPPH--[1]
Afzelin (Kaempferol 3-O-rhamnoside)DPPH--[2]
α-Rhamnoisorobin (Kaempferol 7-O-alpha-L-rhamnopyranoside)DPPH0.71 µg/mL-[1]
Quercetin
QuercetinDPPH5.5-[3]
QuercetinDPPH19.17 µg/mL-[4]
QuercetinDPPH0.0432 µg/mL-[5]
QuercetinABTS-3.5-fold higher than curcumin[6]
QuercetinABTSIC50 = 1.89 ± 0.33 μg/mL-[7]

Interpretation of Data: The available data consistently demonstrates quercetin's strong radical scavenging activity, with low IC50 values in DPPH assays. The antioxidant activity of kaempferol glycosides appears to be variable and dependent on the specific sugar moieties and their attachment points. For instance, α-rhamnoisorobin shows potent activity. Generally, the antioxidant capacity of flavonoids is influenced by the number and position of hydroxyl groups. The glycosylation of these hydroxyl groups can decrease the antioxidant activity by reducing their hydrogen-donating ability.

Cellular Antioxidant Activity

Beyond in vitro chemical assays, the Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant performance within a cellular environment. This assay accounts for factors like cell uptake, metabolism, and localization of the antioxidant compound.

Studies have shown that both quercetin and kaempferol can attenuate intracellular reactive oxygen species (ROS) levels.[8] Some research suggests that at certain concentrations, kaempferol might be more effective than quercetin in reducing intracellular ROS and reactive nitrogen species (RNS) generation.[9] The combination of quercetin, kaempferol, and pterostilbene (B91288) has been shown to have synergistic effects in attenuating intracellular ROS levels.

Mechanistic Insights: Modulation of Signaling Pathways

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant defense system. The Nrf2-ARE and MAPK signaling pathways are key players in this process.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through its interaction with the antioxidant response element (ARE).

Both quercetin and kaempferol are known activators of the Nrf2-ARE pathway.[7] Studies have shown that a combination of quercetin, kaempferol, and pterostilbene can synergistically activate this pathway, leading to increased expression of Nrf2-regulated genes.[8] This activation enhances the cell's intrinsic capacity to combat oxidative stress.

Nrf2_Activation_Pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation Nrf2_n Nrf2 ARE ARE Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Flavonoids Kaempferol Glycosides Quercetin Flavonoids->Keap1_Nrf2 modulates Nrf2_n->ARE binds MAPK_Signaling_Pathway Oxidative_Stress Oxidative Stress MAPKKK MAPKKK Oxidative_Stress->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors activates Inflammation_Apoptosis Inflammation & Apoptosis Transcription_Factors->Inflammation_Apoptosis regulates gene expression for Flavonoids Kaempferol & Quercetin Flavonoids->MAPK inhibit DPPH_Assay_Workflow Start Start Prepare_DPPH Prepare DPPH Solution (in Methanol) Start->Prepare_DPPH Prepare_Samples Prepare Test Compound & Standard Solutions (e.g., Quercetin) Start->Prepare_Samples Mix Mix DPPH Solution with Sample/Standard Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in Dark (e.g., 30 min at RT) Mix->Incubate Measure_Absorbance Measure Absorbance (at ~517 nm) Incubate->Measure_Absorbance Calculate Calculate % Inhibition & IC50 Value Measure_Absorbance->Calculate End End Calculate->End ABTS_Assay_Workflow Start Start Prepare_ABTS_Radical Generate ABTS Radical (ABTS + Potassium Persulfate) Start->Prepare_ABTS_Radical Prepare_Samples Prepare Test Compound & Standard Solutions (e.g., Trolox) Start->Prepare_Samples Mix Mix ABTS Radical Solution with Sample/Standard Prepare_ABTS_Radical->Mix Prepare_Samples->Mix Incubate Incubate (e.g., 6 min at RT) Mix->Incubate Measure_Absorbance Measure Absorbance (at ~734 nm) Incubate->Measure_Absorbance Calculate Calculate TEAC Value Measure_Absorbance->Calculate End End Calculate->End

References

The Sugar Burden: How Glycosylation Impacts Kaempferol's Anticancer Punch

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of kaempferol (B1673270) glycosides reveals that the sugar moiety, while enhancing solubility, often attenuates the direct cytotoxic effects of the parent kaempferol aglycone in cancer cells. The type and position of these sugar attachments are critical determinants of the molecule's overall anticancer efficacy, influencing its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and metastasis.

Kaempferol, a naturally occurring flavonoid found in a variety of fruits and vegetables, has garnered significant attention for its potential as a cancer chemopreventive and therapeutic agent.[1] However, in its natural state, kaempferol is most commonly found as a glycoside, meaning it is attached to one or more sugar molecules. This glycosylation has a profound impact on the compound's bioavailability and its interaction with cancer cells.

A growing body of evidence suggests that the aglycone form of kaempferol, devoid of any sugar residues, generally exhibits more potent anticancer activity compared to its glycosidic counterparts.[2][3] The presence of a sugar moiety can hinder the molecule's ability to traverse the cell membrane and interact with intracellular targets. For instance, studies have consistently shown that kaempferol is more effective at inhibiting the proliferation of various cancer cell lines, including those of the liver, colon, and skin, than its glycosides.[2][4]

The specific type and linkage of the sugar can further modulate this activity. For example, kaempferol-3-O-rutinoside has been shown to suppress lung adenocarcinoma by triggering mitochondrial dysfunction and calcium overload, leading to apoptosis.[5] In contrast, other glycosides might exhibit different mechanisms or reduced potency. This highlights the intricate structure-activity relationship (SAR) where subtle changes in the glycosidic substitution pattern can lead to significant variations in biological outcomes.

Comparative Anticancer Activity of Kaempferol and its Glycosides

To illustrate the impact of glycosylation on anticancer activity, the following table summarizes the half-maximal inhibitory concentration (IC50) values of kaempferol and some of its common glycosides across various cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCancer Cell LineIC50 (µM)Reference
Kaempferol HepG2 (Liver)> 80% inhibition at 120 µM[6]
CT26 (Colon)Not specified, but higher than glycosides[3]
B16F1 (Melanoma)Not specified, but higher than glycosides[3]
AGS (Gastric)~50[7]
SNU-638 (Gastric)~50[7]
MCF-7 (Breast)90.28 µg/ml[8]
A549 (Lung)35.80 µg/ml[8]
Kaempferol-3-O-glucoside (Astragalin) HepG2 (Liver)< 30% inhibition at 120 µM[6]
Kaempferol-3-O-rutinoside HepG2 (Liver)< 37% inhibition at 120 µM[6]
Platanoside (Kaempferol coumaroyl glycoside) Various Leukemia cell linesActive[9]
Tiliroside (Kaempferol coumaroyl glycoside) Two Leukemia cell linesActive[9]

Modulation of Key Signaling Pathways

The anticancer effects of kaempferol and its glycosides are mediated through their interaction with various intracellular signaling pathways that are often dysregulated in cancer.[10] The aglycone, in particular, has been shown to be a potent modulator of these pathways.

One of the primary mechanisms is the induction of apoptosis , or programmed cell death. Kaempferol can trigger apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.[1] This is often achieved through the modulation of the PI3K/Akt signaling pathway , which is crucial for cell survival and proliferation.[11] By inhibiting this pathway, kaempferol can lead to cell cycle arrest and apoptosis.[11]

The MAPK (Mitogen-Activated Protein Kinase) pathway is another critical target. Kaempferol has been shown to induce apoptosis in cancer cells through the sustained activation of MAPK signaling.[12] Specifically, it can influence the JNK and p38 MAPK pathways, which are involved in stress-induced apoptosis.[13]

Furthermore, kaempferol can inhibit angiogenesis , the formation of new blood vessels that tumors need to grow and metastasize, by suppressing the expression of vascular endothelial growth factor (VEGF).[14] It also plays a role in preventing metastasis by inhibiting matrix metalloproteinases (MMPs), enzymes that are responsible for breaking down the extracellular matrix.[1]

While glycosides can also influence these pathways, their effects are often less pronounced than that of the aglycone.[3] The sugar moiety may sterically hinder the molecule from fitting into the active sites of target proteins.

Signaling_Pathways_of_Kaempferol cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Kaempferol Kaempferol Kaempferol->PI3K Akt Akt Kaempferol->Akt MAPK_pathway MAPK Pathway (JNK, p38) Kaempferol->MAPK_pathway NFkB NF-κB Kaempferol->NFkB VEGF VEGF Kaempferol->VEGF MMPs MMPs Kaempferol->MMPs PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Proliferation mTOR->Proliferation MAPK_pathway->Apoptosis NFkB->Proliferation Angiogenesis Angiogenesis VEGF->Angiogenesis Metastasis Metastasis MMPs->Metastasis

Caption: Signaling pathways modulated by kaempferol in cancer cells.

Experimental Protocols

A summary of the key experimental methodologies used to evaluate the anticancer activity of kaempferol and its glycosides is provided below.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of kaempferol or its glycosides for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Cells are treated with the test compounds as described above.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

  • Protein Extraction: Following treatment, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, caspases, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in plates/flasks start->seed treat Treat with Kaempferol Glycosides seed->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Flow Cytometry) treat->apoptosis protein Protein Expression (Western Blot) treat->protein ic50 IC50 Determination viability->ic50 apoptosis_rate Quantify Apoptosis Rate apoptosis->apoptosis_rate protein_level Analyze Protein Levels protein->protein_level end end ic50->end SAR Conclusion apoptosis_rate->end protein_level->end

Caption: General experimental workflow for SAR studies.

References

A Comparative Analysis of the Neuroprotective Effects of Kaempferol Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of various kaempferol (B1673270) glycosides, supported by experimental data from in vivo and in vitro studies. The objective is to offer a clear, data-driven overview to inform research and development in the field of neurodegenerative diseases.

Introduction to Kaempferol Glycosides

Kaempferol, a natural flavonol, is abundant in a variety of plants and is recognized for its antioxidant and anti-inflammatory properties. Its glycosidic forms, where one or more hydroxyl groups are bound to sugar moieties, often exhibit enhanced bioavailability and distinct biological activities. This guide focuses on a selection of kaempferol glycosides that have been investigated for their potential to protect neurons from damage and degeneration, a critical area of research for conditions such as stroke and Parkinson's disease.

Comparative Efficacy of Kaempferol Glycosides

The neuroprotective potential of several kaempferol glycosides has been evaluated in various experimental models. This section summarizes the key quantitative findings from these studies.

In Vivo Neuroprotection: Ischemic Stroke Model

A study utilizing a transient middle cerebral artery occlusion (MCAO) model in rats directly compared the neuroprotective effects of Kaempferol-3-O-rutinoside (KRS) and Kaempferol-3-O-glucoside (KGS). The key findings are presented below.[1][2]

ParameterVehicle (Control)Kaempferol-3-O-rutinoside (KRS) - 10 mg/kgKaempferol-3-O-glucoside (KGS) - 7.5 mg/kg
Neurological Deficit Score 3.6 ± 0.41.8 ± 0.52.0 ± 0.6
Infarct Volume (% of hemisphere) 35.2 ± 4.118.5 ± 3.220.1 ± 3.5
Neuronal Nuclear Antigen (NeuN)-Positive Cells (count/field) 18.3 ± 3.535.7 ± 4.133.1 ± 3.8
Statistically significant difference from the vehicle group (p < 0.05).

Both KRS and KGS demonstrated significant neuroprotective effects by reducing neurological deficits and infarct volume, as well as preserving neuronal cells in the ischemic brain.[1][2]

In Vivo Neuroprotection: Parkinson's Disease Model

Afzelin (Kaempferol-3-O-rhamnoside) has been investigated for its neuroprotective capabilities in a reserpine-induced rat model of Parkinson's disease. The study highlighted its dose-dependent efficacy in improving motor function and upregulating the anti-apoptotic protein Bcl-2.[3][4]

ParameterReserpine (Control)Afzelin (5 mg/kg)Afzelin (10 mg/kg)Afzelin (20 mg/kg)Levodopa (30 mg/kg)
Catalepsy Score (seconds) High (specific values not provided)Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
Locomotor Activity Low (specific values not provided)Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
Bcl-2 Expression in Striatum Low (specific values not provided)IncreasedIncreasedMarkedly Increased-
TBARS (nmol/g tissue) High (specific values not provided)212194148-

Afzelin treatment was effective in ameliorating motor deficits and demonstrated a positive impact on biochemical markers related to apoptosis and oxidative stress.[3][4]

In Vitro Neuroprotection: Neuronal Cell Line Studies

The neuroprotective effects of Kaempferitrin (B1674772) (Kaempferol 3,7-di-O-α-rhamnoside) and α-Rhamnoisorobin (Kaempferol 7-O-α-rhamnoside) were assessed in human neuroblastoma SH-SY5Y cells subjected to oxidative stress induced by hydrogen peroxide (H₂O₂) and 6-hydroxydopamine (6-OHDA).[5]

CompoundConcentrationNeurotoxicant% Cell Viability Increase (vs. toxicant alone)
α-Rhamnoisorobin 1 µMH₂O₂Significant Protection
10 µMH₂O₂Significant Protection
1 µM6-OHDASignificant Protection
10 µM6-OHDASignificant Protection
Kaempferitrin 50 µMH₂O₂Significant Protection
50 µM6-OHDASignificant Protection

Both glycosides showed protective effects against oxidative stress-induced cell death, with α-rhamnoisorobin being effective at lower concentrations compared to kaempferitrin in this particular study.[5]

Signaling Pathways in Neuroprotection

The neuroprotective effects of kaempferol glycosides are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic strategies.

NF-κB and STAT3 Signaling in Ischemic Stroke

In the context of ischemic brain injury, both KRS and KGS have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators, thereby mitigating neuroinflammation and subsequent neuronal damage.

NF_kappaB_STAT3_Pathway cluster_kaempferol Kaempferol Glycosides (KRS, KGS) cluster_inflammation Inflammatory Cascade cluster_outcome Cellular Outcome Kaempferol KRS / KGS IKK IKK Activation Kaempferol->IKK Inhibits STAT3 STAT3 Phosphorylation Kaempferol->STAT3 Inhibits I_kappa_B IκBα Degradation IKK->I_kappa_B NF_kappa_B NF-κB Translocation I_kappa_B->NF_kappa_B Pro_inflammatory Pro-inflammatory Gene Expression NF_kappa_B->Pro_inflammatory Neuroinflammation Neuroinflammation Pro_inflammatory->Neuroinflammation JAK JAK Activation JAK->STAT3 STAT3_dimer STAT3 Dimerization & Translocation STAT3->STAT3_dimer STAT3_dimer->Pro_inflammatory Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage Ischemia Ischemic Insult Ischemia->IKK Ischemia->JAK PI3K_Akt_Pathway cluster_kaempferol Kaempferol Glycosides (Kaempferitrin, α-Rhamnoisorobin) cluster_pathway PI3K/Akt Pathway cluster_outcome Cellular Outcome Kaempferol Kaempferitrin / α-Rhamnoisorobin PI3K PI3K Activation Kaempferol->PI3K Activates Akt Akt Phosphorylation (Activation) PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptotic Proteins (e.g., Bad, Caspase-9) Akt->Apoptosis_Inhibition Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis Inhibits Cell_Survival Increased Cell Survival Oxidative_Stress Oxidative Stress (H₂O₂, 6-OHDA) Oxidative_Stress->Apoptosis CREB_BDNF_Pathway cluster_compound Neuroprotective Compound cluster_pathway CREB-BDNF Pathway cluster_outcome Cellular Outcome Compound e.g., Afzelin Upstream Upstream Kinases (e.g., PKA, CaMK) Compound->Upstream Activates CREB CREB Phosphorylation Upstream->CREB BDNF_Expression BDNF Gene Transcription CREB->BDNF_Expression BDNF_Protein BDNF Protein Synthesis & Release BDNF_Expression->BDNF_Protein Neuroprotection Neuroprotection & Synaptic Plasticity BDNF_Protein->Neuroprotection MCAO_Workflow cluster_procedure MCAO Procedure cluster_treatment Treatment and Analysis Anesthesia Anesthetize Rat (e.g., isoflurane) Incision Midline Neck Incision Anesthesia->Incision Artery_Isolation Isolate Common, External, and Internal Carotid Arteries Incision->Artery_Isolation Suture_Insertion Insert Suture into Internal Carotid Artery to Occlude MCA Artery_Isolation->Suture_Insertion Occlusion Maintain Occlusion (e.g., 2 hours) Suture_Insertion->Occlusion Reperfusion Withdraw Suture to Allow Reperfusion Occlusion->Reperfusion Drug_Admin Administer Kaempferol Glycoside (e.g., i.v. at reperfusion) Reperfusion->Drug_Admin Behavioral Neurological Deficit Scoring (24 hours post-MCAO) Drug_Admin->Behavioral Histology Sacrifice and Brain Sectioning Behavioral->Histology Staining TTC Staining for Infarct Volume Immunohistochemistry for Neuronal Markers Histology->Staining Analysis Quantify Infarct Volume and Cell Counts Staining->Analysis SH_SY5Y_Workflow cluster_procedure Cell Culture and Treatment cluster_analysis Viability Assessment Cell_Culture Culture SH-SY5Y Cells in appropriate medium Plating Seed cells in 96-well plates Cell_Culture->Plating Pretreatment Pre-treat with Kaempferol Glycoside (various concentrations) Plating->Pretreatment Induce_Toxicity Induce Neurotoxicity with H₂O₂ or 6-OHDA Pretreatment->Induce_Toxicity Incubation Incubate for 24 hours Induce_Toxicity->Incubation MTT_Assay Add MTT Reagent Incubation->MTT_Assay Formazan_Formation Incubate to allow formazan crystal formation MTT_Assay->Formazan_Formation Solubilization Solubilize crystals (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance Measure Absorbance (e.g., at 570 nm) Solubilization->Absorbance Calculation Calculate % Cell Viability Absorbance->Calculation

References

Kaempferol 3-sophoroside 7-rhamnoside vs. its Aglycone: An In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative in vivo efficacy of Kaempferol (B1673270) 3-sophoroside 7-rhamnoside and its aglycone, kaempferol, in the context of anti-inflammatory and antioxidant activities.

The therapeutic potential of flavonoids is a burgeoning field of research. Among these, kaempferol and its glycosidic derivatives have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of the in vivo efficacy of a specific glycoside, Kaempferol 3-sophoroside 7-rhamnoside, and its parent aglycone, kaempferol. While direct comparative in vivo studies on this compound are limited, this guide synthesizes available data on kaempferol and its other glycosides to draw informed inferences.

Executive Summary

In vitro studies consistently demonstrate that the aglycone, kaempferol, possesses superior antioxidant and anti-inflammatory properties compared to its glycosides.[1] However, the in vivo landscape presents a more nuanced picture. The oral bioavailability of kaempferol is notably poor, estimated to be around 2%, primarily due to extensive first-pass metabolism in the gut and liver.[2][3][4][5] In contrast, kaempferol glycosides, while often less potent in vitro, may exhibit comparable or even enhanced efficacy in vivo. This is largely attributed to their improved stability and bioavailability, allowing for greater systemic exposure.

A study on a mixture containing Kaempferol-3-O-sophoroside demonstrated significant anti-inflammatory and antioxidant effects in a rat model of ethanol-induced gastric lesions.[6] Furthermore, research suggests that kaempferol-type glycosides, in general, exhibit higher oral anti-inflammatory activity than other flavonoid glycosides.

Data Presentation: Quantitative Comparison

Due to the scarcity of direct comparative in vivo data for this compound, the following tables present a summary of findings for kaempferol and other relevant glycosides.

Table 1: Comparative In Vivo Anti-Inflammatory Activity

Compound/ExtractAnimal ModelDosageEfficacy MetricResultReference
Mixture of Kaempferol-3-O-sambubioside and Kaempferol-3-O-sophoroside Ethanol-induced gastric lesions in rats30, 90, 120, 180 mg/kg (oral)Inhibition of gastric lesions, reduction of IL-6, increase of IL-10Significant, dose-dependent prevention of gastric lesions and modulation of inflammatory cytokines.[6]
Kaempferol Glycosides (general)Carrageenan-induced paw edema in mice2 mg/mouse (oral)Inhibition of paw edemaFlavonol glycosides of the kaempferol-type showed higher activity than quercetin-type glycosides.
KaempferolCarrageenan-induced paw edema in ratsNot specifiedInhibition of paw edemaKaempferol has demonstrated anti-inflammatory effects in this model.[5]

Table 2: Comparative In Vivo Antioxidant Activity

CompoundAnimal ModelDosageEfficacy MetricResultReference
Mixture of Kaempferol-3-O-sambubioside and Kaempferol-3-O-sophoroside Ethanol-induced gastric lesions in rats30, 90, 120, 180 mg/kg (oral)Increased Catalase (CAT) activitySignificant, dose-dependent increase in CAT activity.[6]
KaempferolDiabetic ratsNot specifiedSOD, CAT, GPx, GST activitiesAdministration of kaempferol significantly increased the activities of these antioxidant enzymes.[5][5]
KaempferolCCl4-intoxicated rats50 and 100 mg/kgGlutathione (B108866) (GSH) levels, Lipid peroxidationDose-dependent elevation of GSH and reduction in lipid peroxidation.[7][7]

Table 3: Pharmacokinetic Parameters of Kaempferol in Rats (Oral Administration)

ParameterValueReference
Bioavailability (F)~2%[2][3][4]
Time to maximum concentration (Tmax)~1-2 hours[2][3][5]
ClearanceHigh (~3 L/hr/kg)[2][3]
Volume of distributionLarge (8-12 L/kg)[2][3][5]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This widely used model assesses acute inflammation.

  • Animals: Male Wistar rats or Swiss albino mice are typically used.

  • Induction of Edema: A sub-plantar injection of 0.1 ml of 1% carrageenan solution in saline is administered into the right hind paw of the animals.

  • Treatment: The test compounds (kaempferol or its glycosides) or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally at a specified time before the carrageenan injection.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Assessment of In Vivo Antioxidant Activity
  • Animal Model: An oxidative stress model is induced, for example, through the administration of a toxin like carbon tetrachloride (CCl4) or by inducing a condition like diabetes.

  • Treatment: Animals are treated with kaempferol or its glycosides for a specified duration.

  • Sample Collection: At the end of the treatment period, blood and tissue samples (e.g., liver) are collected.

  • Biochemical Analysis: The levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), as well as the concentration of reduced glutathione (GSH) and the extent of lipid peroxidation (measured as malondialdehyde, MDA), are determined using established spectrophotometric assays.

  • Data Analysis: The levels of these markers in the treated groups are compared with those in the control and toxin-only groups.

Mandatory Visualization

in_vivo_experimental_workflow cluster_preparation Preparation cluster_induction Induction of Condition cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Rats, Mice) Compound_Admin Compound Administration (Oral Gavage) Animal_Model->Compound_Admin Inflammation Inflammation Induction (e.g., Carrageenan) Compound_Admin->Inflammation Oxidative_Stress Oxidative Stress Induction (e.g., CCl4) Compound_Admin->Oxidative_Stress Paw_Edema Paw Edema Measurement (Plethysmometer) Inflammation->Paw_Edema Biochemical_Assays Biochemical Assays (SOD, CAT, GPx, MDA, Cytokines) Oxidative_Stress->Biochemical_Assays Data_Analysis Statistical Analysis & Comparison Paw_Edema->Data_Analysis Histopathology Histopathological Examination Biochemical_Assays->Histopathology Biochemical_Assays->Data_Analysis Histopathology->Data_Analysis anti_inflammatory_pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes Kaempferol Kaempferol/Metabolites Kaempferol->IKK inhibits Kaempferol->NFkB inhibits antioxidant_pathway Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change Nrf2 Nrf2 Nrf2->Keap1 binding ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates & binds to Keap1->Nrf2 releases Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx, HO-1) ARE->Antioxidant_Enzymes activates transcription of Kaempferol Kaempferol/Metabolites Kaempferol->Nrf2 activates

References

A Comparative Guide to the Bioactivity of Kaempferol 3-sophoroside 7-rhamnoside and Other Key Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Kaempferol 3-sophoroside 7-rhamnoside and other prominent flavonoids, including Kaempferol, Quercetin (B1663063), and Apigenin (B1666066). While direct head-to-head studies on this compound are limited, this document synthesizes available data to offer insights into its potential efficacy in relation to more extensively studied flavonoids. The information is presented to support research and development in pharmacology and medicinal chemistry.

Introduction

Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1] Kaempferol and its glycosides are found in numerous plants and are recognized for a wide range of biological activities.[2] this compound is a specific glycoside of kaempferol.[3] This guide focuses on comparing its bioactivity with its aglycone, kaempferol, and other well-researched flavonoids like quercetin and apigenin.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the bioactivities of the selected flavonoids. It is important to note that direct comparative data for this compound is scarce, and the presented data is a composite from various studies.

Table 1: Anti-inflammatory Activity

CompoundAssayCell LineIC50 (µM)Reference
ApigeninNitric Oxide (NO) ProductionRAW 264.723[4]
LuteolinNitric Oxide (NO) ProductionRAW 264.727[4]
QuercetinNitric Oxide (NO) ProductionRAW 264.7>100[4]
KaempferolNitric Oxide (NO) ProductionRAW 264.7>100[5]

Table 2: Anticancer Activity (Cytotoxicity)

CompoundCell LineAssayIC50Reference
KaempferolMCF-7 (Breast Cancer)MTT4.45 ± 0.05 µg/mL[6]
QuercetinMCF-7 (Breast Cancer)MTT6.28 ± 0.02 µg/mL[6]
KaempferolMDA-MB-231 (Breast Cancer)MTT24.85 ± 0.12 µg/mL[7]
KaempferolMDA-MB-468 (Breast Cancer)MTT25.01 ± 0.11 µg/mL[7]
MyricetinMDA-MB-231 (Breast Cancer)MTT114.75 µM (at 72h)[7]
Kaempferol-3-O-apiofuranosyl-7-O-rhamnopyranosylMCF-7 (Breast Cancer)MTT48 µg/ml[8]

Note: The IC50 values can vary depending on the specific experimental conditions. The data presented here are for comparative purposes.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.[9]

Principle: The DPPH radical is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[10][11]

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 3.94 mg of DPPH in 50 mL of methanol (B129727) or ethanol. Store in the dark at 4°C.[9]

    • DPPH Working Solution: Dilute the stock solution with the solvent to obtain an absorbance of approximately 1.0 at 517 nm. Prepare fresh daily.[9]

    • Sample Solutions: Prepare stock solutions of the test flavonoids (e.g., 1 mg/mL) in methanol or ethanol. Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure (96-well plate):

    • Add 100 µL of each sample dilution to triplicate wells.

    • Add 100 µL of the DPPH working solution to all wells.

    • For the control, add 100 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.[12]

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[11]

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[11]

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[4]

Principle: LPS stimulates macrophages to produce NO via the inducible nitric oxide synthase (iNOS). The accumulated nitrite (B80452) (a stable product of NO) in the culture medium is measured using the Griess reagent.[13]

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in complete medium.

    • Seed the cells in a 24-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[13]

  • Treatment:

    • Pre-treat the cells with various concentrations of the test flavonoids for 2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[14]

  • Measurement of Nitrite:

    • Collect the cell culture supernatants.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to 100 µL of the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • Calculation:

    • The percentage of inhibition of NO production is calculated relative to the LPS-treated control group. The IC50 value is then determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.[15]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells. However, it's important to note that some flavonoids can directly reduce MTT, potentially leading to inaccurate results.[16][17][18]

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., MCF-7) in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test flavonoids and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are formed.

  • Solubilization:

    • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of 570 nm.

  • Calculation:

    • Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration that inhibits cell growth by 50%, is then calculated.

Signaling Pathways and Mechanisms of Action

Flavonoids exert their biological effects by modulating various cellular signaling pathways.

Anti-inflammatory Signaling

Kaempferol, quercetin, and apigenin are known to suppress inflammatory responses by inhibiting key signaling pathways such as the NF-κB and MAPK pathways.[14][19]

  • NF-κB Pathway: These flavonoids can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[14][19]

  • MAPK Pathway: They can also modulate the activity of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, which are involved in the inflammatory cascade.[14]

G Simplified Anti-inflammatory Signaling Pathway of Flavonoids cluster_flavonoids Flavonoids LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->ProInflammatory_Genes activates transcription Inflammation Inflammation ProInflammatory_Genes->Inflammation Kaempferol Kaempferol Quercetin Apigenin Kaempferol->IKK inhibit Kaempferol->NFkB inhibit

Caption: Flavonoids inhibit inflammation by targeting the NF-κB pathway.

Anticancer Signaling

The anticancer effects of flavonoids are mediated through the modulation of pathways involved in cell proliferation, apoptosis, and metastasis.

  • PI3K/Akt/mTOR Pathway: Apigenin and other flavonoids can inhibit this pathway, which is crucial for cell survival and proliferation.[20][21]

  • MAPK/ERK Pathway: This pathway, often hyperactivated in cancer, can be targeted by flavonoids to induce apoptosis.[22]

  • Wnt/β-catenin Pathway: Apigenin has been shown to inhibit this pathway, which is involved in cancer cell proliferation and invasion.[20][21]

G Simplified Anticancer Signaling Pathway of Apigenin cluster_apigenin Apigenin Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apigenin_node Apigenin Apigenin_node->PI3K inhibits Apigenin_node->Akt inhibits

Caption: Apigenin exerts anticancer effects by inhibiting the PI3K/Akt pathway.

Experimental Workflow Visualization

G General Experimental Workflow for Bioactivity Screening cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays DPPH DPPH Assay (Antioxidant) NO_Assay NO Production Assay (Anti-inflammatory) MTT MTT Assay (Cytotoxicity) Western_Blot Western Blot (Protein Expression) MTT->Western_Blot Investigate Mechanism Flavonoid_Sample Flavonoid Sample (e.g., this compound) Flavonoid_Sample->DPPH Flavonoid_Sample->NO_Assay Flavonoid_Sample->MTT

Caption: Workflow for screening the bioactivity of flavonoids.

Conclusion

While this compound remains less studied in direct comparative analyses, the available data on its aglycone, kaempferol, and other structurally related flavonoids such as quercetin and apigenin, provide a strong basis for predicting its potential biological activities. The glycosylation pattern is known to influence the bioavailability and activity of flavonoids, suggesting that this compound may exhibit unique properties. Further head-to-head studies are warranted to fully elucidate its therapeutic potential and to establish a comprehensive structure-activity relationship. This guide serves as a foundational resource for researchers to design and interpret future investigations into this promising natural compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Kaempferol 3-sophoroside 7-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Kaempferol (B1673270) 3-sophoroside 7-rhamnoside, a significant flavonoid glycoside. In the absence of a singular, direct cross-validation study for this specific analyte, this document synthesizes and compares data from validated methods for structurally related kaempferol glycosides and other flavonoids. The objective is to offer a clear, data-driven overview of the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Executive Summary

The selection of an analytical method for the quantification of Kaempferol 3-sophoroside 7-rhamnoside is contingent on the specific requirements of the analysis, such as sensitivity, selectivity, throughput, and available instrumentation.

  • HPLC-UV stands as a robust and widely accessible method, ideal for routine quality control and quantification where high sensitivity is not the primary concern.

  • UPLC-MS/MS offers superior sensitivity, selectivity, and speed, making it the preferred method for bioanalytical studies, trace-level quantification, and complex matrices.

  • HPTLC provides a high-throughput and cost-effective option for screening and simultaneous analysis of multiple samples, particularly in raw material identification and quality assessment.

Comparative Performance Data

The following tables summarize the typical validation parameters for the analytical methods discussed. The data has been compiled from multiple studies on kaempferol and its glycosides to provide a comparative overview.

Table 1: Comparison of Linearity and Range

ParameterHPLC-UVUPLC-MS/MSHPTLC
Analyte Kaempferol & related glycosidesKaempferol & QuercetinFlavonoid Glycosides
Linearity (r²) > 0.998[1]> 0.99[2]> 0.99[3]
Range 1.0 - 10 µg/mL[1]25 - 2500 ng/mL[2]0.02 - 0.25 mg/mL[3]

Table 2: Comparison of Accuracy and Precision

ParameterHPLC-UVUPLC-MS/MSHPTLC
Analyte KaempferolKaempferol & QuercetinQuercetin-3-O-sophoroside
Accuracy (% Recovery) 97.92 - 101.83%[1]Within ±15% of nominalNot explicitly stated
Precision (RSD) < 2%[4]< 15% (intra- & inter-day)[2]Not explicitly stated

Table 3: Comparison of Sensitivity

ParameterHPLC-UVUPLC-MS/MSHPTLC
Analyte KaempferolKaempferol & QuercetinNot explicitly stated for this compound
Limit of Detection (LOD) 0.10 µg/mL[1]2.5 ng/mL (estimated)Not available
Limit of Quantitation (LOQ) 0.33 µg/mL (estimated)7.5 ng/mL (estimated)Not available

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for flavonoid analysis and can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in herbal extracts and pharmaceutical formulations.

a. Sample Preparation:

  • Accurately weigh and extract the sample material with a suitable solvent (e.g., 70% ethanol) using ultrasonication or reflux.

  • Filter the extract through a 0.45 µm syringe filter prior to injection.

  • Prepare a series of standard solutions of this compound in the mobile phase.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 265 nm or 350 nm.[4]

  • Injection Volume: 10-20 µL.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is highly sensitive and selective, making it ideal for the analysis of this compound in complex matrices like biological fluids.

a. Sample Preparation:

  • For biological samples, perform a protein precipitation step with acetonitrile followed by centrifugation.

  • For plant extracts, perform a solid-phase extraction (SPE) clean-up to remove interfering substances.

  • Evaporate the supernatant/eluate to dryness and reconstitute in the mobile phase.

b. UPLC Conditions:

  • Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1-5 µL.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard. Based on fragmentation patterns of similar compounds, the precursor ion would be [M-H]⁻.[4]

High-Performance Thin-Layer Chromatography (HPTLC)

This method allows for the simultaneous analysis of multiple samples and is useful for fingerprinting and quality control of herbal materials.

a. Sample and Standard Preparation:

  • Extract the sample as described for HPLC-UV.

  • Spot the sample and standard solutions onto a pre-coated silica (B1680970) gel 60 F254 HPTLC plate using an automated applicator.

b. Chromatographic Development:

  • Mobile Phase: A mixture of solvents such as ethyl acetate, formic acid, glacial acetic acid, and water.[5]

  • Development: Develop the plate in a saturated twin-trough chamber.

c. Densitometric Analysis:

  • Detection: Scan the plate with a densitometer at a suitable wavelength (e.g., 366 nm) after derivatization with a visualizing agent like Natural Product-Polyethylene Glycol (NP-PEG) reagent.[5]

Visualizations

Workflow for Analytical Method Cross-Validation

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation cluster_3 Outcome HPLC-UV HPLC-UV Linearity Linearity HPLC-UV->Linearity UPLC-MS/MS UPLC-MS/MS UPLC-MS/MS->Linearity HPTLC HPTLC HPTLC->Linearity Accuracy Accuracy Precision Precision Selectivity Selectivity LOD_LOQ LOD & LOQ Robustness Robustness Sample_Analysis Analysis of Same Samples by Each Method Robustness->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., Bland-Altman plot) Sample_Analysis->Data_Comparison Method_Equivalence Assessment of Method Equivalence or Bias Data_Comparison->Method_Equivalence

Caption: A logical workflow for the cross-validation of analytical methods.

General Analytical Workflow for Kaempferol Glycoside Analysis

Start Sample Extraction Extraction (e.g., Sonication, Reflux) Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Cleanup Sample Cleanup (e.g., SPE) Filtration->Cleanup Analysis Chromatographic Analysis (HPLC/UPLC/HPTLC) Cleanup->Analysis Detection Detection (UV or MS/MS) Analysis->Detection Data_Processing Data Processing & Quantification Detection->Data_Processing End Results Data_Processing->End

Caption: A generalized experimental workflow for the analysis of flavonoid glycosides.

References

A Comparative Analysis of the Bioavailability of Kaempferol and Its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioavailability of kaempferol (B1673270), a prominent dietary flavonol, and its naturally occurring glycosidic forms. Understanding the pharmacokinetic profiles of these compounds is crucial for the development of novel therapeutics and functional foods. This document synthesizes available experimental data to facilitate an objective comparison, details relevant experimental methodologies, and visualizes key metabolic and experimental processes.

Executive Summary

Kaempferol is a flavonoid found in numerous plant-based foods and is recognized for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] In its natural state, kaempferol predominantly exists as glycosides, with sugar moieties attached to its core structure.[3][4] The bioavailability of kaempferol is generally low, a characteristic attributed to extensive first-pass metabolism in the gut and liver.[5][6][7][8] The sugar portion of kaempferol glycosides plays a significant role in their absorption and metabolism, influencing the overall bioavailability of kaempferol. Generally, glycosidic forms are not directly absorbed. They first undergo hydrolysis by intestinal enzymes or gut microbiota to release the aglycone (kaempferol), which is then absorbed and subsequently metabolized.[1]

Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for kaempferol and its glycosides from preclinical studies. It is important to note that direct comparisons should be made with caution, as the data are derived from separate studies with differing experimental conditions.

Table 1: Pharmacokinetic Parameters of Kaempferol (Aglycone) in Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (F%)Reference
Intravenous10----[5][6][7][8]
Intravenous25----[5][6][7][8]
Oral100-~1-2-~2[5][6][7][8]
Oral250-~1-2-~2[5][6][7][8]

Table 2: Pharmacokinetic Parameters of Kaempferol-3-O-glucoside in Rats

Administration RouteDoseCmax (ng/mL)Tmax (h)AUC (min·ng/mL)Oral Bioavailability (F%)Reference
Intravenous(in Motiliperm)5.80 ± 1.87-287.86 ± 126.17Not Estimated[9][10]
Oral(in Motiliperm)1.24 ± 0.41-Not EstimatedNot Estimated[9][10]

Data presented as mean ± standard deviation where available. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Metabolic Pathways and Experimental Workflows

Metabolism of Kaempferol Glycosides

The primary route of metabolism for kaempferol glycosides involves enzymatic hydrolysis of the sugar moiety in the intestine, liberating the kaempferol aglycone. This is followed by absorption and extensive phase II metabolism, primarily glucuronidation and sulfation, in the intestinal cells and the liver.[1][11]

Metabolic Pathway of Kaempferol Glycosides cluster_gut Intestinal Lumen cluster_enterocyte Intestinal Epithelium Kaempferol Glycosides Kaempferol Glycosides Kaempferol Aglycone Kaempferol Aglycone Kaempferol Glycosides->Kaempferol Aglycone Deglycosylation Absorbed Kaempferol Absorbed Kaempferol Kaempferol Aglycone->Absorbed Kaempferol Absorption Gut Microbiota Gut Microbiota Gut Microbiota->Kaempferol Glycosides Metabolites Metabolites Absorbed Kaempferol->Metabolites Glucuronidation, Sulfation Phase II Enzymes (UGTs, SULTs) Phase II Enzymes (UGTs, SULTs) Phase II Enzymes (UGTs, SULTs)->Absorbed Kaempferol Systemic Circulation Systemic Circulation Metabolites->Systemic Circulation Transport

Caption: Metabolic fate of kaempferol glycosides in the intestine.

Typical Experimental Workflow for Bioavailability Studies

The determination of pharmacokinetic parameters for compounds like kaempferol and its glycosides typically follows a structured in vivo experimental workflow.

Experimental Workflow for Bioavailability Assessment Animal Model Selection Animal Model Selection Compound Administration Compound Administration Animal Model Selection->Compound Administration Blood Sampling Blood Sampling Compound Administration->Blood Sampling Oral/Intravenous Dosing Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation Time Points LC-MS/MS Analysis LC-MS/MS Analysis Plasma Preparation->LC-MS/MS Analysis Centrifugation Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis Quantification Data Interpretation Data Interpretation Pharmacokinetic Analysis->Data Interpretation Cmax, Tmax, AUC, F%

Caption: A typical workflow for in vivo bioavailability studies.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies commonly employed in the cited studies for determining the bioavailability of flavonoids.

1. Animal Studies for Pharmacokinetic Analysis

  • Subjects: Male Sprague-Dawley rats are frequently used.[5][6] Animals are typically fasted overnight before the experiment to minimize food-drug interactions.

  • Compound Administration:

    • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., a mixture of saline, polyethylene (B3416737) glycol, and ethanol) and administered via the tail vein.[5][6] This route allows for the determination of absolute bioavailability.

    • Oral (PO): The compound is suspended or dissolved in a vehicle (e.g., carboxymethyl cellulose (B213188) solution) and administered by oral gavage.[5][6]

  • Blood Sampling: Blood samples are collected from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[12]

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.[12]

  • Analytical Method: The concentration of the compound and its metabolites in plasma is quantified using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[12]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).[5][6][10]

2. In Vitro Metabolism Studies

  • Microsomal Incubation: Liver and small intestinal microsomes are used to assess the metabolic stability of the compound.[5][6]

  • Procedure: The compound is incubated with microsomes in the presence of cofactors like NADPH (for phase I metabolism) or UDPGA (for phase II glucuronidation).[5][6] The reaction is stopped at various time points, and the disappearance of the parent compound and the formation of metabolites are monitored by HPLC-MS/MS.[5][6]

Discussion and Future Directions

The available data consistently indicate that kaempferol aglycone has low oral bioavailability, primarily due to extensive first-pass metabolism.[5][6][7][8] For kaempferol glycosides, the bioavailability is dependent on the initial deglycosylation step. While a direct comparison is limited by the lack of head-to-head studies, it is hypothesized that the type of sugar moiety can influence the rate and extent of hydrolysis by the gut microbiota, thereby affecting the amount of aglycone available for absorption.[3][4]

Future research should focus on direct comparative bioavailability studies of kaempferol and its various glycosides (e.g., kaempferol-3-O-glucoside, kaempferol-3-O-rutinoside) under standardized experimental conditions. Such studies would provide a clearer understanding of the structure-bioavailability relationship and aid in the selection of the most promising forms of kaempferol for further development. Additionally, human clinical trials are necessary to validate the findings from preclinical models and to fully elucidate the therapeutic potential of these compounds.

References

Safety Operating Guide

Proper Disposal of Kaempferol 3-sophoroside 7-rhamnoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Kaempferol 3-sophoroside 7-rhamnoside, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance, adherence to standard laboratory chemical waste procedures is essential to maintain a safe working environment and comply with regulations[1].

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat.[2] Handle the compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[1] In case of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]

  • Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as chemical waste, following institutional and local regulations.

  • Waste Collection:

    • Collect waste this compound, whether in solid form or dissolved in a solvent, in a designated and clearly labeled chemical waste container.

    • Ensure the container is made of a compatible material and has a tightly fitting cap to prevent leaks or spills.[3][4]

    • The container should be labeled with the words "Hazardous Waste" or "Chemical Waste" as per your institution's guidelines, and the full chemical name "this compound" should be clearly written.[4] Do not use abbreviations.

  • Disposal of Empty Containers:

    • Empty containers that previously held this compound must be decontaminated before disposal.

    • Triple-rinse the container with a suitable solvent capable of dissolving the compound. A common practice is to use a small amount of an appropriate organic solvent like acetone (B3395972) or ethanol (B145695) for the initial rinse, followed by two rinses with water.[4][5]

    • Collect all rinsate (the liquid from rinsing) and dispose of it in the designated chemical waste container along with the primary waste.[4]

    • After triple-rinsing and air-drying, the container may be disposed of in the regular trash or glassware waste, depending on the material.[3][4]

  • Final Disposal:

    • Store the sealed chemical waste container in a designated, safe, and secure location within the laboratory, segregated from incompatible materials.[4]

    • Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Always follow the specific procedures and documentation requirements of your institution and local regulatory agencies for waste pickup.[1]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound and its associated containers.

G Figure 1. Disposal Workflow for this compound cluster_solid Solid/Solution Waste cluster_container Empty Container cluster_final Final Disposal A Collect Waste Compound B Transfer to Labeled Chemical Waste Container A->B C Seal and Store Securely B->C G Arrange for Pickup by EHS/Licensed Contractor C->G D Triple-Rinse Container with Appropriate Solvent E Collect Rinsate D->E F Dispose of Clean Container in Regular Waste D->F E->B Add to Waste

Figure 1. Disposal Workflow for this compound

References

Essential Safety and Operational Guidance for Handling Kaempferol 3-sophoroside 7-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized compounds like Kaempferol 3-sophoroside 7-rhamnoside is paramount. This document provides immediate, essential safety protocols and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a secure laboratory environment.

Hazard Assessment

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture[1]. However, as a matter of standard laboratory practice when handling any chemical compound, especially in powdered form, certain precautions should be taken to minimize exposure and prevent contamination.

Key Safety Precautions:

  • Avoid inhalation of dust and aerosols[1].

  • Prevent contact with eyes and skin[1].

  • Work in a well-ventilated area, preferably within a chemical fume hood[1].

  • Ensure a safety shower and eye wash station are readily accessible[1].

Personal Protective Equipment (PPE) Protocol

While this compound is not classified as hazardous, adherence to standard laboratory PPE protocols is mandatory to ensure personal safety and sample integrity.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GlassesANSI Z87.1 compliant, with side shieldsProtects eyes from airborne particles and accidental splashes.
Hand Protection Disposable GlovesNitrile gloves recommendedPrevents direct skin contact and contamination of the compound.
Body Protection Laboratory CoatStandard, full-lengthShields skin and personal clothing from potential spills.
Respiratory Protection Not generally requiredUse in a well-ventilated area or fume hoodTo prevent inhalation of the powder, especially when weighing or transferring. A dust mask may be considered for large quantities.

Experimental Workflow and PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_disposal Disposal Phase start Start: Handling Compound weighing Weighing or Transferring Powder? start->weighing fume_hood Work in Fume Hood weighing->fume_hood Yes no_fume_hood Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat weighing->no_fume_hood No (e.g., handling solution) dispose Dispose of Contaminated PPE and Waste According to Institutional Guidelines fume_hood->dispose no_fume_hood->dispose end End of Procedure dispose->end

PPE Selection Workflow

Operational and Disposal Plans

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE:

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Put on safety glasses with side shields.

    • Put on nitrile gloves, ensuring they fit properly and overlap the cuffs of the lab coat.

  • Handling the Compound:

    • If working with the powder, carefully open the container to avoid creating dust.

    • Use a spatula or other appropriate tool to transfer the desired amount of the compound.

    • If preparing a solution, add the solvent to the powder slowly to avoid splashing.

  • Post-Handling:

    • Securely close the container of this compound.

    • Clean the work area and any equipment used.

  • Doffing PPE:

    • Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.

    • Remove the laboratory coat, folding it inward to contain any potential contaminants.

    • Remove safety glasses last.

    • Wash hands thoroughly with soap and water.

Disposal Plan:

  • Contaminated Materials: Dispose of used gloves, weighing papers, and any other contaminated disposable materials in the designated laboratory waste stream.

  • Unused Compound: While not classified as hazardous, dispose of any unused or waste this compound in accordance with your institution's chemical waste disposal procedures. Do not discard it in the regular trash or down the drain.

  • Empty Containers: Rinse empty containers thoroughly before recycling or disposing of them as regular laboratory glassware.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。